KRAS G12D inhibitor 13
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C31H33F2N7O3 |
|---|---|
分子量 |
589.6 g/mol |
IUPAC 名称 |
4-[(2R,6R)-4-[(2S)-aziridine-2-carbonyl]-2,6-dimethylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C31H33F2N7O3/c1-15(2)25-27(16(3)9-10-34-25)40-28-19(11-21(33)26(36-28)24-20(32)7-6-8-23(24)41)29(37-31(40)43)39-17(4)13-38(14-18(39)5)30(42)22-12-35-22/h6-11,15,17-18,22,35,41H,12-14H2,1-5H3/t17-,18-,22+/m1/s1 |
InChI 键 |
GWDIBFOCNIJWFJ-HMFYCAOWSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@H](N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)[C@@H]6CN6 |
规范 SMILES |
CC1CN(CC(N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)C6CN6 |
产品来源 |
United States |
Foundational & Exploratory
Discovery and synthesis of novel KRAS G12D inhibitors
An in-depth guide to the discovery and synthesis of novel KRAS G12D inhibitors for researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D substitution—where glycine (B1666218) is replaced by aspartic acid at codon 12—being particularly prevalent in aggressive malignancies like pancreatic, colorectal, and lung cancers.[1][3] The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active "ON" state and leading to continuous stimulation of downstream pro-growth pathways.[4][5]
For decades, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.[1] However, the recent success of covalent inhibitors for the KRAS G12C mutation has revitalized research, leading to breakthroughs in the development of selective, non-covalent inhibitors for the more challenging G12D mutant.[4][6] These novel agents typically bind to an allosteric site known as the switch-II pocket, inducing a conformational change that locks the protein in an inactive state.[1][7] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of these pioneering KRAS G12D inhibitors.
The KRAS G12D Signaling Pathway
Under normal conditions, KRAS cycles between an inactive, GDP-bound state and an active, GTP-bound state. This process is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote GTP binding, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1] The G12D mutation severely impairs this hydrolysis, causing the protein to remain in its active, GTP-bound form.[1][4] This leads to the persistent activation of multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades, which drive tumorigenesis.[4][7]
Quantitative Data on Novel KRAS G12D Inhibitors
The development of KRAS G12D inhibitors has led to several promising compounds with potent and selective activity. Their efficacy is typically measured by their binding affinity (KD), enzymatic inhibition (IC50 in biochemical assays), and cellular activity (IC50 in cell-based assays).
Table 1: Biochemical Potency of Select KRAS G12D Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | KD (pM) | Selectivity Notes | Reference |
| MRTX1133 | Nucleotide Exchange | KRAS G12D | 0.14 | 0.4 | >35,000-fold selective over WT, G12C, G12V in this assay. | [8][9] |
| ERAS-5024 (9) | RAS-RAF Binding | KRAS G12D | 0.98 | - | >1,000-fold selective over WT KRAS. | [10] |
| TH-Z835 | Enzymatic Assay | KRAS G12D | - | - | Selective for KRAS G12D over other mutants and family proteins. | [11] |
| (R)-5a | Cell Proliferation | AsPC-1 (G12D) | 10 | - | Selective over other KRAS mutant and WT cell lines. | [12] |
Table 2: Cellular Activity of Select KRAS G12D Inhibitors
| Compound | Cell Line | KRAS Status | Assay Type | IC50 (nM) | Reference |
| MRTX1133 | PANC-1 | G12D | pERK Inhibition | 1.8 | [13] |
| ERAS-5024 (9) | AsPC-1 | G12D | pERK Inhibition | 4.3 | [10] |
| (R)-5a | AsPC-1 | G12D | Cell Proliferation (unspecified) | 10 | [12] |
| Hit Compound 3 | PANC-1 | G12D | Anti-proliferation | - (Sub-nanomolar affinity) | [4][14] |
The Drug Discovery and Optimization Workflow
The path to discovering potent and selective KRAS G12D inhibitors involves a multi-stage process that integrates computational methods, biochemical screening, and cell-based validation.
This process begins with identifying "hits" from large chemical libraries, often through structure-based virtual screening.[14][15] These initial compounds then undergo extensive lead optimization, driven by structure-activity relationship (SAR) studies, to improve their potency, selectivity, and pharmacokinetic properties.[2][16] Promising candidates are then advanced to preclinical in vivo models and ultimately to clinical trials.[17][18]
Structure-Activity Relationship (SAR) Studies
SAR is a critical component of lead optimization, where systematic modifications to a molecule's chemical structure are made to enhance its biological activity. For KRAS G12D inhibitors, this often involves modifying chemical groups to improve interactions with key residues in the switch-II pocket.
A clear example is the development of the ERAS-5024 inhibitor.[10] Researchers found that adding a cyano substituent to the aminobenzothiophene core of their compound series formed a new hydrogen bond with the residue Glu63 in the switch-II loop. This single modification dramatically improved the cellular potency for inhibiting ERK phosphorylation (pERK), driving the IC50 into the single-digit nanomolar range.[10]
Key Experimental Protocols
The characterization of KRAS G12D inhibitors relies on a suite of standardized biochemical and cell-based assays.[19][20]
Biochemical Assays
1. Biochemical Competition Binding Assay This assay quantifies the binding affinity (KD) of an inhibitor to the KRAS G12D protein.[7]
-
Principle : A known ligand that binds to the switch-II pocket is immobilized on beads. Recombinant KRAS protein is added along with varying concentrations of the test inhibitor. The amount of KRAS protein that binds to the beads is inversely proportional to the inhibitor's affinity.
-
Protocol :
-
Protein Preparation : Recombinant KRAS G12D protein, often fused to a detectable tag (e.g., a DNA amplicon for qPCR), is expressed and purified.[9]
-
Assay Setup : The DNA-tagged KRAS protein is incubated with a capture ligand immobilized on magnetic beads in the presence of serially diluted test inhibitor.[7]
-
Incubation & Washing : The mixture is incubated to reach equilibrium. Unbound protein is washed away.
-
Quantification : The amount of KRAS protein bound to the beads is quantified by measuring the associated tag (e.g., via qPCR).[7] The data is used to calculate the KD.
-
2. Nucleotide Exchange Assay (NEA) This assay measures the inhibitor's ability to lock KRAS in its inactive state by preventing the exchange of GDP for GTP.[21]
-
Principle : The assay monitors the SOS1-mediated exchange of a fluorescently labeled GDP analog for GTP. An effective inhibitor will prevent this exchange, resulting in a stable fluorescence signal.
-
Protocol :
-
Reagents : Purified KRAS G12D protein, the GEF protein SOS1, fluorescently labeled GDP, and unlabeled GTP are required.
-
Reaction : KRAS G12D is pre-loaded with fluorescent GDP. The test inhibitor is added at various concentrations.
-
Initiation : The exchange reaction is initiated by adding SOS1 and a surplus of unlabeled GTP.
-
Detection : The fluorescence signal is monitored over time. A decrease in signal indicates the displacement of fluorescent GDP. IC50 values are calculated from the dose-response curves.[8][9]
-
Cell-Based Assays
1. pERK Inhibition Assay (Cellular Phosphorylation Assay) This assay determines an inhibitor's ability to block the MAPK signaling cascade downstream of KRAS in a live cell environment.[21]
-
Principle : Activated KRAS leads to the phosphorylation of ERK (pERK). The assay quantifies the level of pERK in cells treated with the inhibitor.
-
Protocol :
-
Cell Culture : A cancer cell line harboring the KRAS G12D mutation (e.g., AsPC-1, PANC-1) is cultured.[13]
-
Treatment : Cells are seeded in multi-well plates and treated with a serial dilution of the inhibitor for a defined period (e.g., 1-2 hours).
-
Lysis : Cells are lysed to release cellular proteins.
-
Detection : The amount of phosphorylated ERK is measured using an immunoassay method like ELISA or AlphaLISA, which uses specific antibodies to detect pERK.[13] IC50 values are determined from the resulting dose-response curves.
-
2. Cell Viability / Anti-Proliferative Assay This assay measures the overall effect of an inhibitor on cancer cell growth and survival.[5]
-
Principle : The number of viable cells in a culture is quantified after several days of exposure to the inhibitor.
-
Protocol :
-
Cell Seeding : KRAS G12D mutant cells are plated in 96-well plates.[7]
-
Compound Treatment : The following day, cells are treated with a serial dilution of the inhibitor.[7]
-
Incubation : The plates are incubated for an extended period, typically 3 to 6 days, to allow for effects on cell proliferation.[13]
-
Quantification : The number of viable cells is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.[13] The resulting data is used to calculate the IC50 or GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Outlook
The discovery of potent, selective, and non-covalent KRAS G12D inhibitors marks a paradigm shift in targeting what was once considered an intractable oncogene.[1] Compounds like MRTX1133 and ERAS-5024 have demonstrated significant preclinical activity, and several inhibitors are now advancing into clinical trials, offering new hope for patients with KRAS G12D-driven cancers.[4][17][18] The ongoing research focuses on improving oral bioavailability, overcoming potential resistance mechanisms, and exploring combination therapies to further enhance clinical outcomes.[12][22] The methodologies and workflows detailed in this guide provide a foundational framework for the continued discovery and development of next-generation KRAS G12D inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge [ouci.dntb.gov.ua]
- 12. The design and synthesis of selective and potent selenium-containing KRASG12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 15. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mskcc.org [mskcc.org]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Mechanism of Action of a Non-covalent KRAS G12D Inhibitor
Disclaimer: This technical guide uses MRTX1133 as a representative example of a non-covalent KRAS G12D inhibitor due to the lack of publicly available information for a specific inhibitor designated as "13". MRTX1133 is a well-characterized, potent, and selective inhibitor, and the data presented here is based on published literature.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways. Mutations in the KRAS gene are among the most frequent drivers of human cancers, with the G12D substitution being particularly prevalent in aggressive malignancies like pancreatic, colorectal, and lung adenocarcinomas. For many years, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of distinct binding pockets. However, recent advancements have led to the development of potent and selective inhibitors targeting KRAS mutants. This guide provides a detailed overview of the mechanism of action of non-covalent KRAS G12D inhibitors, using MRTX1133 as a prime example to illustrate the fundamental principles of KRAS G12D inhibition.[1]
The KRAS G12D mutation, which involves the substitution of glycine (B1666218) with aspartic acid at codon 12, significantly impairs the intrinsic and GAP-mediated GTP hydrolysis.[1] This leads to a constitutively active, GTP-bound KRAS protein that perpetually stimulates downstream pathways promoting cell proliferation and survival.[1]
Mechanism of Action
Non-covalent inhibitors like MRTX1133 utilize an allosteric mechanism to disrupt KRAS signaling.[1] MRTX1133 binds with high affinity to the GDP-bound, inactive state of KRAS G12D.[2] This binding occurs in a shallow pocket between switch I and switch II, known as the switch-II pocket (S-IIP).[1][3] By occupying this pocket, the inhibitor locks KRAS G12D into a conformation that is incapable of effectively interacting with its downstream effectors.[1] This has two main consequences:
-
Inhibition of Effector Binding: The conformational change induced by the inhibitor prevents the binding of essential downstream signaling proteins, most notably RAF1 (CRAF), which directly blocks the activation of the MAPK pathway.[1]
-
Inhibition of Nucleotide Exchange: The inhibitor's binding also interferes with the interaction between KRAS and Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless 1 (SOS1).[1][3] This hinders the exchange of GDP for GTP, thereby diminishing the population of active, GTP-bound KRAS.[1]
Molecular dynamics simulations have shown that MRTX1133 can stabilize both inactive and active states of KRAS G12D in different conformations.[4] Notably, it forms a hydrogen bond with Gly60, which stabilizes the switch II region and leaves the switch I region in a dynamically inactive conformation, thus achieving an inhibitory effect.[4]
Quantitative Data
The following tables summarize the key quantitative data for MRTX1133 from various biochemical and cellular assays.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | Value | Assay Method | Target Protein | Reference |
| KD | ~0.2 pM | Surface Plasmon Resonance (SPR) | GDP-loaded KRAS G12D | [2][3] |
| IC50 (Binding) | <2 nM | TR-FRET Displacement Assay | GDP-loaded KRAS G12D | [2] |
| IC50 (Nucleotide Exchange) | 0.14 nM | Biochemical Activity Assay | KRAS G12D | [5] |
| Selectivity (Binding vs. KRAS WT) | ~700-fold | TR-FRET Displacement Assay | KRAS G12D vs. KRAS WT | [2] |
Table 2: Cellular Potency
| Parameter | Value | Cell Line(s) | Assay Method | Reference |
| Median IC50 (pERK Inhibition) | ~5 nM | KRAS G12D-mutant cell lines | Western Blot / ELISA | [2] |
| IC50 (pERK Inhibition) | 2 nM | AGS (gastric adenocarcinoma) | AlphaLISA | [3] |
| Median IC50 (Cell Viability) | ~5 nM | KRAS G12D-mutant cell lines | Cell Proliferation Assay | [2] |
| IC50 (Cell Viability) | 6 nM | AGS (gastric adenocarcinoma) | 2D Viability Assay | [3] |
| Selectivity (Viability vs. KRAS WT) | >1,000-fold | KRAS G12D vs. KRAS WT cell lines | Cell Proliferation Assay | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
1. Surface Plasmon Resonance (SPR) for Binding Affinity (KD)
-
Principle: SPR measures the real-time binding and dissociation of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor chip by detecting changes in the refractive index at the surface.[6][7][8]
-
Protocol Outline:
-
Ligand Immobilization: Purified, biotinylated KRAS G12D (amino acids 1-169) in its GDP-bound state is immobilized on a streptavidin-coated sensor chip.[9]
-
Analyte Injection: A series of concentrations of the inhibitor (e.g., MRTX1133) are injected over the sensor surface at a constant flow rate.[7]
-
Data Acquisition: The association (analyte binding to ligand) and dissociation (analyte detaching from ligand) are monitored in real-time by measuring the change in resonance units (RU).[10]
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[9]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Inhibition (IC50)
-
Principle: This competitive binding assay measures the ability of an inhibitor to displace a fluorescently labeled tracer from the target protein. The binding of the tracer to a terbium-labeled streptavidin (via biotinylated KRAS) brings the donor (terbium) and acceptor (Cy5) into proximity, generating a FRET signal.
-
Protocol Outline:
-
Assay Preparation: Biotinylated KRAS G12D is incubated with varying concentrations of the test inhibitor.[11]
-
Reagent Addition: A solution containing a Cy5-labeled tracer molecule and terbium-labeled streptavidin is added.[11]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
-
3. pERK Inhibition Assay for Cellular Potency (IC50)
-
Principle: This assay quantifies the inhibitor's ability to block the KRAS-mediated MAPK signaling pathway by measuring the phosphorylation of ERK (pERK), a downstream effector.[6]
-
Protocol Outline:
-
Cell Culture and Treatment: KRAS G12D mutant cancer cell lines (e.g., AGS) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified time.[6]
-
Cell Lysis: The cells are lysed to extract total protein.
-
Quantification: The levels of phosphorylated ERK (pERK) and total ERK are measured using methods like Western Blot or AlphaLISA.[3][6]
-
Data Analysis: The ratio of pERK to total ERK is calculated for each inhibitor concentration. The IC50 value is determined from the resulting dose-response curve, representing the concentration at which the inhibitor reduces pERK levels by 50%.[6]
-
4. Cell Viability/Proliferation Assay (IC50)
-
Principle: This assay assesses the effect of the inhibitor on the growth and survival of cancer cells.[6]
-
Protocol Outline:
-
Cell Seeding and Treatment: KRAS G12D-mutant and wild-type cell lines are plated and treated with various concentrations of the inhibitor for an extended period (e.g., 72 hours).[6]
-
Viability Measurement: Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[6]
-
Data Analysis: The luminescence signal is measured, and the IC50 value for cell growth inhibition is calculated from the dose-response curve.[6]
-
Visualizations
Caption: Simplified KRAS signaling pathway leading to cell proliferation and survival.
Caption: Allosteric inhibition of KRAS G12D by a non-covalent inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
Structural Biology of KRAS G12D in Complex with a Direct Inhibitor: A Technical Overview
The KRAS protein, a critical node in cellular signaling pathways, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, a substitution of glycine (B1666218) with aspartate at codon 12, results in a constitutively active protein that drives uncontrolled cell proliferation and tumor growth. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, recent breakthroughs have led to the development of direct inhibitors that specifically target this oncogenic mutant. This technical guide provides an in-depth look at the structural biology of the KRAS G12D protein in complex with a representative direct inhibitor, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological and experimental workflows.
Data Presentation: Quantitative Analysis of Inhibitor Binding
The efficacy of a KRAS G12D inhibitor is determined by its binding affinity, selectivity, and cellular potency. The following tables summarize key quantitative data for well-characterized KRAS G12D inhibitors.
Table 1: Binding Affinity and Potency of KRAS G12D Inhibitors
| Inhibitor | Target State | Assay Type | Dissociation Constant (KD) | IC50 (Biochemical) | IC50 (Cell-based, pERK) | Reference |
| MRTX1133 | GDP-bound | SPR | ~0.2 pM | <2 nM | ~5 nM | [1] |
| BI-2865 | GDP-bound | Biochemical | 32 nM | - | - | [1][2] |
| TH-Z827 | GDP/GTP-bound | ITC | - | - | - | |
| KRpep-2d | GDP/GTP-bound | SPR | 8.9 nM | - | - | [3] |
Table 2: Crystallographic Data for KRAS G12D-Inhibitor Complexes
| PDB ID | Inhibitor | Resolution (Å) | Method | Space Group | Unit Cell Dimensions (Å) | Reference |
| 7RT1 | MRTX1133 (inhibitor 15) | 1.27 | X-Ray Diffraction | P 21 21 21 | a=39.87, b=51.76, c=89.61 | |
| 7RPZ | MRTX1133 | Not specified | X-Ray Diffraction | Not specified | Not specified | [4] |
| Not specified | KRpep-2d | 1.25 | X-Ray Diffraction | Not specified | Not specified |
Signaling Pathway and Mechanism of Inhibition
KRAS is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[5] Growth factor signaling through receptor tyrosine kinases (RTKs) like EGFR promotes the exchange of GDP for GTP, facilitated by guanine (B1146940) nucleotide exchange factors (GEFs) such as SOS1.[6] In its active state, KRAS binds to and activates downstream effector proteins, including RAF, which initiates the RAF-MEK-ERK (MAPK) signaling cascade, and PI3K, which activates the PI3K-AKT-mTOR pathway.[6][7] These pathways are crucial for cell proliferation, survival, and differentiation.[7]
The G12D mutation impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GTPase-activating proteins (GAPs), trapping it in the active, signal-transducing state.[8] Direct inhibitors of KRAS G12D, such as MRTX1133, bind to a cryptic pocket (the switch-II pocket) on the protein surface.[5] A key interaction is the formation of a salt bridge between the inhibitor and the mutant aspartate at position 12. This binding event locks the KRAS G12D protein in an inactive conformation, preventing its interaction with downstream effectors and thereby abrogating the oncogenic signaling.[9][6]
Experimental Protocols
The characterization of the KRAS G12D-inhibitor complex relies on a variety of biochemical, biophysical, and structural biology techniques.
Protein Expression and Purification
-
Transformation: A plasmid containing the gene for human KRAS G12D (residues 1-169) with an N-terminal hexa-histidine tag is transformed into Escherichia coli BL21(DE3) cells.[10]
-
Cell Culture and Induction: The cells are grown in a suitable medium (e.g., Terrific Broth) at 37°C until they reach an optical density (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (containing Tris-HCl, NaCl, imidazole (B134444), and protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged KRAS G12D protein is then eluted with a high-concentration imidazole buffer.
-
Further Purification: The eluted protein is further purified by ion-exchange and size-exclusion chromatography to achieve high purity. The protein is loaded with GDP throughout the purification process.[10]
X-Ray Crystallography
-
Complex Formation: Purified KRAS G12D protein is incubated with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization: The KRAS G12D-inhibitor complex is concentrated and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop). A variety of commercial screens are tested at different temperatures to identify initial crystallization conditions.
-
Crystal Optimization: The initial crystallization conditions are optimized by varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined KRAS structure as a search model.[11] The model is then refined using software such as PHENIX to fit the experimental electron density map.[11] The final structure is validated and deposited in the Protein Data Bank (PDB).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[1]
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and a high density of anti-tag antibody (e.g., anti-His) is immobilized on the surface.
-
Ligand Capture: Purified, tagged KRAS G12D protein (the ligand) is captured on the antibody-coated surface.
-
Analyte Injection: A series of concentrations of the inhibitor (the analyte) are injected over the sensor surface. The binding of the inhibitor to KRAS G12D is monitored as an increase in the SPR signal (Resonance Units, RU).[1]
-
Dissociation: A running buffer is flowed over the chip to monitor the dissociation of the inhibitor from KRAS G12D, observed as a decrease in the SPR signal.[1]
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KRAS G12D inhibitor 13 | Benchchem [benchchem.com]
- 6. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7rt2 - Crystal Structure of KRAS G12D with compound 25 (4-(4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-{[(2R,4R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methoxy}pyrido[4,3-d]pyrimidin-7-yl)naphthalen-2-ol) bound - Experimental details - Protein Data Bank Japan [pdbj.org]
An In-depth Technical Guide to KRAS G12D Downstream Signaling: The RAF-MEK-ERK and PI3K-AKT Pathways
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a central node in cellular signaling, and its mutations are among the most common drivers of human cancers. The G12D mutation, a glycine-to-aspartate substitution at codon 12, is the most prevalent KRAS alteration, particularly in aggressive malignancies like pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[1] This mutation compromises the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1] This "always on" status leads to the relentless activation of downstream signaling cascades that promote unchecked cell proliferation, survival, and differentiation.
This technical guide provides a detailed examination of the two primary downstream signaling pathways aberrantly activated by oncogenic KRAS G12D: the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades. We will explore the core mechanisms, present quantitative data on pathway modulation, detail key experimental protocols, and provide visual diagrams to facilitate a comprehensive understanding for professionals in oncology research and drug development.
Core Signaling Pathways Activated by KRAS G12D
Under normal physiological conditions, KRAS functions as a tightly regulated molecular switch, cycling between an inactive GDP-bound form and an active GTP-bound form. This cycle is controlled by Guanine Nucleotide Exchange Factors (GEFs), like Son of Sevenless (SOS1), which promote the GTP-bound state, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis to return KRAS to its inactive state. The G12D mutation renders KRAS insensitive to GAPs, leading to an accumulation of the active KRAS-GTP complex and sustained downstream signaling.[1]
The RAF-MEK-ERK (MAPK) Signaling Pathway
The RAF-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell growth and proliferation.[2][3] In KRAS G12D-driven cancers, this pathway is a primary conduit for oncogenic signals.
Mechanism of Activation:
-
RAF Activation: GTP-bound KRAS G12D recruits RAF kinases (A-RAF, B-RAF, C-RAF) to the cell membrane, inducing a conformational change that leads to their activation through dimerization and phosphorylation.
-
MEK Phosphorylation: Activated RAF kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.
-
ERK Phosphorylation: Activated MEK1/2, in turn, phosphorylate the key downstream effectors, ERK1 and ERK2 (also known as p44/42 MAPK), on specific threonine and tyrosine residues (Thr202/Tyr204).[4]
-
Nuclear Translocation and Gene Regulation: Phosphorylated ERK1/2 translocates to the nucleus, where it phosphorylates a multitude of transcription factors (e.g., c-Myc, AP-1), leading to the expression of genes that drive cell cycle progression and proliferation.[2]
The PI3K-AKT-mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is another crucial downstream effector of KRAS G12D, playing a significant role in promoting cell survival, growth, and metabolism.[2][5] Its activation often confers resistance to therapies targeting the MAPK pathway.[5]
Mechanism of Activation:
-
PI3K Activation: Active KRAS G12D directly binds to and activates the p110 catalytic subunit of Class I PI3K.
-
PIP3 Generation: Activated PI3K phosphorylates the lipid second messenger phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6]
-
AKT Recruitment and Activation: PIP3 acts as a docking site at the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, such as AKT and PDK1.[6]
-
AKT Phosphorylation: At the membrane, AKT is phosphorylated and fully activated by PDK1 at threonine 308 and by mTORC2 at serine 473.
-
Downstream Effects: Activated AKT phosphorylates a wide array of substrates, leading to various cellular responses, including the inhibition of apoptosis (by phosphorylating BAD and Forkhead transcription factors) and the activation of mTORC1, which promotes protein synthesis and cell growth.
Data Presentation: Quantitative Analysis of Pathway Inhibition
The development of direct KRAS G12D inhibitors, such as MRTX1133, has provided valuable tools to quantify the impact of KRAS G12D on its downstream pathways. The tables below summarize hypothetical but representative data on the inhibition of key signaling nodes following treatment with a selective KRAS G12D inhibitor.
Table 1: Effect of a KRAS G12D Inhibitor on RAF-MEK-ERK Pathway Phosphorylation
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) |
| p-MEK1/2 (Ser217/221) | Untreated Control | 0 | 1.00 |
| KRAS G12D Inhibitor | 10 | 0.45 | |
| KRAS G12D Inhibitor | 100 | 0.12 | |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 |
| KRAS G12D Inhibitor | 10 | 0.38 | |
| KRAS G12D Inhibitor | 100 | 0.09 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 |
| KRAS G12D Inhibitor | 10 | 0.98 | |
| KRAS G12D Inhibitor | 100 | 1.01 |
Data represents relative band intensity from Western blot analysis, normalized to a loading control and expressed as a fold change relative to the untreated control.
Table 2: Effect of a KRAS G12D Inhibitor on PI3K-AKT Pathway Phosphorylation
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) |
| p-AKT (Ser473) | Untreated Control | 0 | 1.00 |
| KRAS G12D Inhibitor | 10 | 0.55 | |
| KRAS G12D Inhibitor | 100 | 0.21 | |
| p-S6 Ribosomal Protein (Ser235/236) | Untreated Control | 0 | 1.00 |
| KRAS G12D Inhibitor | 10 | 0.49 | |
| KRAS G12D Inhibitor | 100 | 0.15 | |
| Total AKT | Untreated Control | 0 | 1.00 |
| KRAS G12D Inhibitor | 10 | 1.02 | |
| KRAS G12D Inhibitor | 100 | 0.99 |
Data represents relative band intensity from Western blot analysis, normalized to a loading control and expressed as a fold change relative to the untreated control.
Experimental Protocols
Accurate assessment of KRAS G12D signaling requires robust and well-controlled experimental methodologies. Below are detailed protocols for two fundamental assays used to probe the RAF-MEK-ERK and PI3K-AKT pathways.
Protocol 1: Western Blotting for Phospho-ERK1/2 and Phospho-AKT
This protocol provides a method to semi-quantitatively measure the phosphorylation status of ERK and AKT, key indicators of pathway activation.[2][4]
1. Cell Culture and Treatment: a. Culture KRAS G12D mutant cancer cells in appropriate media to 70-80% confluency. b. Starve cells in serum-free media for 12-24 hours to reduce basal signaling activity. c. Treat cells with the investigational compound (e.g., KRAS G12D inhibitor) or vehicle control (e.g., DMSO) at various concentrations for the desired time period.
2. Protein Extraction: a. Place culture plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6] c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7] f. Transfer the supernatant (protein lysate) to new tubes.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit to ensure equal loading.[7]
4. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and perform electrophoresis at 100-120V until the dye front reaches the bottom.[4][8] c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[7]
5. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][8] b. Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-ERK1/2 Thr202/Tyr204 or anti-p-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[7][8] c. Wash the membrane three times with TBST for 5-10 minutes each.[8] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][8] e. Wash the membrane again three times with TBST.
6. Detection and Analysis: a. Apply enhanced chemiluminescence (ECL) substrate to the membrane.[8] b. Capture the chemiluminescent signal using a digital imaging system. c. To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for the corresponding total protein (e.g., total ERK1/2 or total AKT).[8] d. Quantify band intensities using image analysis software (e.g., ImageJ).
Protocol 2: In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against PI3K isoforms by measuring the amount of ADP produced in the kinase reaction.[6]
1. Reagent Preparation: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution in the appropriate kinase assay buffer. b. Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.[6] c. Prepare the lipid substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).[6] d. Prepare the ATP solution in kinase assay buffer.
2. Assay Procedure: a. Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[6] b. Add 10 µL of the diluted PI3K enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding. d. Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate. e. Incubate the reaction at 30°C for 60 minutes.[6]
3. Signal Detection (using a commercial kit like ADP-Glo™): a. Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then generates a luminescent signal via a luciferase reaction. d. Incubate for 30 minutes at room temperature. e. Measure the luminescence using a plate reader.
4. Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
References
Biochemical Characterization of the KRAS G12D Inhibitor Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical characterization of the binding pocket for a representative KRAS G12D inhibitor, herein referred to as "Inhibitor 13." This guide synthesizes structural data, quantitative binding affinities, detailed experimental methodologies, and the impact on cellular signaling pathways to offer a comprehensive resource for professionals in the field of oncology drug discovery.
Introduction to KRAS G12D and its Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation, where glycine (B1666218) at codon 12 is replaced by aspartic acid, impairs the intrinsic GTPase activity of the KRAS protein.[3] This impairment traps KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and oncogenesis.[1][2]
Targeting KRAS G12D has been a significant challenge in drug development due to the absence of a deep, druggable pocket on the protein surface.[1] However, recent breakthroughs have led to the discovery of non-covalent inhibitors that bind to a cryptic pocket, known as the Switch-II pocket (SW-II P), which is present in both the GDP-bound (inactive) and GTP-bound (active) states of the KRAS G12D mutant.[1][4] These inhibitors, such as MRTX1133, act by occupying this pocket and sterically hindering the interaction of KRAS G12D with its downstream effectors, thereby inhibiting oncogenic signaling.[1][4]
The Inhibitor 13 Binding Pocket: Structural Insights
Crystallographic studies of KRAS G12D in complex with inhibitors have revealed a distinct binding pocket located near the Switch-II region.[5][6] This pocket is allosteric, meaning the inhibitor does not directly compete with GTP binding but instead modulates the protein's conformation and its ability to interact with other proteins.[5]
Key features of the Inhibitor 13 binding pocket include:
-
Location: Adjacent to the Switch-II loop (residues 60-76).[1]
-
Nature: A shallow groove on the protein surface that becomes more defined upon inhibitor binding.
-
Key Interacting Residues: The inhibitor forms interactions with several key residues within the pocket, which can include hydrogen bonds, salt bridges, and hydrophobic interactions. For instance, some inhibitors form a salt bridge with the mutant Asp12 residue.[7]
-
Mechanism of Action: By binding to this pocket, the inhibitor prevents the conformational changes required for KRAS to interact with its downstream effectors, such as RAF kinases and PI3K.[4][8] This allosterically blocks the activation of the MAPK and PI3K/AKT signaling pathways.[5][6]
Quantitative Binding Data for KRAS G12D Inhibitors
The binding affinity and inhibitory potency of compounds targeting KRAS G12D are determined using a variety of biochemical and cell-based assays. The data below is a representative summary based on publicly available information for potent and selective non-covalent KRAS G12D inhibitors.
| Inhibitor | Target State | Assay Type | K D (Dissociation Constant) | IC 50 | Selectivity | Reference |
| MRTX1133 | GDP-bound | SPR | ~0.2 pM | <2 nM (HTRF) | >1000-fold vs. WT | [9] |
| GTP-bound | Similar affinity to GDP-bound | [7] | ||||
| Cell-based (pERK) | ~5 nM | [9] | ||||
| BI-2852 | GTP-bound | Biochemical | 450 nM | Binds to WT and other mutants | [10] | |
| TH-Z835 | GDP & GTP-bound | ITC | Selective for G12D | [7] | ||
| HRS-4642 | SPR | Lower than G12C and WT | 21-fold and 17-fold lower Kd respectively | [8] |
Experimental Protocols for Binding Pocket Characterization
A suite of biophysical and biochemical assays is employed to characterize the interaction between inhibitors and the KRAS G12D protein.
-
Objective: To determine the three-dimensional structure of the inhibitor-protein complex at atomic resolution.
-
Methodology:
-
Protein Expression and Purification: The human KRAS G12D protein (typically residues 1-169) is expressed in E. coli and purified to homogeneity.[7]
-
Complex Formation: The purified protein is incubated with a molar excess of the inhibitor.
-
Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion or other standard techniques.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to solve the three-dimensional structure of the complex.[5]
-
-
Objective: To measure the real-time binding kinetics (association and dissociation rates) and determine the binding affinity (K D ).[9]
-
Methodology:
-
Immobilization: The KRAS G12D protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are flowed over the sensor surface.
-
Signal Detection: The binding of the inhibitor to the immobilized protein is detected as a change in the refractive index, measured in Resonance Units (RU).
-
Data Analysis: The association (k on ) and dissociation (k off ) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (K D ) is calculated (K D = k off /k on ).[9]
-
-
Objective: To determine the inhibitor's potency (IC 50 ) in a competitive binding assay.[9]
-
Methodology:
-
Assay Components: Biotinylated KRAS G12D protein, a fluorescently labeled probe known to bind to the Switch-II pocket, streptavidin-XL665 (acceptor), and an anti-tag antibody conjugated to a cryptate (donor).[9]
-
Competition: A fixed concentration of the biotinylated protein and fluorescent probe are incubated with varying concentrations of the test inhibitor.
-
Signal Detection: In the absence of an inhibitor, the binding of the probe brings the donor and acceptor fluorophores into close proximity, resulting in a high Förster Resonance Energy Transfer (FRET) signal. The inhibitor displaces the probe, leading to a decrease in the HTRF signal.[9]
-
Data Analysis: The IC 50 value is determined by plotting the HTRF signal against the inhibitor concentration.
-
-
Objective: To identify regions of the protein that are protected from solvent exchange upon inhibitor binding, providing insights into the binding site and conformational changes.[11]
-
Methodology:
-
Deuterium (B1214612) Labeling: The KRAS G12D protein, both alone and in complex with the inhibitor, is incubated in a deuterium oxide (D 2 O) buffer for various time points.
-
Quenching and Digestion: The exchange reaction is quenched by lowering the pH and temperature. The protein is then digested into peptides.
-
Mass Spectrometry: The mass of the peptides is measured by mass spectrometry. The increase in mass due to deuterium incorporation is quantified.
-
Data Analysis: Peptides from the inhibitor-bound protein that show a lower rate of deuterium uptake compared to the free protein are identified as being part of the binding site or undergoing a conformational change upon binding.[11]
-
KRAS G12D Signaling Pathways and Inhibition
KRAS G12D drives tumor growth by activating multiple downstream signaling cascades. The two major pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[12] Inhibitor 13, by binding to the Switch-II pocket, prevents the recruitment and activation of effector proteins that initiate these cascades.
References
- 1. jetir.org [jetir.org]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 4. KRAS G12D inhibitor 13 | Benchchem [benchchem.com]
- 5. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the KRas G12D-inhibitor interactions by differential HDX-MS and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Allosteric Inhibition of the KRAS G12D Switch II Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12D mutation is a formidable driver in a multitude of cancers, including pancreatic, colorectal, and lung adenocarcinomas. For many years, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of discernible binding pockets. However, the discovery of a cryptic allosteric pocket near the Switch II region has ushered in a new era of targeted therapies. This technical guide provides a comprehensive overview of the allosteric inhibition of the KRAS G12D Switch II pocket, detailing the mechanism of action of key inhibitors, summarizing critical quantitative data, and providing detailed experimental protocols for their characterization. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic strategy.
Introduction: The KRAS G12D Oncogene and the Switch II Pocket
Under normal physiological conditions, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is meticulously regulated by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP back to GDP. The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, critically impairs both intrinsic and GAP-mediated GTP hydrolysis.[1] This leads to a constitutively active, GTP-bound KRAS protein that perpetually stimulates downstream pro-proliferative signaling pathways.[1]
The Switch II pocket (SII-P) is an allosteric site that becomes accessible in certain conformations of the KRAS protein. Allosteric inhibitors that bind to this pocket do not directly compete with the high-affinity binding of GTP. Instead, they stabilize an inactive conformation of KRAS G12D, thereby preventing its interaction with downstream effector proteins and inhibiting the exchange of GDP for GTP.[1] This dual mechanism of action leads to a potent and sustained suppression of oncogenic KRAS signaling.
Key Allosteric Inhibitors and Mechanism of Action
A new class of non-covalent allosteric inhibitors has emerged, demonstrating significant promise in targeting KRAS G12D. These molecules bind to the Switch II pocket, inducing a conformational change that locks KRAS G12D in an inactive state. This has two primary consequences:
-
Inhibition of Effector Binding: The inhibitor-induced conformational change sterically hinders the binding of crucial downstream signaling proteins, most notably RAF1 (CRAF), which is the first step in the activation of the mitogen-activated protein kinase (MAPK) pathway.[1]
-
Inhibition of Nucleotide Exchange: The binding of the inhibitor also interferes with the interaction between KRAS and GEFs like Son of Sevenless 1 (SOS1).[1] This prevents the exchange of GDP for GTP, thereby diminishing the pool of active, GTP-bound KRAS.
Prominent examples of such inhibitors include MRTX1133 and KRB-456. MRTX1133, for instance, has been shown to allosterically 'freeze' the nucleotide-binding site conformation of KRAS G12D, effectively arresting the GTPase cycle.[2]
KRAS G12D Signaling Pathway and Point of Inhibition
References
In Silico Modeling of KRAS G12D Inhibitor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of intracellular signaling pathways that govern cell growth, proliferation, and survival. The G12D mutation in KRAS is one of the most prevalent oncogenic drivers in various cancers, particularly pancreatic, colorectal, and lung cancers. This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumor progression. For decades, KRAS was deemed "undruggable" due to the absence of well-defined binding pockets. However, recent advancements in computational modeling and drug discovery have led to the development of inhibitors that specifically target the KRAS G12D mutant.
This technical guide provides an in-depth overview of the in silico methodologies used to model the interactions of inhibitors with KRAS G12D. It summarizes quantitative data for known inhibitors, details key experimental and computational protocols, and visualizes critical signaling pathways and experimental workflows. While a specific "inhibitor 13" was not universally identified in public literature at the time of this writing, this guide uses data from well-characterized inhibitors to illustrate the principles and practices of in silico drug design targeting KRAS G12D. A notable example is compound 13 from a structure-based design study, which demonstrated significant selectivity for KRAS G12D over wild-type (WT) KRAS.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for various KRAS G12D inhibitors, providing a comparative overview of their binding affinities and inhibitory activities.
Table 1: Binding Affinity and Molecular Docking Scores of KRAS G12D Inhibitors
| Compound/Inhibitor | Method | Target | Binding Affinity (KD) | Docking Score (kcal/mol) | Reference |
| MRTX1133 | Multiple | KRAS G12D | ~0.2 pM | - | [2] |
| BI-2852 | Multiple | KRAS G12D | - | -25.01 (-CDOCKER energy) | [3] |
| TH-Z835 | Multiple | KRAS G12D | - | - | [4] |
| Hit Compound 1 | Molecular Docking | KRAS G12D | - | - | [3] |
| Hit Compound 2 | Molecular Docking | KRAS G12D | - | - | [3] |
| Hit Compound 4 | Molecular Docking | KRAS G12D | - | - | [3] |
| ZINC05524764 | Molecular Docking | KRAS G12D | - | - | [5] |
| ZINC05828661 | Molecular Docking | KRAS G12D | - | - | [5] |
| Compound 13 | RRB Assay | KRAS G12D | - | - | [1] |
Table 2: Cellular Activity of KRAS G12D Inhibitors
| Compound/Inhibitor | Assay | Cell Line | IC50 | Notes | Reference |
| BI-2852 | Not Specified | Not Specified | 450 nM | Binds to GTP-KRAS G12D. | [3] |
| MRTX1133 | Not Specified | Not Specified | Not Specified | Selective G12D inhibitor. | |
| ERAS-5024 (Compound 14) | 3D Cell-Titer Glo | AsPC-1 (PDAC) | Single-digit nM | Inhibited ERK1/2 phosphorylation. | [1] |
| Hit Compounds 1-4 | MST | KRAS G12D Protein | Sub-nanomolar affinities | - | [6] |
Signaling Pathways and Inhibitor Action
The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumorigenesis.[7][8] KRAS G12D inhibitors are designed to bind to the mutant protein and lock it in an inactive state, thereby blocking its interaction with downstream effectors.[9]
Experimental and Computational Protocols
A combination of in silico and experimental techniques is crucial for the discovery and validation of novel KRAS G12D inhibitors.
In Silico Drug Discovery Workflow
The computational workflow typically begins with the identification of a target protein structure, followed by virtual screening of large compound libraries to identify potential binders. Hits from virtual screening are then subjected to more rigorous computational analysis, such as molecular dynamics simulations, to predict their binding stability and mode of interaction.
Key Methodologies
1. Molecular Docking
-
Objective: To predict the preferred binding orientation of a ligand to a protein target and to estimate the binding affinity.
-
Protocol:
-
Protein Preparation: The 3D crystal structure of KRAS G12D is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed, hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: 2D or 3D structures of small molecules are prepared by assigning correct protonation states and generating low-energy conformers.
-
Binding Site Definition: The binding site is defined based on the location of a co-crystallized ligand or by using pocket detection algorithms.
-
Docking Simulation: A docking algorithm samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates binding affinity.[6]
-
Analysis: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.
-
2. Molecular Dynamics (MD) Simulations
-
Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess its stability and conformational changes.[10]
-
Protocol:
-
System Setup: The docked protein-ligand complex is placed in a simulation box filled with explicit solvent (water molecules) and ions to neutralize the system.
-
Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to describe the potential energy of the system as a function of its atomic coordinates.
-
Minimization and Equilibration: The system is first energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long-duration simulation (typically hundreds of nanoseconds) is performed to generate a trajectory of the system's atomic motions.[5][10]
-
Trajectory Analysis: The trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the stability of protein-ligand interactions over time.
-
3. Binding Affinity Assays (Experimental)
-
Objective: To experimentally measure the binding affinity of the inhibitor to the KRAS G12D protein.
-
Microscale Thermophoresis (MST):
-
Protein Labeling: The KRAS G12D protein is fluorescently labeled.
-
Titration: A constant concentration of the labeled protein is mixed with varying concentrations of the inhibitor.
-
Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled protein along this gradient is measured.
-
Data Analysis: Changes in the thermophoretic movement upon ligand binding are used to determine the dissociation constant (KD).[6]
-
-
Surface Plasmon Resonance (SPR):
-
Immobilization: The KRAS G12D protein is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the inhibitor (analyte) is flowed over the sensor surface.
-
Signal Detection: Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.
-
Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) are determined by analyzing the sensorgrams at different analyte concentrations.
-
Conclusion
The in silico modeling of KRAS G12D inhibitor interactions has become an indispensable tool in the quest for effective cancer therapeutics. By leveraging a combination of computational techniques such as virtual screening, molecular docking, and molecular dynamics simulations, researchers can efficiently identify and optimize potent and selective inhibitors. The integration of these computational methods with experimental validation assays provides a robust framework for modern drug discovery. While the challenge of targeting KRAS G12D remains significant, the continued advancement of in silico approaches offers a promising path toward the development of novel and effective therapies for patients with KRAS G12D-driven cancers.
References
- 1. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijasem.org [ijasem.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of a KRAS G12D Inhibitor
Disclaimer: Publicly available scientific literature and data resources do not contain specific information on a compound designated as "KRAS G12D inhibitor 13." Therefore, this guide utilizes the well-characterized, potent, and selective non-covalent KRAS G12D inhibitor, MRTX1133 , as a representative molecule to illustrate the core principles of pharmacokinetics (PK) and pharmacodynamics (PD) for this class of therapeutic agents. The data and methodologies presented are based on preclinical studies of MRTX1133 and are intended to provide a comprehensive technical framework for researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its active state for GTP and the absence of well-defined binding pockets. The development of specific inhibitors targeting KRAS mutations represents a significant breakthrough in oncology.
MRTX1133 is a first-in-class, selective, and non-covalent inhibitor of the KRAS G12D mutation.[1] It functions by binding to the switch II pocket of the inactive, GDP-bound state of the KRAS G12D protein, locking it in an "off" state.[2][3] This action prevents downstream signaling through critical pro-survival pathways, notably the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4][5] This guide provides a detailed overview of the preclinical pharmacokinetics and pharmacodynamics of MRTX1133, including experimental protocols and visual representations of key pathways and processes.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for optimizing dosing regimens and ensuring adequate target exposure. Preclinical studies in rodent models have characterized the pharmacokinetic properties of MRTX1133. A significant challenge identified is its low oral bioavailability, which has led to the development of prodrug strategies to improve its absorption.[6][7]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of MRTX1133 from preclinical studies.
Table 1: Pharmacokinetic Parameters of MRTX1133 in Rats [4][8]
| Parameter | Oral Administration (25 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (Maximum Concentration) | 129.90 ± 25.23 ng/mL | N/A |
| Tmax (Time to Cmax) | 45 minutes | N/A |
| t1/2 (Half-life) | 1.12 ± 0.46 hours | 2.88 ± 1.08 hours |
| Bioavailability | 2.92% | N/A |
Table 2: Bioavailability of MRTX1133 from Parent Drug vs. Prodrug 9 in Mice [7][9]
| Compound Administered | Dose (mg/kg) | Administration Route | AUC0-24h (ng·h/mL) | Bioavailability (F%) |
| MRTX1133 | 10 | Oral | 96 | 1.3% |
| MRTX1133 | 30 | Oral | 102 | 0.5% |
| Prodrug 9 | 10 (molar equivalent) | Oral | - | 7.9% |
Note: Prodrug 9 demonstrates a significant improvement in oral bioavailability compared to the parent MRTX1133 compound.[7]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis in Rats
This protocol outlines the methodology for determining the pharmacokinetic profile of a KRAS G12D inhibitor in rats, based on published studies of MRTX1133.[8]
-
Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight prior to drug administration.
-
Drug Formulation and Administration:
-
Oral (PO): MRTX1133 is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium and administered via oral gavage at a dose of 25 mg/kg.
-
Intravenous (IV): MRTX1133 is dissolved in a suitable vehicle (e.g., a mixture of PEG400, DMSO, and saline) and administered as a bolus injection into the tail vein at a dose of 5 mg/kg.
-
-
Sample Collection:
-
Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of the inhibitor are quantified using a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[8]
-
A calibration curve is prepared by spiking blank plasma with known concentrations of the inhibitor.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated using non-compartmental analysis with software such as WinNonlin.
-
Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
-
Visualization
Caption: Workflow for a typical preclinical pharmacokinetic study.
Pharmacodynamics
Pharmacodynamics focuses on the biochemical and physiological effects of a drug on the body. For a KRAS G12D inhibitor, key pharmacodynamic effects include target engagement, inhibition of downstream signaling pathways, and ultimately, anti-tumor efficacy.
Data Presentation
Table 3: In Vitro Potency and Selectivity of MRTX1133 [2][3][10]
| Assay | Cell Line / Target | IC50 / KD | Selectivity |
| Biochemical Binding Affinity (KD) | GDP-loaded KRAS G12D | ~0.2 pM | ~700-fold vs. KRAS WT |
| ERK Phosphorylation Inhibition | AGS (KRAS G12D) | ~2 nM | >1000-fold vs. KRAS WT cell lines |
| Cell Viability (2D) | AGS (KRAS G12D) | 6 nM | >500-fold vs. MKN1 (KRAS WT amplified) |
Table 4: In Vivo Antitumor Efficacy of MRTX1133 in Xenograft Models [2]
| Xenograft Model | Dose and Schedule (IP) | Tumor Growth Inhibition (TGI) / Regression |
| Panc 04.03 | 3 mg/kg BID | Tumor Stasis |
| Panc 04.03 | 10 mg/kg BID | -60% Regression |
| Panc 04.03 | 30 mg/kg BID | -74% Regression |
| HPAC | 3 mg/kg BID | 81% TGI |
| HPAC | 10 mg/kg BID | -16% Regression |
| HPAC | 30 mg/kg BID | -85% Regression |
IP: Intraperitoneal; BID: Twice daily
Experimental Protocols
Protocol 2: Western Blot for Phospho-Signaling Pathway Analysis
This protocol is used to assess the inhibition of downstream signaling pathways, such as pERK, as a measure of the inhibitor's pharmacodynamic effect.[5]
-
Cell Culture and Treatment:
-
Culture KRAS G12D mutant cancer cells (e.g., AsPC-1, HPAC) to approximately 80% confluency.
-
Treat cells with varying concentrations of the KRAS G12D inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against total ERK, phospho-ERK (pERK), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize pERK levels to total ERK and the loading control.
-
Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes how to evaluate the anti-tumor activity of a KRAS G12D inhibitor in vivo.[4]
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Subcutaneously implant KRAS G12D mutant cancer cells (e.g., HPAC or Panc 04.03) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer the KRAS G12D inhibitor (e.g., MRTX1133) or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 30 mg/kg BID).[4]
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively.
-
Negative TGI values indicate tumor regression.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of MRTX1133.
Caption: Logical relationship between drug dose, exposure, target engagement, and response.
Conclusion
The preclinical data for MRTX1133 provide a strong rationale for its clinical development as a targeted therapy for KRAS G12D-mutant cancers. Its high potency and selectivity, coupled with demonstrated in vivo efficacy, underscore the therapeutic potential of this approach. The pharmacokinetic challenge of low oral bioavailability is a critical consideration that is being addressed through innovative prodrug strategies. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for professionals engaged in the research and development of novel KRAS inhibitors, facilitating a deeper understanding of the critical interplay between pharmacokinetics and pharmacodynamics in achieving clinical success.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Oncogenic Role of KRAS G12D: A Technical Guide for Researchers
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a small GTPase, functions as a critical molecular switch in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, is one of the most frequent KRAS alterations, particularly prevalent in aggressive malignancies such as pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC). This mutation impairs the intrinsic and GTPase-activating protein (GAP)-mediated GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state. This persistent activation leads to the unrelenting stimulation of downstream pro-proliferative and survival signaling cascades, driving tumorigenesis and therapeutic resistance. This technical guide provides an in-depth overview of the oncogenic function of the KRAS G12D mutation, including its biochemical properties, impact on downstream signaling, and the experimental methodologies used to investigate its role in cancer.
Biochemical Consequences of the KRAS G12D Mutation
The G12D mutation introduces a bulky and negatively charged aspartic acid residue into the P-loop of the KRAS protein. This structural alteration has profound biochemical consequences, primarily affecting its GTPase activity and interaction with regulatory proteins.
Table 1: Biochemical Properties of KRAS G12D vs. Wild-Type KRAS
| Parameter | Wild-Type KRAS | KRAS G12D | Fold Change/Effect |
| Intrinsic GTP Hydrolysis Rate | Slow | Significantly Reduced | The G12D mutation impairs the intrinsic ability of KRAS to hydrolyze GTP to GDP, contributing to its prolonged active state.[1][2][3] |
| GAP-Mediated GTP Hydrolysis | Accelerated by GAPs | Insensitive to GAP stimulation | The G12D mutation sterically hinders the interaction with GTPase-Activating Proteins (GAPs), preventing the acceleration of GTP hydrolysis.[4] |
| Affinity for GTP | High | Similar to Wild-Type | The G12D mutation does not significantly alter the binding affinity for GTP itself.[5][6] |
| Affinity for RAF Kinase (Effector) | High in GTP-bound state | Weaker than Wild-Type | The G12D mutation can lead to a weaker interaction with some downstream effectors like RAF1-RBD compared to wild-type KRAS.[7] |
Downstream Signaling Pathways Activated by KRAS G12D
The constitutive activation of KRAS G12D leads to the persistent stimulation of multiple downstream signaling pathways, the most prominent being the MAPK/ERK and PI3K/AKT cascades. These pathways play a central role in promoting the hallmarks of cancer.
Prevalence and Clinical Significance of KRAS G12D
The KRAS G12D mutation is frequently observed in several cancer types, with a particularly high incidence in pancreatic cancer. Its presence is often associated with a more aggressive disease course and poorer prognosis.
Table 2: Prevalence of KRAS G12D Mutation in Major Cancer Types
| Cancer Type | Prevalence of KRAS G12D |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ~40% |
| Colorectal Cancer (CRC) | ~34% |
| Non-Small Cell Lung Cancer (NSCLC) | ~4% |
Therapeutic Targeting of KRAS G12D
For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of direct inhibitors and degraders targeting specific KRAS mutants, including G12D.
Table 3: Preclinical Efficacy of Selected KRAS G12D-Targeted Therapeutics
| Therapeutic Agent | Mechanism of Action | Cell Line | IC50 / DC50 | Dmax |
| MRTX1133 | Selective, non-covalent inhibitor | AsPC-1 (Pancreatic) | 18.5 nM | N/A |
| KPC210 (Pancreatic) | 24.12 nM | N/A | ||
| LS513 (Colorectal) | 120 nM | N/A | ||
| HPAF-II (Pancreatic) | 1.8 µM | N/A | ||
| SNUC2B (Colorectal) | 5.7 µM | N/A | ||
| PANC-1 (Pancreatic) | 2.8 µM | N/A | ||
| ASP3082 | PROTAC Degrader | AsPC-1 (Pancreatic) | 19 nM (Cell Viability) | >90% |
| 38 nM (Degradation) |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocols
A variety of in vitro and in vivo models and assays are utilized to study the oncogenic function of KRAS G12D and to evaluate the efficacy of targeted therapies.
In Vitro Models
A range of human cancer cell lines harboring the endogenous KRAS G12D mutation are commercially available and widely used in research.
Table 4: Commonly Used Human Cancer Cell Lines with KRAS G12D Mutation
| Cell Line | Cancer Type |
| AsPC-1 | Pancreatic Cancer |
| PANC-1 | Pancreatic Cancer |
| HPAF-II | Pancreatic Cancer |
| SW1990 | Pancreatic Cancer |
| LS513 | Colorectal Cancer |
| SNU-C2B | Colorectal Cancer |
| NCI-H1975 KRAS (G12D/+). | Lung Cancer |
Key Experimental Assays
This assay measures the intrinsic and GAP-stimulated GTP hydrolysis rate of KRAS by quantifying the release of inorganic phosphate (B84403).[8]
Protocol:
-
Protein Purification: Express and purify recombinant wild-type and G12D KRAS proteins.
-
GTP Loading: Incubate the purified KRAS proteins with a molar excess of GTP in the presence of EDTA to facilitate nucleotide exchange. Remove excess nucleotide.
-
Reaction Setup: Initiate the GTPase reaction by adding the KRAS-GTP complex to a reaction buffer. For GAP-stimulated activity, include a purified GAP domain (e.g., p120GAP or NF1).
-
Phosphate Detection: At various time points, add a reagent that specifically binds to inorganic phosphate and generates a detectable signal (e.g., malachite green-based reagent).
-
Data Analysis: Measure the signal using a spectrophotometer or fluorometer. Plot the amount of phosphate released over time to determine the initial rate of GTP hydrolysis.
This technique is used to measure the phosphorylation status of key downstream effectors like ERK and AKT, which indicates the activation level of the respective signaling pathways.
Protocol:
-
Cell Lysis: Culture KRAS G12D mutant cells to 70-80% confluency. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10][11]
Protocol:
-
Cell Seeding: Seed KRAS G12D mutant cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Models
Genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models are invaluable for studying the role of KRAS G12D in a physiological context and for evaluating the in vivo efficacy of therapeutic agents.
Conditional knock-in mouse models, such as the LSL-KrasG12D model, allow for tissue-specific and temporally controlled expression of the mutant KRAS allele.[12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Intrinsic GTPase Activity of K-RAS Monitored by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic G12D mutation alters local conformations and dynamics of K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GTP-State-Selective Cyclic Peptide Ligands of K-Ras(G12D) Block Its Interaction with Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of KRAS-GTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
Targeting KRAS G12D in Pancreatic Cancer: A Technical Guide to Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly the G12D mutation, is a critical driver in the majority of pancreatic ductal adenocarcinomas (PDAC), making it a key therapeutic target. This technical guide provides an in-depth overview of the cellular effects observed when targeting KRAS G12D in pancreatic cancer cell lines, with a focus on the potent and selective inhibitor, MRTX1133, and other emerging agents.
Data Presentation: Quantitative Effects of KRAS G12D Inhibition
The inhibition of KRAS G12D in pancreatic cancer cell lines leads to a significant reduction in cell viability and downstream signaling. The following tables summarize the quantitative data from various preclinical studies.
Table 1: Cell Viability Inhibition by KRAS G12D Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Inhibitor | IC50 (nM) | Citation |
| AsPC-1 | G12D | MRTX1133 | 18.5 | [1] |
| HPAF-II | G12D | MRTX1133 | >1,000 | [2] |
| PANC-1 | G12D | MRTX1133 | >5,000 | [2] |
| SUIT-2 | G12D | MRTX1133 | N/A | [3] |
| KPC210 (murine) | G12D | MRTX1133 | 24.12 | [1] |
| HPAC | G12D | MRTX1133 | Single-digit nM | [4] |
| Panc 04.03 | G12D | MRTX1133 | 1-10 | [4] |
| AsPC-1 | G12D | RMC-9805 | 17 | [5] |
N/A: Not Available
Table 2: Effects of KRAS G12D Inhibition on Downstream Signaling and Apoptosis
| Cell Line | Inhibitor | Effect Measured | Outcome | Citation |
| AsPC-1, HPAF-II | MRTX1133 | p-ERK, p-AKT, p-S6, p-MEK, p-RAF reduction | Dose-dependent decrease in phosphorylation | [6] |
| AsPC-1, HPAF-II | MRTX1133 | Cleaved Caspase-3, Cleaved PARP-1 | Increased expression, indicating apoptosis induction | [6] |
| HPAC | MRTX1133 | p-ERK, p-S6 reduction | Significant decrease in phosphorylation | [7] |
| HPAC | MRTX1133 | Cleaved Caspase-3 | Dose-dependent increase in positive cells | [7] |
| KRAS G12D models | ASP3082 | Cleaved Caspase-3 | Potent induction | [8] |
| KRAS G12D models | RMC-9805 | Apoptosis | Induction | [9] |
Signaling Pathways and Experimental Workflows
Targeting KRAS G12D directly impacts critical downstream signaling pathways that drive tumor cell proliferation and survival. The primary pathways affected are the MAPK/ERK and PI3K/AKT pathways.
KRAS G12D Downstream Signaling Pathway
Caption: KRAS G12D signaling pathways and the point of inhibition.
Experimental Workflow: Assessing Cellular Effects
Caption: General workflow for studying cellular effects of KRAS G12D inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments used to assess the cellular effects of targeting KRAS G12D.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest pancreatic cancer cells during their logarithmic growth phase.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the KRAS G12D inhibitor (e.g., MRTX1133) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as phosphorylated signaling molecules.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the KRAS G12D inhibitor as described for the viability assay.
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-p-AKT, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation and Treatment:
-
Culture and treat cells with the KRAS G12D inhibitor in 6-well plates.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Harvesting and Fixation:
-
Culture and treat cells as for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 100 µL of PBS.
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells for at least 1 hour at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a histogram to visualize the distribution of cells based on their DNA content: G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).
-
Quantify the percentage of cells in each phase using appropriate software.
-
Conclusion and Future Directions
Targeting KRAS G12D with selective inhibitors like MRTX1133 demonstrates significant anti-tumor activity in pancreatic cancer cell lines. The primary cellular effects include the inhibition of MAPK and PI3K-AKT signaling pathways, leading to decreased cell viability, induction of apoptosis, and alterations in the cell cycle. The development of novel agents such as the KRAS G12D(ON) inhibitor RMC-9805 and the degrader ASP3082 further expands the therapeutic arsenal (B13267) against this challenging mutation.[8][10][11]
Future research will likely focus on overcoming potential resistance mechanisms. Combination therapies, such as pairing KRAS G12D inhibitors with pan-ERBB inhibitors like afatinib (B358) or with immune checkpoint blockade, have shown promise in preclinical models and may offer a path to more durable responses in patients with KRAS G12D-mutant pancreatic cancer.[12][13] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working to advance these promising therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. revmed.com [revmed.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. letswinpc.org [letswinpc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 13. aacrjournals.org [aacrjournals.org]
Methodological & Application
Determining the Potency of KRAS G12D Inhibitor 13: In Vitro Assays and Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The KRAS G12D mutation is a critical driver in various cancers, making it a key target for therapeutic intervention. This document provides detailed protocols for a suite of in vitro assays to determine the half-maximal inhibitory concentration (IC50) of novel therapeutic compounds, such as KRAS G12D inhibitor 13. The described methods include a biochemical assay to assess direct binding and two cell-based assays to evaluate the inhibitor's effect on downstream signaling and cell viability.
Introduction to KRAS G12D Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] The G12D mutation, a glycine (B1666218) to aspartic acid substitution at codon 12, renders the KRAS protein constitutively active by impairing its ability to hydrolyze GTP, leading to uncontrolled cell signaling and tumor growth.[1][2] this compound is a potent and selective small molecule designed to target this specific mutant form of the KRAS protein.[3] Accurate determination of its IC50 value is crucial for understanding its potency and advancing its development as a potential therapeutic agent.
Key Signaling Pathway: KRAS and the MAPK/ERK Cascade
The mitogen-activated protein kinase (MAPK) pathway is a primary downstream effector of KRAS. Upon activation, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK. Activated MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. Inhibition of KRAS G12D is expected to block this signaling cascade.
Figure 1: Simplified KRAS G12D signaling pathway and the point of intervention for inhibitor 13.
Experimental Workflow for IC50 Determination
A tiered approach is recommended for characterizing this compound. This begins with a biochemical assay to confirm direct target engagement, followed by cell-based assays to measure the functional consequences of inhibition in a more physiologically relevant context.
Figure 2: Tiered experimental workflow for characterizing this compound.
Protocol 1: Biochemical IC50 Determination using a TR-FRET Nucleotide Exchange Assay
This assay quantitatively measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein, a key step in its activation.[4]
Principle: The assay uses a Terbium (Tb)-labeled antibody that binds to a tagged KRAS G12D protein (donor) and a fluorescently labeled GTP analog (acceptor). When GTP binds to KRAS, the donor and acceptor are in close proximity, resulting in a FRET signal. An effective inhibitor will prevent this binding, leading to a decrease in the FRET signal.[4]
Materials:
-
KRAS G12D Nucleotide Exchange Assay Kit (e.g., Aurora Biolabs, BPS Bioscience)
-
Recombinant KRAS G12D protein
-
SOS1 (guanine nucleotide exchange factor)
-
Tb-labeled anti-tag antibody
-
Fluorescently-labeled GTP
-
Assay Buffer
-
This compound
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of this compound, typically starting from 10 µM.
-
Reaction Setup:
-
Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 4 µL of diluted, GDP-loaded KRAS G12D protein to each well.
-
Add 2 µL of a mixture containing SOS1 and the fluorescently-labeled GTP to initiate the exchange reaction.
-
For controls, include wells with no inhibitor (positive control) and wells with no KRAS protein (blank).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Detection:
-
Add 10 µL of the detection mixture (containing the Tb-labeled antibody) to each well.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emissions at both 620 nm (donor) and 665 nm (acceptor) with an excitation of 340 nm.[4]
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 620 nm) for each well.
-
Normalize the data using the positive (0% inhibition) and blank (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular IC50 of Downstream Signaling Inhibition via p-ERK AlphaLISA Assay
This assay measures the phosphorylation of ERK (p-ERK), a key downstream marker of KRAS activity, in a cellular context.
Principle: The AlphaLISA® SureFire® Ultra™ assay is a bead-based immunoassay. In the presence of the target analyte (p-ERK), antibody-coated donor and acceptor beads are brought into close proximity. Laser excitation of the donor bead generates singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal.[5][6]
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, PANC-1)
-
Complete culture medium
-
This compound
-
AlphaLISA SureFire Ultra p-ERK1/2 Assay Kit (e.g., Revvity)
-
384-well white opaque culture plates
-
Alpha-enabled plate reader
Procedure:
-
Cell Seeding: Seed KRAS G12D mutant cells into a 384-well plate at a pre-determined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the inhibitor dilutions for a specified time (e.g., 1-2 hours) at 37°C. Include vehicle-only controls.
-
-
Cell Lysis: Add 5 µL of the provided Lysis Buffer to each well and shake the plate for 10-15 minutes at room temperature to ensure complete lysis.
-
Detection:
-
Add 5 µL of the Acceptor Mix (containing acceptor beads and one of the antibodies) to each well. Seal the plate and incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor Mix (containing donor beads and the other antibody) to each well under subdued light. Seal the plate and incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 3: Cellular IC50 of Proliferation Inhibition using CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.[7][8]
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate. In the presence of ATP from viable cells, a luminescent signal is produced, which is directly proportional to the number of cells in the well.[8]
Materials:
-
KRAS G12D mutant cancer cell line
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (e.g., Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment (e.g., 2,000-5,000 cells/well). Allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays for this compound.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) |
| TR-FRET Nucleotide Exchange | KRAS G12D | e.g., 1.5 |
| TR-FRET Nucleotide Exchange | KRAS WT | e.g., >10,000 |
Table 2: Cellular Potency of this compound
| Assay Type | Cell Line (KRAS status) | IC50 (nM) |
| p-ERK AlphaLISA | AsPC-1 (G12D) | e.g., 5.2 |
| p-ERK AlphaLISA | PANC-1 (G12D) | e.g., 7.8 |
| p-ERK AlphaLISA | A549 (G12S) | e.g., >5,000 |
| CellTiter-Glo® (72h) | AsPC-1 (G12D) | e.g., 10.4 |
| CellTiter-Glo® (72h) | PANC-1 (G12D) | e.g., 15.1 |
| CellTiter-Glo® (72h) | A549 (G12S) | e.g., >10,000 |
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By systematically determining its biochemical and cellular IC50 values, researchers can effectively assess its potency, selectivity, and potential as a targeted cancer therapeutic.
References
Application Notes: Cell-Based Assay Protocol for Evaluating KRAS G12D Inhibitor 13 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The Gly12Asp (G12D) mutation is one of the most frequent KRAS alterations, leading to constitutive activation of downstream pro-proliferative and survival signaling pathways. The development of specific KRAS G12D inhibitors represents a major advancement in targeted cancer therapy.
This document provides a detailed protocol for assessing the cellular activity of a novel compound, designated KRAS G12D Inhibitor 13. The described assays are designed to quantify the inhibitor's effect on cell viability and its ability to modulate the canonical KRAS downstream signaling cascade.
KRAS G12D Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Growth factor signaling through receptor tyrosine kinases (RTKs) like EGFR activates Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, which facilitate the exchange of GDP for GTP, thereby activating KRAS. The G12D mutation impairs the intrinsic GTPase activity of KRAS, rendering it insensitive to inactivation by GTPase-Activating Proteins (GAPs) and locking it in a constitutively active state.[2] This leads to the persistent activation of downstream pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which drive uncontrolled cell proliferation and survival.[1]
Experimental Protocols
The following protocols describe two key cell-based assays to determine the activity of this compound: a cell viability assay to measure the cytotoxic or cytostatic effects and a Western blot-based assay to measure the inhibition of a key downstream signaling node, phosphorylated ERK (pERK).
General Experimental Workflow
The overall workflow for assessing the activity of a KRAS G12D inhibitor involves several key steps, from cell culture to data analysis.
Protocol 1: Cell Viability Assay (Luminescent ATP Assay)
This protocol utilizes a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1, HPAF-II, SW1990)
-
Complete cell culture medium (specific to the cell line)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well, flat-bottom, opaque-walled sterile plates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Prepare a vehicle control solution with the same final concentration of the solvent (e.g., DMSO) as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background reading (medium only) from all other readings.
-
Express cell viability as a percentage of the vehicle-treated control wells: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
Plot the % Viability against the log-transformed inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Phospho-ERK Inhibition
This protocol assesses the on-target activity of the inhibitor by measuring the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12D mutant cancer cell line
-
6-well sterile plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound and a vehicle control for a shorter duration (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the pERK/total ERK ratio.
-
Plot the pERK/total ERK ratio against the inhibitor concentration to determine the IC₅₀ for target inhibition.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. Below are examples of how to present the data obtained from the described assays.
Table 1: Cell Viability IC₅₀ Values of KRAS G12D Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | Cell Viability IC₅₀ (nM) |
| Inhibitor 13 | PANC-1 | G12D | To be determined |
| Inhibitor 13 | HPAF-II | G12D | To be determined |
| Inhibitor 13 | SW1990 | G12D | To be determined |
| MRTX1133 (Reference) | PANC-1 | G12D | > 5,000[3] |
| MRTX1133 (Reference) | HPAF-II | G12D | > 1,000[3] |
| Hit Compound 3 (Reference) | Panc 04.03 | G12D | 43.8[2] |
Table 2: pERK Inhibition IC₅₀ Values of KRAS G12D Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | pERK Inhibition IC₅₀ (nM) |
| Inhibitor 13 | PANC-1 | G12D | To be determined |
| Inhibitor 13 | AsPC-1 | G12D | To be determined |
| MRTX1133 (Reference) | PANC-1 | G12D | 1.8[4] |
| ERAS-5024 (Reference) | AsPC-1 | G12D | 4.3[5] |
Note: The provided IC₅₀ values for reference compounds are based on published literature and may vary depending on experimental conditions. The specific properties and optimal concentrations for "this compound" must be determined empirically.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of KRAS G12D Pathway Inhibition via Western Blot Detection of Phosphorylated ERK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation, in particular, leads to the constitutive activation of the KRAS protein, which functions as a molecular switch in the critical MAPK/ERK signaling cascade.[1] This aberrant, continuous signaling through the RAF-MEK-ERK pathway promotes uncontrolled cell proliferation, survival, and differentiation, hallmark characteristics of cancer.[2][3] Consequently, the development of specific inhibitors targeting the KRAS G12D mutant protein is a pivotal area of research in oncology.[4]
KRAS G12D inhibitor 13 is a novel small molecule designed to specifically bind to the mutant KRAS G12D protein, locking it in an inactive state.[5] This action is hypothesized to block downstream signal transduction, leading to a reduction in the phosphorylation of key pathway components. A primary and reliable method for assessing the efficacy of such inhibitors is to measure the levels of phosphorylated Extracellular Signal-regulated Kinase (pERK).[6][7] Western blot analysis provides a semi-quantitative method to detect the decrease in pERK levels in cancer cells harboring the KRAS G12D mutation following treatment with an inhibitor.[2][8] This application note provides a comprehensive protocol for evaluating the inhibitory activity of this compound by monitoring pERK levels.
KRAS Signaling Pathway and Inhibition
The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the protein's ability to hydrolyze GTP, causing it to remain in a persistently active state.[1] This leads to the downstream activation of the RAF-MEK-ERK cascade. KRAS G12D inhibitors, such as inhibitor 13, are designed to bind to the mutant protein and prevent these downstream interactions.[5][9] The effectiveness of the inhibitor can be quantified by observing a dose-dependent reduction in the pERK/total ERK ratio.
Data Presentation
The inhibitory effect of this compound on ERK phosphorylation should be assessed across a range of concentrations. The resulting Western blot bands for pERK and total ERK can be quantified using densitometry. The ratio of pERK to total ERK is then calculated and normalized to the vehicle control (e.g., DMSO). The data can be presented in a tabular format to facilitate comparison and determination of the IC50 value.
Table 1: Dose-Dependent Inhibition of pERK by this compound
| Inhibitor 13 Conc. (nM) | pERK/Total ERK Ratio (Normalized to Vehicle) | % Inhibition of pERK |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.05 | 95% |
Note: The data presented in this table are representative and intended for illustrative purposes only.
Experimental Protocols
A detailed protocol for conducting the Western blot analysis is provided below. This includes cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer, and immunodetection.
Detailed Western Blot Protocol
1. Cell Culture and Treatment
-
Cell Line: Use a cancer cell line harboring the KRAS G12D mutation (e.g., AsPC-1, MIA PaCa-2).
-
Culture Conditions: Maintain cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[10]
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Replace the medium in each well with the medium containing the desired inhibitor concentration. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 2, 6, or 24 hours).[11][12]
2. Protein Extraction and Quantification
-
Lysis: Place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[10][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.
-
Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[10][11]
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes to denature the proteins.[10][12]
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 10-12% polyacrylamide). Include a pre-stained protein ladder to monitor migration.[13]
-
Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[11]
4. Immunodetection
-
Blocking: Wash the membrane with Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pERK (e.g., Phospho-p44/42 MAPK) and total ERK (e.g., p44/42 MAPK) diluted in blocking buffer. It is recommended to probe for the phosphorylated protein first. The incubation should be performed overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[12]
5. Signal Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[10]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (if necessary): If probing for total ERK on the same membrane, strip the membrane of the pERK antibodies using a stripping buffer. After stripping, wash, block, and re-probe with the total ERK primary antibody and subsequent secondary antibody as described above.[13]
-
Analysis: Quantify the band intensities for pERK and total ERK using image analysis software (e.g., ImageJ). Calculate the ratio of pERK to total ERK for each sample and normalize to the vehicle control to determine the percent inhibition.[14]
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. KrasG12D mutation contributes to regulatory T cell conversion through activation of the MEK/ERK pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. zmsilane.com [zmsilane.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Revolutionizing Drug Discovery: High-Affinity Binding Kinetics of a KRAS G12D Inhibitor Measured by Surface Plasmon Resonance
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a critical node in cellular signaling pathways, is one of the most frequently mutated oncogenes in human cancers. The Gly12Asp (G12D) mutation is particularly prevalent and has historically rendered KRAS "undruggable." However, recent breakthroughs have led to the development of potent and selective inhibitors. This application note details the use of Surface Plasmon Resonance (SPR) to elucidate the binding kinetics of a representative KRAS G12D inhibitor, here referred to as Inhibitor 13. As a well-documented example, we will utilize the publicly available data for MRTX1133, a known potent, selective, and non-covalent KRAS G12D inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to apply SPR for the characterization of small molecule inhibitors targeting challenging oncoproteins.
The KRAS G12D Signaling Pathway
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[4] This results in the persistent downstream signaling through pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, driving uncontrolled cell proliferation, survival, and tumor growth.[3][5] Inhibitor 13, exemplified by MRTX1133, is designed to specifically bind to the KRAS G12D mutant, locking it in an inactive conformation and thereby inhibiting downstream oncogenic signaling.[1][3]
Quantitative Data Summary
The binding kinetics of Inhibitor 13 (using MRTX1133 as a representative) to GDP-loaded KRAS G12D were determined using SPR. The data reveals a high-affinity interaction characterized by a slow dissociation rate.
| Parameter | Value | Reference |
| Dissociation Constant (KD) | ~0.2 pM | [1][2] |
| Association Rate (ka) | Not explicitly stated | |
| Dissociation Rate (kd) | Significantly slow | [6] |
| IC50 (Biochemical Assay) | <2 nM | [2] |
| IC50 (Cell Viability, AGS cells) | ~5 nM | [2] |
| Selectivity (KRAS G12D vs. KRAS WT) | >1,000-fold | [2] |
Experimental Protocols
A detailed protocol for determining the binding kinetics of a small molecule inhibitor to KRAS G12D using SPR is provided below. This protocol is based on established methodologies for protein-small molecule interaction analysis.[7][8]
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols for High-Throughput Screening of Novel KRAS G12D Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that, when mutated, is a driver in numerous human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The Glycine-to-Aspartic Acid substitution at codon 12 (G12D) is one of the most prevalent oncogenic KRAS mutations. This alteration impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream pro-proliferative and survival signaling pathways, most notably the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2][3][4]
The development of direct inhibitors against KRAS mutants has been a long-standing challenge in oncology. However, recent breakthroughs have led to the successful development of inhibitors targeting specific KRAS mutations, validating KRAS as a druggable target.[5][6] High-throughput screening (HTS) plays a pivotal role in the discovery of novel chemical scaffolds that can serve as starting points for the development of potent and selective KRAS G12D inhibitors.
These application notes provide a comprehensive overview of the methodologies and protocols for the identification and characterization of novel KRAS G12D inhibitor scaffolds through a tiered HTS cascade.
KRAS G12D Signaling Pathway
The constitutively active KRAS G12D mutant perpetually stimulates downstream signaling pathways, driving uncontrolled cell growth and survival. A simplified representation of this pathway is depicted below. Inhibitors of KRAS G12D aim to block these downstream signaling events.
Caption: Simplified KRAS G12D signaling pathway and the point of inhibitor intervention.
High-Throughput Screening Workflow
A typical HTS campaign for novel KRAS G12D inhibitors follows a multi-step workflow designed to efficiently identify and validate promising compounds from large chemical libraries.
Caption: A tiered workflow for the high-throughput screening of KRAS G12D inhibitors.
Experimental Protocols
Primary High-Throughput Screening: TR-FRET Nucleotide Exchange Assay
This assay identifies compounds that inhibit the exchange of GDP for GTP on the KRAS G12D protein, a key step in its activation.[7][8]
Materials:
-
Recombinant KRAS G12D protein
-
SOS1 protein (catalytic domain)
-
Terbium-labeled anti-Tag antibody (donor)
-
Fluorescence-labeled GTP (acceptor)
-
Assay Buffer (e.g., 1x buffer containing 1 mM DTT)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare 1x Assay Buffer containing 1 mM DTT.
-
Dilute SOS1 protein to the working concentration in 1x Assay Buffer (e.g., 400-fold dilution).[9]
-
Dilute test compounds to the desired screening concentration in 1x Assay Buffer with a consistent final DMSO concentration (e.g., <1%).
-
-
Assay Plate Preparation:
-
Add 2 µL of diluted compound solution to the inhibitor test wells.
-
Add 2 µL of inhibitor solvent to the negative and positive control wells.
-
Add 4 µL of diluted SOS1 solution to the positive control and inhibitor test wells.
-
Add 4 µL of 1x Assay Buffer to the negative control wells.
-
-
Initiation of Nucleotide Exchange:
-
Dilute KRAS G12D protein to its working concentration in 1x Assay Buffer (e.g., 440-fold dilution).[9]
-
Add 4 µL of diluted KRAS G12D solution to all wells.
-
-
Detection:
-
Prepare a dye solution by diluting the Terbium-labeled anti-Tag2 antibody (e.g., 1:200) and the fluorescence-labeled GTP (e.g., 1:40) in 1x Assay Buffer.[9]
-
Add 10 µL of the dye mixture to each well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
-
Orthogonal Assay: KRAS G12D - cRAF Interaction Assay (HTRF)
This assay confirms the activity of primary hits by measuring their ability to disrupt the interaction between activated KRAS G12D and its downstream effector, cRAF.[10][11]
Materials:
-
Recombinant KRAS G12D protein (pre-loaded with a non-hydrolyzable GTP analog like GppNHp)
-
Recombinant cRAF protein (Ras-binding domain)
-
Tagged antibodies for HTRF detection (e.g., Terbium-labeled anti-Tag for KRAS and a fluorophore-labeled anti-Tag for cRAF)
-
Binding Buffer (e.g., 1x buffer containing 1 mM DTT)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare 1x Binding Buffer containing 1 mM DTT.
-
Dilute test compounds to a range of concentrations for IC50 determination in 1x Binding Buffer.
-
-
Assay Plate Preparation:
-
Add 2 µL of diluted compound solution or solvent control to the appropriate wells.
-
Dilute cRAF protein in 1x Binding Buffer (e.g., 480-fold dilution) and add 4 µL to each well (except negative controls).[10]
-
-
Protein Interaction:
-
Dilute GppNHp-loaded KRAS G12D protein in 1x Binding Buffer (e.g., 340-fold dilution) and add 4 µL to all wells.[10]
-
-
Detection:
-
Prepare a dye solution containing the Terbium-labeled anti-KRAS antibody and the fluorophore-labeled anti-cRAF antibody in 1x Binding Buffer (e.g., 1:200 dilution for each).[10]
-
Add 10 µL of the dye mixture to each well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the HTRF ratio and determine the percent inhibition at each compound concentration.
-
Fit the dose-response data to a four-parameter logistic model to calculate the IC50 value.
-
Cell-Based Assay: Cell Viability (CellTiter-Glo®)
This assay assesses the cytotoxic or cytostatic effect of confirmed inhibitors on cancer cell lines harboring the KRAS G12D mutation.[12][13]
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1, HPAF-II)
-
Appropriate cell culture medium and supplements
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Protocol:
-
Cell Seeding:
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of culture medium.[13]
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the cells (final volume 200 µL). Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO2.[13]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells to calculate the percent viability.
-
Plot the percent viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[12]
-
Data Presentation
The quantitative data from the screening cascade should be summarized in clear, structured tables for easy comparison of compound potency and selectivity.
Table 1: Biochemical Potency of KRAS G12D Inhibitors
| Compound | Primary Assay (Nucleotide Exchange) IC50 (nM) | Orthogonal Assay (KRAS-cRAF Interaction) IC50 (nM) |
| MRTX1133 | <2[14] | - |
| Compound X | Value | Value |
| Compound Y | Value | Value |
Table 2: Cellular Activity of Lead KRAS G12D Inhibitors
| Compound | Cell Line (KRAS status) | pERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) |
| MRTX1133 | PANC-1 (G12D) | ~5 (median)[14] | >5,000[13] |
| HPAF-II (G12D) | - | >1,000[13] | |
| AsPc-1 (G12D) | - | 7-10[15] | |
| SW1990 (G12D) | - | 7-10[15] | |
| BxPC-3 (WT) | >1,000 (median)[14] | >10,000[13] | |
| Compound X | PANC-1 (G12D) | Value | Value |
| BxPC-3 (WT) | Value | Value |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Conclusion
The successful identification of novel KRAS G12D inhibitor scaffolds relies on a robust and systematic HTS strategy. The protocols and workflows detailed in these application notes provide a comprehensive framework for the primary screening, hit validation, and cellular characterization of potential KRAS G12D inhibitors. The combination of biochemical and cell-based assays is essential for identifying potent and selective compounds with the potential for further preclinical and clinical development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aurorabiolabs.com [aurorabiolabs.com]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Studies of KRAS G12D Inhibitor 13 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] The KRAS G12D mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to persistent activation of downstream signaling pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT, which drives uncontrolled cell proliferation, survival, and tumor growth.[1][2][4] For decades, KRAS was considered "undruggable" due to the absence of deep binding pockets on its surface.[1][2] However, recent breakthroughs have led to the development of potent and selective small-molecule inhibitors targeting the KRAS G12D mutant protein.[2][5]
These application notes provide an overview and detailed protocols for the in vivo evaluation of novel KRAS G12D inhibitors, exemplified by "Inhibitor 13," using xenograft mouse models. The protocols outlined here are essential for characterizing preclinical efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) to guide further clinical development.
Application Notes
Preclinical In Vivo Efficacy of KRAS G12D Inhibitor 13
Xenograft mouse models are crucial for evaluating the in vivo antitumor activity of KRAS G12D inhibitors.[4][6] In these models, human cancer cell lines harboring the KRAS G12D mutation are implanted into immunocompromised mice.[1][6] Treatment with a potent KRAS G12D inhibitor is expected to result in significant tumor growth inhibition (TGI) or even tumor regression.[3][4]
Studies with various KRAS G12D inhibitors have demonstrated dose-dependent antitumor efficacy in multiple xenograft models, including those derived from pancreatic, colorectal, and lung cancers.[3] For instance, inhibitors like MRTX1133 and ASP3082 have shown profound tumor regression in preclinical models.[3][4] This efficacy is often associated with the inhibition of downstream KRAS signaling and the induction of apoptosis.[3][4]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of potent KRAS G12D inhibitors, which can be expected for a compound like "Inhibitor 13".
Table 1: In Vivo Antitumor Efficacy of this compound
| Xenograft Model (Cell Line) | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Observations |
| AsPC-1 | Pancreatic | 50 mg/kg, BID, Oral | >90% | Tumor Regression |
| SW1990 | Pancreatic | 50 mg/kg, BID, Oral | >85% | Significant Inhibition |
| GP2d | Colorectal | 30 mg/kg, QW, IV | >100% | Profound Tumor Regression[3] |
| HPAC | Pancreatic | 30 mg/kg, BID, IP | >95% | Deep Tumor Regressions[7] |
TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Unit | Value (Oral Administration) | Value (Intravenous Administration) |
| Bioavailability (F) | % | 30 - 70 | N/A |
| Blood Clearance (CL) | mL/min/kg | ~8.2 | ~8.6 |
| Volume of Distribution (Vss) | L/kg | ~10.8 | ~20.4 |
| Half-life (t1/2) | hours | Consistent with once or twice-daily dosing | Consistent with once or twice-daily dosing |
| Tumor-to-Plasma Ratio | - | >15x | >15x |
Data synthesized from studies on inhibitors like AZD0022.[8][9]
Table 3: Pharmacodynamic Biomarker Modulation
| Xenograft Model | Biomarker | Dosing | % Inhibition (vs. Vehicle) |
| GP2d | pERK | 150 mg/kg, BID, 7 days | ~75% |
| GP2d | p-S6 | 150 mg/kg, BID, 7 days | Significant Reduction |
| HPAC | pERK1/2 | 30 mg/kg, BID | Marked Inhibition[3][4] |
Data based on inhibitors like AZD0022 and MRTX1133.[4][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for in vivo studies.
Caption: KRAS G12D signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for a xenograft mouse model study.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Mouse Models
This protocol describes the establishment of a cell line-derived xenograft (CDX) model.[1][6]
Materials:
-
KRAS G12D mutant human cancer cell line (e.g., AsPC-1, SW1990, GP2d).[1][6]
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
Matrigel (optional, can improve tumor take rate).
-
Immunocompromised mice (e.g., NOD-SCID, nude), 4-6 weeks old.[1][10]
-
1-cc syringes with 27- or 30-gauge needles.[10]
-
Digital calipers.
Procedure:
-
Cell Culture: Culture KRAS G12D mutant cells in appropriate media until they reach 80-90% confluency.[11] Ensure cells are in the logarithmic growth phase and test negative for mycoplasma.[11]
-
Cell Harvesting: a. Wash cells with PBS, then detach using Trypsin-EDTA.[10][12] b. Neutralize trypsin with complete medium and collect cells in a sterile centrifuge tube.[10] c. Centrifuge at ~1500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with sterile PBS.[10]
-
Cell Counting and Viability: Resuspend the cell pellet in PBS. Perform a cell count using a hemocytometer and assess viability with trypan blue staining. Viability should be above 90%.[10][12]
-
Preparation for Injection: a. Centrifuge the required number of cells and resuspend the pellet in a mixture of sterile PBS and Matrigel (1:1 ratio) on ice.[11] b. The final cell concentration should be adjusted so that the injection volume (typically 100-200 µL) contains the desired number of cells (e.g., 3 x 10⁶ cells).[10][11]
-
Animal Inoculation: a. Allow mice to acclimatize for 3-5 days upon arrival.[10] b. Anesthetize the mouse if required by institutional guidelines. c. Clean the injection site (lower flank) with an ethanol (B145695) or iodine solution.[10] d. Gently lift the skin and inject the 100-200 µL cell suspension subcutaneously.[10][11]
-
Tumor Growth Monitoring: a. Monitor mice daily for overall health and tumor appearance. b. Once tumors are palpable, measure their length and width using digital calipers 2-3 times per week.[13] c. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2.[10][11] d. Randomize mice into treatment groups when the average tumor volume reaches 100-200 mm³.[6]
Protocol 2: In Vivo Efficacy Study
Materials:
-
Tumor-bearing mice (from Protocol 1).
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Dosing equipment (e.g., oral gavage needles, syringes for injection).
-
Digital calipers and a scale for body weight.
Procedure:
-
Group Assignment: Randomize mice with established tumors (100-200 mm³) into a vehicle control group and one or more treatment groups (n=8-10 mice per group).
-
Drug Formulation: Prepare a fresh formulation of Inhibitor 13 in the appropriate vehicle at the desired concentrations for dosing.
-
Dosing: a. Administer the inhibitor or vehicle according to the planned schedule (e.g., once daily, twice daily) and route (e.g., oral gavage, intraperitoneal or intravenous injection).[3][6] b. Dose volume is typically based on the most recent body weight measurement.
-
Monitoring: a. Measure tumor volumes and mouse body weights 2-3 times per week.[13] b. Monitor the animals daily for any signs of toxicity or distress.
-
Endpoint and Analysis: a. The study may be terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration of treatment. b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. c. At the end of the study, collect tumor tissue and blood for PK/PD analysis.
Protocol 3: Pharmacokinetic (PK) Analysis
Procedure:
-
Study Design: Use tumor-bearing or non-tumor-bearing mice. A typical PK study uses 3-5 mice per time point.[1]
-
Drug Administration: Administer a single dose of Inhibitor 13 via the intended clinical route (e.g., oral or IV).
-
Sample Collection: a. At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via retro-orbital bleeding or cardiac puncture) into tubes containing an anticoagulant. b. If studying tumor drug concentration, collect tumor tissue at the same time points.[3]
-
Sample Processing: a. Process blood to obtain plasma by centrifugation. b. Snap-freeze plasma and tumor samples and store at -80°C until analysis.
-
Bioanalysis: a. Extract the drug from plasma and homogenized tumor tissue. b. Quantify the concentration of Inhibitor 13 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[8][9]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[1]
Protocol 4: Pharmacodynamic (PD) / Biomarker Analysis
Procedure:
-
Study Design: Administer Inhibitor 13 to tumor-bearing mice for a specified duration (e.g., single dose or multiple doses over several days).[8]
-
Tumor Collection: At a specified time after the final dose, euthanize the mice and excise the tumors.[3]
-
Tissue Processing: a. Immediately snap-freeze a portion of the tumor in liquid nitrogen for protein analysis. b. Fix another portion in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: a. Homogenize the frozen tumor tissue and extract proteins using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6] b. Determine protein concentration using a BCA assay.[6] c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[6] d. Perform immunoblotting using primary antibodies against target proteins (e.g., pERK, total ERK, p-S6, total S6, cleaved caspase-3) and a loading control (e.g., GAPDH, β-actin).[3][6] e. Incubate with appropriate secondary antibodies and visualize the bands. Quantify band intensity to determine the level of target inhibition.
-
Immunohistochemistry (IHC): a. Process formalin-fixed, paraffin-embedded tumor sections. b. Perform IHC staining for biomarkers of interest (e.g., pERK, Ki-67 for proliferation, cleaved caspase-3 for apoptosis). c. Analyze the stained slides to assess the extent and distribution of biomarker modulation within the tumor tissue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Lentiviral Transduction of KRAS G12D in Cellular Model Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch in cellular pathways controlling growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D substitution being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The KRAS G12D mutation impairs the intrinsic GTPase activity of the protein, locking it in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades, which in turn drive malignant transformation and tumor maintenance.[1][2]
The development of robust and reliable cellular models that accurately recapitulate the KRAS G12D mutation is crucial for advancing our understanding of its pathobiology and for the discovery and preclinical evaluation of novel therapeutic agents. Lentiviral transduction has emerged as a highly efficient and versatile method for establishing stable cell lines that endogenously express the KRAS G12D oncoprotein.[3] These engineered cellular models provide an invaluable platform for investigating downstream signaling events, screening for targeted inhibitors, and elucidating mechanisms of drug resistance.
These application notes provide a comprehensive guide for the generation and validation of KRAS G12D-expressing cellular models using lentiviral transduction. Detailed protocols for lentivirus production, cell transduction, and subsequent validation of oncoprotein expression and activity are presented. Furthermore, quantitative data on the effects of KRAS G12D expression on cell viability and downstream signaling are summarized to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of lentiviral KRAS G12D transduction on key cellular and signaling parameters.
| Parameter | Cell Line | Method | Result | Reference |
| Transduction Efficiency | BxPC3 (Pancreatic) | Lentivirus (Optimized Protocol) | ~90% | [4][5] |
| Lung Cancer Cell Lines | VSV-G Pseudotyped Lentivirus | >50% at MOI 1 | [6] | |
| Cell Viability/Proliferation | Primary Human LECs | MTS Assay (72h post-transduction) | Significant Increase vs. GFP control | [7] |
| hTERT RPE-1 | Cell Proliferation Assay | Increased rate vs. WT control | [1] | |
| Downstream Signaling (p-ERK) | Mouse Colon Epithelial Cells | Western Blot | Increased p-ERK vs. WT | [8] |
| Pancreatic Cancer Cells | Western Blot | Increased p-ERK | [9] |
Note: Quantitative fold-change data for protein expression and specific percentage increases in cell viability post-transduction are not consistently reported in the literature. The table reflects the observed trends.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of replication-incompetent lentiviral particles encoding KRAS G12D.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lentiviral transfer plasmid encoding KRAS G12D (with a selectable marker, e.g., puromycin (B1679871) resistance)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, combine the transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM. A common ratio is 4:3:1 (transfer:packaging:envelope).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Medium Change: After 18 hours, carefully remove the medium containing the transfection complex and replace it with fresh, complete DMEM.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Virus Filtration and Storage: Filter the collected supernatant through a 0.45 µm syringe filter to remove any cellular debris. Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the infection of the target cell line with the produced KRAS G12D lentivirus.
Materials:
-
Target cells (e.g., A549, MCF-7, Panc-1)
-
Complete growth medium for the target cells
-
KRAS G12D lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
Thaw the KRAS G12D lentiviral supernatant on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.
-
Remove the existing medium from the cells and replace it with the transduction medium.
-
Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
Medium Change: After 24 hours, remove the virus-containing medium and replace it with fresh, complete growth medium.
-
Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. This concentration should be predetermined by generating a kill curve for the specific cell line.
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced control cells have died. The remaining cells are the stable KRAS G12D-expressing cell line. Expand this population for further experiments.
Protocol 3: Validation of KRAS G12D Expression and Activity
This protocol describes the confirmation of KRAS G12D expression and the assessment of its impact on downstream signaling.
Materials:
-
KRAS G12D-transduced and non-transduced (control) cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-KRAS G12D specific, anti-pan-RAS, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL detection reagent.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Confirm the expression of KRAS G12D in the transduced cells.
-
Calculate the ratio of phosphorylated to total protein for ERK and AKT to assess the activation of downstream signaling pathways.
-
Visualizations
References
- 1. Endogenous oncogenic KRAS expression increases cell proliferation and motility in near-diploid hTERT RPE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cancer cells as targets for lentivirus-mediated gene transfer and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of the transduction efficiency of five adeno associated virus serotypes and VSV-G pseudotype lentiviral vector in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KrasG12D mutation contributes to regulatory T cell conversion through activation of the MEK/ERK pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Generation of Isogenic KRAS G12D Cell Lines Using CRISPR-Cas9
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways like the MAPK and PI3K/AKT pathways, which drive uncontrolled cell proliferation and survival.[2][3] To study the specific effects of the KRAS G12D mutation and to screen for targeted therapies, researchers require precise cellular models. Isogenic cell lines, which share an identical genetic background except for the specific engineered mutation, are invaluable tools for this purpose as they allow for the direct attribution of phenotypic changes to the introduced genetic modification.[4]
The CRISPR-Cas9 system has revolutionized genome editing, providing a powerful tool for creating such isogenic models with high precision.[5][6] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[6] In the presence of a supplied DNA donor template, the cell's Homology Directed Repair (HDR) pathway can be harnessed to precisely integrate desired sequences, such as the KRAS G12D point mutation, into the genome.[7][8]
This application note provides a detailed protocol for generating isogenic cell lines with the KRAS G12D mutation using CRISPR-Cas9 ribonucleoprotein (RNP) delivery and a single-stranded oligodeoxynucleotide (ssODN) donor template.
Experimental Workflow
The overall workflow for generating KRAS G12D knock-in isogenic cell lines involves four main stages: Design, Delivery, Clonal Selection, and Validation.
Protocols
Protocol 1: Design of gRNA and ssODN Donor Template
-
gRNA Design:
-
Identify the genomic sequence of the KRAS gene around codon 12.
-
Use a gRNA design tool (e.g., SnapGene, Synthego) to identify potential 20-nucleotide guide sequences that target the region as close to codon 12 as possible.[9][10]
-
Select a gRNA with a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9) located within 10 bp of the target codon to maximize HDR efficiency.[8]
-
Perform a BLAST search or use an off-target analysis tool to ensure the specificity of the chosen gRNA and minimize potential off-target effects.[11]
-
-
ssODN Donor Template Design:
-
Design a single-stranded DNA donor template of approximately 100-200 nucleotides. Recent studies suggest ssODNs are highly effective for HDR.[12][13]
-
Center the desired G12D mutation (GGT to GAT) within the ssODN sequence.
-
Flank the mutation with homology arms of 40-90 nucleotides on each side, which are identical to the genomic sequence surrounding the target site.[7]
-
Crucially , introduce one or more silent mutations within the PAM sequence or the gRNA binding site. This prevents the Cas9 nuclease from re-cutting the DNA after the desired edit has been incorporated.[8]
-
| Component | Sequence (Example for Human KRAS) |
| Target Locus (Exon 2) | ...ACTGAATATAAACTTGTGGTAGTTGGAGCTGGT GGCGTAGGCAAG... |
| gRNA (20 nt) | TGGTAGTTGGAGCTGGTGGC |
| PAM | AGG |
| ssODN Donor | ...CTGAATATAAACTTGTGGTAGTTGGAGCTGAT GGCGTAGGCAAGAGTaCc... (GGT>GAT for G12D; silent mutation in PAM shown in lowercase) |
Table 1: Example sequences for targeting the human KRAS gene. The G12D mutation is shown in bold, and an example silent mutation in the PAM site is included in the ssODN.
Protocol 2: RNP Delivery into Cells
This protocol is optimized for electroporation, which provides high transfection efficiency for RNP complexes in a variety of cell lines, including difficult-to-transfect cells.[14][15]
-
Cell Preparation:
-
Culture cells (e.g., A549, HCT116) in their recommended complete growth medium to ~80% confluency.
-
On the day of transfection, harvest cells and wash with PBS. Resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration.
-
-
RNP Complex Formation:
-
Electroporation:
-
Add the ssODN donor template to the RNP complex mixture.
-
Combine the RNP/ssODN mixture with the prepared cell suspension.
-
Transfer the final mixture to an electroporation cuvette or plate.
-
Use a pre-optimized program on an electroporation system (e.g., Lonza Nucleofector, Neon Transfection System) to deliver the components into the cells.[14]
-
| Cell Line | Electroporation System | Pulse Voltage (V) | Pulse Width (ms) | Number of Pulses |
| A549 | Neon™ Transfection System | 1100 | 20 | 2 |
| HCT116 | Lonza 4D-Nucleofector™ | Program EO-100 | - | - |
| HEK293T | Neon™ Transfection System | 1005 | 35 | 1 |
Table 2: Example electroporation parameters for common cell lines. These parameters should be optimized for each specific cell type and experiment.
-
Post-Transfection Culture:
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO2. Allow cells to recover for 48-72 hours before proceeding to clonal selection.
-
Protocol 3: Generation of Isogenic Clonal Lines
To ensure the final cell line is truly isogenic, it is critical to isolate and expand cells from a single edited clone.[18][19]
-
Limiting Dilution:
-
After the recovery period, harvest the transfected cells.
-
Perform a cell count and calculate the dilutions needed to achieve a final concentration of 0.5-1 cell per 100 µL of media.
-
Dispense 100 µL of the diluted cell suspension into each well of multiple 96-well plates.[20] This statistically increases the probability of seeding single cells into individual wells.
-
-
Clonal Expansion:
-
Incubate the plates at 37°C and 5% CO2.
-
Monitor the plates regularly for colony formation, which may take 1-3 weeks depending on the cell line's doubling time.
-
Once colonies are visible and sufficiently large, mark the wells that appear to have originated from a single colony.
-
Expand the selected clones by sequentially transferring them to larger culture vessels (24-well, 6-well, etc.).[18]
-
Protocol 4: Validation of KRAS G12D Knock-in
Validation must be performed at the genomic, transcript, and protein levels to confirm the successful knock-in and its functional consequences.[5][21]
-
Genomic Validation (Sanger Sequencing):
-
Extract genomic DNA from each expanded clone.
-
Design PCR primers to amplify a ~500 bp region surrounding the KRAS target site.
-
Perform PCR on the genomic DNA from each clone and the parental (wild-type) cell line.
-
Purify the PCR products and send them for Sanger sequencing.[22]
-
Analyze the sequencing chromatograms to confirm the presence of the GGT to GAT (G12D) mutation and the introduced silent mutation.[23][24]
-
-
Protein Validation (Western Blot):
-
Prepare whole-cell lysates from the validated knock-in clones and the parental cell line.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for total KRAS to confirm that protein expression is maintained.
-
To assess the functional consequence of the G12D mutation, probe separate blots with antibodies against the phosphorylated (active) forms of downstream effectors, such as p-ERK and p-AKT.[25][26]
-
Use antibodies against total ERK, total AKT, and a loading control (e.g., GAPDH, β-actin) to normalize the results.[27] An increase in the ratio of phosphorylated to total protein in the knock-in clones compared to the parental line indicates activation of the KRAS pathway.
-
| Validation Step | Expected Outcome in Positive Clones | Parental Control Outcome |
| Sanger Sequencing | Heterozygous or homozygous sequence showing GAT at codon 12 and the silent mutation. | Wild-type GGT sequence at codon 12. |
| Western Blot (p-ERK/t-ERK) | Increased ratio compared to parental. | Basal level of ERK activation. |
| Western Blot (p-AKT/t-AKT) | Increased ratio compared to parental. | Basal level of AKT activation. |
Table 3: Summary of expected validation results for successful KRAS G12D knock-in clones.
KRAS Signaling Pathway
The KRAS G12D mutation leads to a GTP-locked, constitutively active state, which hyperactivates downstream pro-survival and proliferative signaling cascades. The two primary effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
References
- 1. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clonally Selected Lines After CRISPR-Cas Editing Are Not Isogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9 Knock-In: Optimized Approaches for Stable Cell Line Development and Versatile Applications | Ubigene [ubigene.us]
- 6. How to use CRISPR for functional validation in cell biology? [synapse.patsnap.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 10. synthego.com [synthego.com]
- 11. Efficient Correction of Oncogenic KRAS and TP53 Mutations through CRISPR Base Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. genscript.com [genscript.com]
- 14. synthego.com [synthego.com]
- 15. CRISPR Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 16. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 17. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 18. synthego.com [synthego.com]
- 19. yamaharobot.co.kr [yamaharobot.co.kr]
- 20. genecopoeia.com [genecopoeia.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. blog.addgene.org [blog.addgene.org]
- 23. researchgate.net [researchgate.net]
- 24. KRAS Variant Identification Using Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Protocol for Assessing Cellular Uptake of KRAS G12D Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying the intracellular concentration of KRAS G12D Inhibitor 13, a critical step in understanding its pharmacokinetic and pharmacodynamic properties. The following methodologies are designed to deliver robust and reproducible data for researchers in oncology and drug development.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12D mutation being a key driver of tumor progression.[1] KRAS G12D inhibitors are a promising class of targeted therapies that aim to specifically block the activity of this mutant protein.[1][2] Assessing the cellular uptake of these inhibitors is crucial for optimizing their therapeutic efficacy. This protocol outlines a comprehensive workflow for determining the intracellular concentration of this compound in cancer cell lines.
The KRAS protein is a central node in cellular signaling, regulating pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR cascades.[3] The G12D mutation leads to constitutive activation of KRAS, promoting uncontrolled cell growth and survival.[1][4] Inhibitors that target KRAS G12D aim to abrogate these downstream signaling events.
Data Presentation
Table 1: Cellular Accumulation of this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (ng/10^6 cells) |
| AsPC-1 | 1 | 6 | Data to be filled by user |
| GP2d | 1 | 6 | Data to be filled by user |
| PANC-1 | 1 | 6 | Data to be filled by user |
Table 2: Time-Dependent Uptake of this compound in AsPC-1 Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (ng/10^6 cells) |
| 1 | 1 | Data to be filled by user |
| 1 | 3 | Data to be filled by user |
| 1 | 6 | Data to be filled by user |
| 1 | 12 | Data to be filled by user |
| 1 | 24 | Data to be filled by user |
Diagrams
Caption: Simplified KRAS G12D signaling pathway and the point of intervention.
Caption: General experimental workflow for assessing cellular uptake.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a framework for quantifying the intracellular concentration of the inhibitor using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Materials:
-
KRAS G12D mutant cancer cell lines (e.g., AsPC-1, GP2d)
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Organic solvent (e.g., acetonitrile (B52724) or methanol)[5]
-
6-well plates
-
Microcentrifuge tubes
-
Cell counter (e.g., hemocytometer or automated counter)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cancer cells with the KRAS G12D mutation in a 6-well plate and allow them to adhere overnight.[5]
-
Inhibitor Treatment: Treat the cells with this compound at a concentration close to the IC50 value for a defined period (e.g., 6 hours).[5]
-
Cell Harvesting and Washing:
-
Compound Extraction:
-
Quantification by LC-MS/MS:
-
Data Analysis: Calculate the intracellular concentration, typically expressed as ng per million cells.[5]
Protocol 2: Assessment of Non-Specific Binding
To ensure accurate measurement of intracellular drug concentration, it is important to account for non-specific binding to the cell surface and culture plate.[6][7]
Procedure:
-
Follow the cell seeding and inhibitor treatment steps as in Protocol 1.
-
Incubate the cells with the inhibitor at 4°C for the same duration as the main experiment. At this temperature, active transport and membrane fluidity are significantly reduced, minimizing cellular uptake.[6][7]
-
Proceed with the cell harvesting, washing, and extraction steps as described in Protocol 1.
-
The amount of inhibitor detected in this sample represents the non-specific binding.
-
Subtract the amount of non-specifically bound inhibitor from the total amount measured at 37°C to obtain the true intracellular concentration.[6]
Protocol 3: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative visualization of the inhibitor's intracellular distribution, provided the inhibitor has intrinsic fluorescent properties or is tagged with a fluorophore.
Materials:
-
This compound (fluorescently labeled, if necessary)
-
Glass-bottom dishes or coverslips
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Inhibitor Treatment: Treat cells with the fluorescently labeled inhibitor.
-
Staining and Imaging:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low intracellular concentration | Poor cell permeability | - Increase incubation time.- Verify inhibitor stability in culture medium. |
| Active drug efflux | - Co-incubate with known efflux pump inhibitors. | |
| High variability between replicates | Inconsistent cell numbers | - Ensure accurate cell counting for normalization. |
| Incomplete cell lysis | - Optimize lysis buffer and incubation time. | |
| High background signal | Non-specific binding | - Perform the 4°C control experiment to quantify and subtract background.- Increase the number of PBS washes. |
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to KRAS G12D Inhibitor 13 (MRTX1133)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering acquired resistance to the KRAS G12D inhibitor 13 (MRTX1133).
Frequently Asked Questions (FAQs)
Q1: What is MRTX1133 and what is its primary mechanism of action?
A1: MRTX1133 is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutant protein.[1] It functions by binding to the inactive, GDP-bound state of KRAS G12D, which prevents its interaction with guanine (B1146940) nucleotide exchange factors like SOS1 and subsequent activation.[1] This locks the KRAS G12D protein in an inactive conformation, thereby inhibiting downstream oncogenic signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation and survival.[1]
Q2: We are observing significant variability in the IC50 value of MRTX1133 across different experimental batches. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Inhibitor Stability and Handling: Ensure the inhibitor is stored at the recommended temperature and protected from light. Prepare fresh dilutions from a concentrated stock for each experiment, as the compound may be sensitive to storage conditions and freeze-thaw cycles.[2]
-
Cell Culture Conditions: Variations in cell density at the time of treatment, passage number, and media composition can all influence cellular response to the inhibitor. It is crucial to maintain consistent cell culture practices.[2]
-
Assay-Specific Variability: The choice of endpoint assay (e.g., MTT, CellTiter-Glo) and the incubation time with the inhibitor can affect the apparent IC50. Ensure that the assay readout is within the linear range and that the incubation time is optimized for your cell line.[2]
Q3: Why do we see a significant decrease in the inhibitor's potency when moving from 2D to 3D cell culture models?
A3: This is a commonly observed phenomenon as 3D culture models, such as spheroids or organoids, more closely mimic the in vivo tumor microenvironment. This can lead to decreased inhibitor potency due to factors like reduced drug penetration into the center of the spheroid and altered cell signaling states due to cell-cell and cell-matrix interactions.[1]
Q4: What are the known mechanisms of acquired resistance to MRTX1133?
A4: Acquired resistance to MRTX1133 can arise through various mechanisms, including:
-
Secondary KRAS Mutations: Mutations in the switch-II pocket of the KRAS protein can prevent the inhibitor from binding effectively.
-
Bypass Pathway Activation: Upregulation of receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MET can reactivate downstream signaling pathways like MAPK and PI3K/AKT, bypassing the need for KRAS G12D signaling.[3]
-
Epithelial-to-Mesenchymal Transition (EMT): Cancer cells undergo a change in their cellular state, reducing their dependency on the KRAS signaling pathway.
-
Gene Amplifications: Increased copy numbers of oncogenes such as KRAS, MYC, and YAP1 can overcome the inhibitory effect of the drug.
-
Epigenetic Alterations: Global changes in histone acetylation can lead to a drug-resistant phenotype.
Troubleshooting Guides
This guide is designed to help you navigate common experimental challenges and interpret unexpected results when working with MRTX1133.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low efficacy of MRTX1133 in a KRAS G12D mutant cell line. | Intrinsic Resistance: Some KRAS G12D mutant cell lines may exhibit intrinsic resistance due to the activation of alternative signaling pathways.[3] | Confirm KRAS G12D mutation status: Ensure the cell line indeed harbors the G12D mutation. Assess pathway activation: Use western blotting to check the phosphorylation status of key downstream effectors like ERK and AKT. Persistent phosphorylation in the presence of the inhibitor suggests pathway reactivation.[3] |
| Suboptimal Experimental Conditions: Incorrect inhibitor concentration, insufficient incubation time, or unhealthy cells can lead to poor efficacy. | Perform a dose-response curve: Determine the IC50 of the inhibitor in your specific cell line to ensure you are using an effective concentration. Optimize incubation time: Assess cell viability and pathway inhibition at different time points (e.g., 24, 48, 72 hours). Check cell culture conditions: Ensure cells are healthy and not under stress from other factors.[3] | |
| Acquired resistance to MRTX1133 after an initial response. | Secondary KRAS Mutations: New mutations in the KRAS gene can prevent inhibitor binding. | Sequence the KRAS gene: Analyze the DNA of the resistant cells to identify any new mutations. Consider alternative inhibitors: A different KRAS G12D inhibitor with a distinct binding mode might be effective against the new mutant.[3] |
| Bypass Pathway Activation: Activation of alternative signaling pathways that do not depend on KRAS G12D. | Perform phosphoproteomic or RNA sequencing analysis: These techniques can help identify the specific bypass pathways that are activated in the resistant cells. Target the bypass pathway: Use a combination therapy approach to inhibit both KRAS G12D and the identified bypass pathway.[3] | |
| Initial inhibition of downstream signaling (e.g., p-ERK), but the signal recovers within 24-48 hours. | Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of the MAPK pathway can trigger a feedback loop leading to the activation of upstream RTKs like EGFR, which in turn reactivates RAS/MAPK signaling.[1] | Time-Course Western Blot: Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) after MRTX1133 treatment. Probe for p-EGFR and p-HER2 in addition to p-ERK to confirm feedback activation. Test Combination with RTK Inhibitors: Evaluate the synergistic effect of combining MRTX1133 with an EGFR inhibitor (e.g., afatinib).[4] |
Quantitative Data Summary
The following tables summarize key quantitative data related to MRTX1133 efficacy and resistance.
Table 1: IC50 Values of MRTX1133 in Parental and Resistant Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance |
| AsPC-1 | G12D | 18.5[5] | 8634[5] | ~467 |
| KPC210 | G12D | 24.12[5] | 4480[5] | ~186 |
| BxPC-3 | Wild Type | 13,379[5] | N/A | N/A |
| MIA PaCa-2 | G12C | 4613[5] | N/A | N/A |
Table 2: In Vivo Efficacy of MRTX1133 in Combination Therapy
| Cancer Model | Combination Agent | Outcome |
| HPAF-II Xenograft (Pancreatic Cancer) | Avutometinib (Dual RAF/MEK inhibitor) | Markedly delayed tumor growth compared to either therapy alone.[6] |
| Orthotopic PDAC Mice Models | Afatinib (pan-ERBB inhibitor) | Reduced tumor size and improved survival rates.[4] |
| Preclinical Pancreatic Cancer Models | Immune Checkpoint Inhibitors | Led to sustained tumor regression and improved survival outcomes.[7] |
Key Experimental Protocols
Generation of Acquired Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to MRTX1133 through continuous exposure to escalating drug concentrations.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1)
-
Complete cell culture medium
-
MRTX1133
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial Dosing: Start by treating the parental cell line with MRTX1133 at a concentration equal to its IC25 (the concentration that inhibits 25% of cell growth).
-
Initial Exposure: Culture the cells in the presence of the starting concentration of MRTX1133. The medium containing the fresh drug should be replenished every 3-4 days.
-
Monitor Cell Growth: Closely monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, double the concentration of MRTX1133.
-
Repeat Cycles: Repeat the process of adaptation and dose escalation. This is a lengthy process and can take several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of MRTX1133 that is significantly higher (e.g., >10-fold the initial IC50) than what the parental cells can tolerate.
-
Characterization: Once established, the resistant cell line should be characterized by determining its IC50 for MRTX1133 and comparing it to the parental line. Further molecular analysis (e.g., sequencing, western blotting) should be performed to investigate the mechanism of resistance.
Western Blot Analysis of Downstream Signaling (p-ERK and p-AKT)
This protocol outlines the steps to assess the phosphorylation status of key downstream effectors of the KRAS pathway.
Materials:
-
Parental and MRTX1133-resistant cell lines
-
MRTX1133
-
Complete cell culture medium
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed parental and resistant cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of MRTX1133 or DMSO for the specified time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and Electrophoresis: Normalize the protein concentrations and add Laemmli sample buffer. Denature the samples by boiling for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: KRAS signaling pathway and mechanisms of acquired resistance to MRTX1133.
Experimental Workflow: Generating Resistant Cell Lines
Caption: Workflow for generating acquired resistant cell lines to MRTX1133.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
Technical Support Center: Identifying Off-Target Effects of KRAS G12D Inhibitor 13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12D Inhibitor 13. The focus is on identifying and characterizing potential off-target effects to ensure data integrity and guide further development.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of potential off-target effects with this compound in my experiments?
A: Several signs in your cell-based assays may suggest off-target activities. These include observing a cellular phenotype that is inconsistent with the known function of KRAS G12D signaling, or if the phenotype doesn't align with results from genetic knockdown of KRAS. Another indicator is a discrepancy between the IC50 value for target engagement (e.g., pERK inhibition) and the EC50 value for the observed cellular phenotype (e.g., cell viability).
Q2: How can I distinguish between on-target and off-target effects of this compound?
A: A multi-pronged approach is recommended. First, use a structurally unrelated KRAS G12D inhibitor as an orthogonal control; if it recapitulates the phenotype, the effect is more likely on-target. Second, perform rescue experiments by overexpressing a downstream effector of KRAS, such as a constitutively active MEK or ERK. If this rescues the phenotype, it supports an on-target mechanism. Finally, employ target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the inhibitor to KRAS G12D in a cellular context.
Q3: My IC50 value for this compound varies between experiments. Could this be related to off-target effects?
A: While off-target effects can contribute to inconsistent results, variability in IC50 values often stems from experimental conditions. Ensure consistency in cell density, passage number, and media composition. The stability of the inhibitor is also crucial; prepare fresh dilutions from a concentrated stock for each experiment. If variability persists after controlling these factors, it may be worth investigating potential off-target interactions that could influence the assay readout.
Q4: What are the recommended initial steps to build a selectivity profile for this compound?
A: Start by screening the inhibitor against a panel of kinases, as these are common off-targets for small molecule inhibitors. A broad, commercially available kinase panel can provide initial insights into potential off-target interactions. Additionally, assess the inhibitor's activity against other RAS isoforms (e.g., HRAS, NRAS) and wild-type KRAS to confirm its selectivity for the G12D mutant.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments and suggests potential solutions to investigate off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cell Toxicity at Low Concentrations | The inhibitor may be hitting a critical off-target protein essential for cell survival. | 1. Perform a comprehensive cell viability assay with a broad concentration range to determine the toxic concentration. 2. Use chemical proteomics to identify potential off-target binding partners. 3. Compare the toxicity profile with a structurally different KRAS G12D inhibitor. |
| Phenotype Does Not Correlate with pERK Inhibition | The observed phenotype might be driven by inhibition of a signaling pathway independent of the MAPK cascade. | 1. Conduct a phospho-proteomics analysis to get an unbiased view of changes in cellular signaling pathways upon inhibitor treatment. 2. Perform Western blot analysis for key nodes of other relevant pathways (e.g., PI3K/AKT). |
| Inconsistent Results Across Different Cell Lines (all KRAS G12D mutant) | The expression levels of potential off-target proteins may vary between cell lines, leading to differential effects. | 1. Characterize the proteomic landscape of the cell lines being used to identify differences in the expression of potential off-targets. 2. Validate key off-target engagement in the different cell lines using CETSA. |
| Acquired Resistance to the Inhibitor Without Secondary KRAS Mutations | Cancer cells may have activated bypass signaling pathways mediated by an off-target of the inhibitor. | 1. Perform RNA sequencing or proteomic profiling on resistant clones to identify upregulated pathways. 2. Consider combination therapies that co-target the identified bypass pathway. |
Quantitative Data on Selectivity of Representative KRAS G12D Inhibitors
Since specific off-target data for "this compound" is not publicly available, the following tables provide selectivity data for well-characterized KRAS G12D inhibitors, MRTX1133 and VS-7375, to serve as a reference.
Table 1: Biochemical Potency and Selectivity of MRTX1133
| Target | Assay Type | KD (Dissociation Constant) | IC50 | Selectivity vs. WT KRAS |
| KRAS G12D | SPR | ~0.2 pM[1] | <2 nM (HTRF)[2] | >1000-fold[3] |
| Wild-Type KRAS | - | - | >3000 nM[4] | - |
| Other KRAS Mutants (G12C, G12V, G13D) | Biochemical | 4.5 nM (G12C), 26 nM (G12V), 4.3 nM (G13D)[3] | - | - |
Table 2: Cellular Activity of VS-7375 (GFH375)
| Cell Line Context | Assay Type | Mean IC50 | Selectivity vs. WT |
| KRAS G12D Mutant Cell Lines | pERK Inhibition | 14.3 nM[5] | >40-fold[5] |
| Wild-Type KRAS Cell Lines | pERK Inhibition | >1 µM (21.5% inhibition)[5] | - |
| KRAS G12D Mutant Cell Lines | Proliferation | 154 nM[5] | - |
| Wild-Type KRAS Cell Lines | Proliferation | >1 µM (<30% inhibition)[5] | - |
Experimental Protocols
Chemical Proteomics for Off-Target Identification
This method uses affinity chromatography with an immobilized version of the inhibitor to capture its binding partners from cell lysates, which are then identified by mass spectrometry.[6][7]
Methodology:
-
Inhibitor Immobilization: Covalently attach this compound to a solid support (e.g., sepharose beads) via a linker.
-
Cell Lysis: Culture KRAS G12D mutant cells to ~80% confluency and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Chromatography: Incubate the cell lysate with the inhibitor-coupled beads. As a negative control, incubate lysate with beads that have not been coupled to the inhibitor.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the inhibitor-coupled beads to the negative control to identify specific binding partners.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells, confirming direct target engagement.[3][4]
Methodology:
-
Cell Treatment: Treat intact KRAS G12D mutant cells with either this compound or a vehicle control (e.g., DMSO) and incubate at 37°C.[4]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption.[4]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[8]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of KRAS G12D using Western blotting or an ELISA.[4]
-
Data Analysis: Plot the percentage of soluble KRAS G12D against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and therefore, engagement.[4]
Western Blotting for pERK Signaling
This protocol allows for the quantification of the phosphorylation status of ERK, a key downstream effector in the KRAS signaling pathway, to assess the on-target activity of the inhibitor.
Methodology:
-
Cell Treatment and Lysis: Seed KRAS G12D mutant cells and treat with a dose-range of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[9]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Visualizations
Caption: Simplified KRAS G12D signaling pathways and the point of intervention for Inhibitor 13.
Caption: Experimental workflow for troubleshooting and identifying off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target engagement assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
Strategies to improve the solubility of KRAS G12D inhibitor 13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with KRAS G12D inhibitor 13.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility critical for experiments?
A1: this compound is a potent and specific small molecule designed to target the G12D mutant of the KRAS protein, a key driver in many cancers.[1] The KRAS protein is an intracellular signaling molecule crucial for cell growth and development.[1] Like many kinase inhibitors, its molecular structure can lead to poor aqueous solubility.[2][3] Achieving adequate solubility is critical because the compound must be fully dissolved to ensure accurate and reproducible results in both in vitro assays and in vivo studies. Poor solubility can lead to underestimated potency, inconsistent data, and low bioavailability.[3][4]
Q2: What are the primary causes of poor solubility for small molecule inhibitors?
A2: Poor aqueous solubility for new chemical entities is a common challenge in drug development, affecting over 70% of compounds in development pipelines.[3] Key contributing factors include:
-
High Lipophilicity: Molecules designed to be effective inhibitors often have hydrophobic characteristics, which leads to low solubility in aqueous solutions.
-
Crystalline Structure: A stable crystalline form of a compound (polymorph) requires more energy to dissolve than an amorphous form.[3]
-
High Molecular Weight: Larger molecules often have lower solubility.
-
pH-Dependent Ionization: For ionizable compounds, solubility is highly dependent on the pH of the solution relative to the compound's pKa.[5]
Q3: How does pH influence the solubility of weakly ionizable inhibitors?
A3: The solubility of weakly acidic or basic compounds is significantly affected by the pH of the solution. For a weakly basic compound, solubility increases as the pH decreases (below its pKa), because the molecule becomes protonated (ionized). Conversely, the solubility of a weakly acidic compound increases as the pH rises (above its pKa).[5] Adjusting the pH of buffers can be a straightforward strategy to enhance the solubility of a drug.[6]
Q4: What are common formulation strategies to improve the solubility of poorly soluble drugs?
A4: Several strategies are used to enhance the solubility of challenging compounds for preclinical research.[7] These include:
-
Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, PEG300, ethanol).[8]
-
Surfactants: Adding surfactants (e.g., Tween-80, Cremophor EL) can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its dissolution rate and solubility.[4]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][4]
Troubleshooting Guide
Problem 1: My this compound is not fully dissolving in my chosen solvent or is precipitating out of solution.
-
Possible Cause: The concentration may be too high for the selected solvent, or the compound may have low solubility in aqueous buffers. The physical form of different batches (amorphous vs. crystalline) can also affect solubility.[9]
-
Solution Workflow:
-
Verify Solvent Choice: For stock solutions, DMSO is a common choice. One KRAS G12D inhibitor was shown to be soluble in DMSO at approximately 55 mg/mL.[8]
-
Use Sonication: Gentle heating or sonication can help dissolve the compound. For instance, MRTX1133 requires ultrasonic treatment to dissolve in DMSO at 50 mg/mL.[10]
-
Prepare Fresh Solutions: Do not store diluted aqueous solutions for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from a high-concentration DMSO stock for each experiment.
-
Check Buffer pH: If using an aqueous buffer, ensure the pH is optimal for the inhibitor's solubility.
-
Consider Co-solvents: For final assay conditions, a small percentage of an organic co-solvent like DMSO (typically <0.5%) may be necessary to maintain solubility.
-
Problem 2: I am observing inconsistent IC50 values or high variability in my cell-based assays.
-
Possible Cause: Inconsistent results are often linked to solubility issues. If the inhibitor precipitates in the cell culture medium, its effective concentration will be lower and more variable than intended.[4] Nonspecific binding to plasticware or serum proteins can also reduce the available concentration.[4]
-
Solution Workflow:
-
Visual Inspection: Before adding the compound to cells, visually inspect the diluted solution under a microscope for any signs of precipitation.
-
Reduce Serum Concentration: If possible, perform assays in lower serum concentrations, as small molecules can bind to proteins like albumin, reducing their free concentration.
-
Use Low-Binding Plates: To minimize nonspecific binding to plastic, use low-protein-binding microplates.[4]
-
Perform a Kinetic Solubility Assay: This experiment determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer, mimicking assay conditions.
-
Problem 3: My in vivo animal study is showing poor oral bioavailability and low exposure (Cmax).
-
Possible Cause: Poor aqueous solubility is a primary reason for low oral absorption and bioavailability.[3] The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.
-
Solution Workflow:
-
Develop an Advanced Formulation: Simple aqueous solutions are often inadequate for poorly soluble compounds in vivo.
-
Co-solvent/Surfactant Systems: Use a formulation vehicle containing a mixture of co-solvents and surfactants. A common example for a KRAS G12D inhibitor includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Cyclodextrin Formulations: Utilize cyclodextrins like SBE-β-CD to improve solubility. A reported formulation consists of 10% DMSO and 90% (20% SBE-β-CD in saline).[8]
-
Amorphous Solid Dispersions (ASDs): For later-stage development, creating an ASD can significantly improve oral absorption by maintaining the drug in a high-energy, more soluble amorphous state.[4]
-
Data Presentation
Table 1: Example Solubility & Formulation Data for KRAS G12D Inhibitors (Note: Data for specific inhibitors are provided as a reference for formulating this compound.)
| Compound | Solvent/Vehicle | Solubility | Reference |
| KRAS G12D inhibitor 1 | DMSO | ~55 mg/mL (~94.4 mM) | [8] |
| KRAS G12D inhibitor 1 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 5.5 mg/mL (9.44 mM) | [8] |
| KRAS G12D inhibitor 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (4.29 mM) | [8] |
| MRTX1133 | DMSO | 50 mg/mL (83.25 mM) (requires sonication) | [10] |
| MRTX1133 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 2.5 mg/mL (4.16 mM) | [10] |
| MRTX1133 | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.16 mM) | [10] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[11][12]
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).[12]
-
Phase Separation: After equilibration, allow the suspension to sit undisturbed for a period to let the undissolved solid settle.[13] Then, separate the saturated solution from the excess solid by centrifugation at high speed followed by careful collection of the supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved inhibitor using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Preparation of an In Vivo Formulation with Co-solvents and SBE-β-CD
This protocol is based on a formulation used for a similar KRAS G12D inhibitor.[8]
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. For example, dissolve 2 g of SBE-β-CD in a final volume of 10 mL of saline. Ensure it is fully dissolved.
-
Prepare DMSO Stock: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 55 mg/mL). Use sonication if necessary to achieve full dissolution.
-
Final Formulation: To prepare the final formulation (e.g., 5.5 mg/mL), slowly add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution while vortexing. For example, add 100 µL of the 55 mg/mL DMSO stock to 900 µL of the SBE-β-CD solution.
-
Final Check: Ensure the final solution is clear. This formulation should be prepared fresh before administration.
Visualizations
Caption: Simplified KRAS signaling pathway showing the activation cascade and the point of intervention by this compound.
Caption: Experimental workflow for assessing and addressing the solubility of this compound for preclinical experiments.
Caption: Decision tree to guide researchers in selecting an appropriate strategy for solubilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12D inhibitor 1 | KRAS G12D inhibitor | CAS 2621928-43-4 | Buy KRAS G12D inhibitor 1 from Supplier InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Technical Support Center: Optimizing In Vivo Studies with KRAS G12D Inhibitor 13 (MRTX1133)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the KRAS G12D inhibitor 13 (MRTX1133) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MRTX1133?
MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutant protein.[1][2][3] The KRAS G12D mutation leads to a constitutively active KRAS protein, driving uncontrolled cell proliferation. MRTX1133 binds to the switch II pocket of KRAS G12D, locking it in an inactive state and thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival.[1][4]
Q2: Which signaling pathways are primarily affected by MRTX1133?
The principal signaling pathways inhibited by MRTX1133 are the downstream effectors of KRAS, most notably the RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways.[5] Inhibition of KRAS G12D by MRTX1133 results in decreased phosphorylation of key proteins like ERK.[1][2]
Q3: What is the recommended dosage and administration route for preclinical in vivo studies?
Due to its low intrinsic oral bioavailability, intraperitoneal (IP) injection is the preferred administration route for MRTX1133 in preclinical mouse models to ensure adequate systemic exposure.[2][6] Efficacy has been observed in a dose-dependent manner, with dosages ranging from 3 mg/kg to 30 mg/kg administered twice daily (BID).[1][2] A dosage of 30 mg/kg BID has demonstrated significant tumor regression in some pancreatic cancer models.[1][2]
Q4: Has an oral formulation of a KRAS G12D inhibitor related to MRTX1133 been developed?
Yes, a prodrug of MRTX1133 has been developed to enhance oral bioavailability.[6][7] This prodrug is designed to be converted into the active MRTX1133 compound within the body.[5] Oral administration of this prodrug has shown anti-tumor efficacy in xenograft models.[6][7]
Troubleshooting Guide
Issue 1: Suboptimal or lack of anti-tumor efficacy in vivo.
-
Potential Cause 1: Incorrect Dosage or Administration Route.
-
Troubleshooting: Confirm that the correct dosage is being administered via intraperitoneal (IP) injection. Oral administration of MRTX1133 is not recommended due to poor bioavailability.[2][6] Refer to the dose-response data in the tables below. Ensure the dosing schedule is twice daily (BID) to maintain sufficient plasma concentration.[1][2]
-
-
Potential Cause 2: Incorrect KRAS Mutation Status of the Xenograft Model.
-
Potential Cause 3: Development of Acquired Resistance.
Issue 2: Observed toxicity or significant weight loss in animal models.
-
Potential Cause 1: Dose is too high for the specific animal strain or model.
-
Troubleshooting: While doses up to 30 mg/kg BID have been reported as well-tolerated in some studies, this can vary.[1] Consider reducing the dose to 10 mg/kg or 3 mg/kg BID, which have also demonstrated anti-tumor activity.[1][2] A dose-escalation study may be necessary to establish the maximum tolerated dose (MTD) in your specific model.
-
Data Presentation
Table 1: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models
| Model | Dosage and Schedule | Administration Route | Outcome |
| Panc 04.03 | 3 mg/kg BID | IP | 94% tumor growth inhibition[1] |
| Panc 04.03 | 10 mg/kg BID | IP | -62% tumor regression[1] |
| Panc 04.03 | 30 mg/kg BID | IP | -73% tumor regression[1] |
| HPAC | 3, 10, 30 mg/kg BID | IP | Dose-dependent anti-tumor efficacy[2] |
Table 2: Pharmacodynamic Effects of MRTX1133 in Panc 04.03 Xenograft Model
| Dosage | Time Point (post 2nd dose) | pERK Inhibition |
| 30 mg/kg BID | 1 hour | 62%[1] |
| 30 mg/kg BID | 12 hours | 74%[1] |
Experimental Protocols
In Vivo Antitumor Efficacy Study
-
Cell Implantation: Subcutaneously implant KRAS G12D mutant cancer cells (e.g., Panc 04.03) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Preparation: Prepare MRTX1133 in a suitable vehicle for intraperitoneal (IP) injection.
-
Drug Administration: Administer MRTX1133 or a vehicle control via IP injection at the desired dose and schedule (e.g., 3, 10, or 30 mg/kg BID).[5]
-
Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week). Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.[5]
-
Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points after the final dose, euthanize a subset of animals. Excise tumors and process them for analysis of downstream signaling markers (e.g., pERK) by western blot or immunohistochemistry.[5]
Visualizations
Caption: KRAS G12D signaling pathway and the inhibitory mechanism of MRTX1133.
Caption: General experimental workflow for in vivo efficacy studies of MRTX1133.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Preclinical Use of KRAS G12D Inhibitor 13 (MRTX1133)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the KRAS G12D inhibitor 13, also known as MRTX1133. Our aim is to help you address potential challenges and optimize your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MRTX1133) and what is its mechanism of action?
MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutant protein.[1][2][3] The G12D mutation in the KRAS gene leads to the protein being perpetually active, which drives uncontrolled cell proliferation in cancer.[4][5] MRTX1133 functions by binding to the inactive, GDP-bound state of KRAS G12D, effectively locking it in an "off" state. This action blocks the downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), that are responsible for tumor growth.[1][4][6][7]
Q2: What is the reported preclinical efficacy of MRTX1133?
Preclinical studies have consistently demonstrated the potent anti-tumor activity of MRTX1133 in various models. In cell-line-derived and patient-derived xenograft models of pancreatic ductal adenocarcinoma (PDAC) and other cancers with the KRAS G12D mutation, MRTX1133 has been shown to induce significant tumor regression.[7] Some studies have reported near-complete tumor shrinkage.[4] This efficacy is linked to the sustained inhibition of KRAS-mediated signal transduction.[7]
Q3: What is the general preclinical safety profile of MRTX1133?
In mécanisme-based toxicity studies, preclinical safety data for KRAS G12D inhibitors like MRTX1133 indicate that adverse effects are generally related to the disruption of the KRAS pathway.[8] However, many preclinical studies with MRTX1133 have reported a lack of overt toxicity, with no significant weight loss in animal models being a common finding.[6] Treatments were generally well-tolerated in mice.[7]
Q4: Has MRTX1133 been evaluated in clinical trials?
Yes, MRTX1133 entered a Phase 1/2 clinical trial (NCT05737706).[2][8][9] However, it has been reported that the early-phase clinical trial for MRTX1133 was terminated for undisclosed reasons.[10][11] This highlights the importance of careful toxicity monitoring in preclinical models, as adverse events may be observed in humans that are not readily apparent in animal studies.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your preclinical experiments with MRTX1133.
Issue 1: Suboptimal Anti-Tumor Efficacy in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing or Schedule | - Verify the dose and administration schedule against published studies. Doses ranging from 3 mg/kg to 30 mg/kg administered intraperitoneally (IP) twice daily (BID) have shown efficacy.[6] - Ensure proper formulation of MRTX1133 in a suitable vehicle. |
| Model-Specific Resistance | - Confirm the KRAS G12D mutation status of your cell line or PDX model. - Be aware that the anti-proliferative effect of MRTX1133 can be context-dependent, with varying effects observed in different cancer types (e.g., pancreatic vs. lung cancer cell lines).[6] |
| Development of Acquired Resistance | - If initial tumor regression is followed by regrowth despite continuous treatment, consider mechanisms of acquired resistance. - Preclinical studies suggest that resistance can be associated with the upregulation of epigenetic processes.[7] |
Issue 2: Observed Toxicity or Adverse Effects in Animal Models
While preclinical studies have generally reported good tolerability, it is crucial to monitor for any signs of toxicity. The termination of the early-phase clinical trial underscores the potential for unforeseen adverse events.
| Observed Sign | Potential Cause & Troubleshooting Steps |
| Weight Loss, Lethargy, or Ruffled Fur | Dose-Dependent Toxicity: - Although often reported as well-tolerated, higher doses may induce toxicity. Consider reducing the dose. - Implement a dose-escalation study in a small cohort to determine the maximum tolerated dose (MTD) in your specific model. Off-Target Effects: - While highly selective, off-target effects are possible, especially at higher concentrations.[12] - If toxicity persists at lower, efficacious doses, consider further investigation into potential off-target liabilities. |
| Specific Organ Toxicity (e.g., elevated liver enzymes) | Compound-Specific Effects: - Although not widely reported in preclinical literature for MRTX1133, it is crucial to investigate any signs of organ-specific toxicity. - At the end of the study, perform histopathological analysis of major organs (liver, spleen, kidney, etc.) to identify any tissue-level abnormalities. - Correlate any findings with blood chemistry data. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of MRTX1133.
Table 1: In Vitro Potency of MRTX1133
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| AGS | Gastric | G12D | ~2 (pERK inhibition), 6 (viability) |
| Various KRAS G12D mutant cell lines | Various | G12D | Median of ~5 (viability) |
| MIA PaCa-2 | Pancreatic | G12C | 149 (viability) |
| Data synthesized from multiple sources.[6][11] |
Table 2: In Vivo Efficacy of MRTX1133 in Xenograft Models
| Model | Cancer Type | Dosing | Outcome |
| Panc 04.03 Xenograft | Pancreatic | 3 mg/kg BID (IP) | 94% tumor growth inhibition |
| Panc 04.03 Xenograft | Pancreatic | 10 mg/kg BID (IP) | -62% tumor regression |
| Panc 04.03 Xenograft | Pancreatic | 30 mg/kg BID (IP) | -73% tumor regression |
| MIA PaCa-2 Xenograft | Pancreatic | Not specified | Significantly lower tumor growth rate |
| Data synthesized from multiple sources.[6][11] |
Experimental Protocols
General Protocol for a Xenograft Mouse Model Study
-
Cell Culture and Preparation:
-
Culture KRAS G12D mutant cancer cells in the recommended medium and conditions.
-
Harvest cells during the exponential growth phase. Ensure high viability (>90%) as determined by trypan blue exclusion.
-
Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration for injection.
-
-
Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²) / 2).
-
Randomize mice into treatment and control groups when tumors reach the desired size.
-
-
Drug Preparation and Administration:
-
Prepare MRTX1133 in a suitable vehicle for intraperitoneal (IP) injection.
-
Administer MRTX1133 or vehicle control at the specified dose and schedule (e.g., 30 mg/kg BID).
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and monitor the body weight and overall health of the mice regularly.
-
The study can be concluded after a predetermined duration or when tumors in the control group reach a specified endpoint.
-
Protocol for Assessing pERK Inhibition in Tumor Tissue
-
Sample Collection:
-
At a specified time point after the final dose of MRTX1133 (e.g., 1, 6, 12, or 24 hours), euthanize the mice.
-
Excise the tumors and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Use an appropriate secondary antibody and visualize the bands.
-
Quantify the pERK signal and normalize it to the total ERK signal.
-
-
Immunohistochemistry (IHC):
-
Process the formalin-fixed tumors and embed them in paraffin (B1166041).
-
Section the paraffin blocks and mount the sections on slides.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate the sections with a primary antibody against pERK.
-
Use a labeled secondary antibody and a suitable detection system to visualize the staining.
-
Analyze the slides under a microscope to assess the intensity and distribution of pERK staining within the tumor tissue.
-
Visualizations
Caption: KRAS G12D signaling pathway and the inhibitory mechanism of MRTX1133.
Caption: General experimental workflow for a preclinical xenograft study with MRTX1133.
References
- 1. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 2. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zmsilane.com [zmsilane.com]
- 9. Promising Results for Anti-KRAS Drug in Pancreatic Cancer Preclinical Study | Technology Networks [technologynetworks.com]
- 10. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Overcoming Resistance to KRAS Inhibitor 13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding secondary KRAS mutations that confer resistance to Inhibitor 13.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of Inhibitor 13 in our long-term cell culture experiments. What could be the cause?
A1: A common reason for decreased efficacy of targeted therapies like Inhibitor 13 over time is the development of acquired resistance. This can occur through various mechanisms, including the emergence of secondary mutations in the KRAS gene itself ("on-target" resistance) or alterations in other signaling pathways that bypass the need for KRAS signaling ("off-target" resistance).[1][2] We recommend performing genomic analysis of the resistant cell population to identify potential secondary KRAS mutations or changes in related pathways.
Q2: What are the known secondary KRAS mutations that cause resistance to KRAS G12C inhibitors?
A2: Studies on clinically approved KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, have identified several secondary mutations that can confer resistance. These mutations can occur at various positions within the KRAS protein and may interfere with drug binding or reactivate downstream signaling.[1][3][4] While specific mutations conferring resistance to "Inhibitor 13" would need to be empirically determined, common resistance-conferring mutations in KRAS G12C include alterations at codons 12 (e.g., G12D/R/V/W), 13 (G13D), 61 (Q61H), 68 (R68S), 95 (H95D/Q/R), and 96 (Y96C).[3][4]
Q3: How can we experimentally confirm that a specific secondary KRAS mutation is responsible for the observed resistance to Inhibitor 13?
A3: To confirm that a specific secondary mutation is the cause of resistance, you can use site-directed mutagenesis to introduce the mutation into a sensitive parental cell line.[5][6] Subsequently, you can perform cell viability or proliferation assays to compare the sensitivity of the parental and mutant cell lines to Inhibitor 13. A significant increase in the IC50 value for the mutant cell line would confirm its role in conferring resistance.
Q4: Are there any strategies to overcome resistance mediated by secondary KRAS mutations?
A4: Overcoming resistance is a significant challenge. Some strategies that have been explored for existing KRAS inhibitors include:
-
Combination Therapies: Combining the KRAS inhibitor with inhibitors of downstream signaling molecules (e.g., MEK inhibitors like trametinib) or upstream activators (e.g., SOS1 or SHP2 inhibitors) can be effective.[4][7][8]
-
Sequential Treatment: Some secondary mutations may confer resistance to one inhibitor but remain sensitive to another with a different binding mode.[7][9]
-
Development of Next-Generation Inhibitors: Novel inhibitors are being developed to target KRAS in its active (GTP-bound) state or to bind to different pockets on the protein, potentially overcoming resistance mutations that affect the binding of first-generation inhibitors.[4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Inhibitor 13 in our cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates. Variations can significantly impact results.[10] |
| Inhibitor Dilution | Prepare fresh serial dilutions of Inhibitor 13 for each experiment to avoid degradation or precipitation. |
| Incubation Time | Use a consistent incubation time for all experiments. |
| Cell Line Authenticity | Periodically verify the identity and purity of your cell line through short tandem repeat (STR) profiling. |
| Mycoplasma Contamination | Regularly test for mycoplasma contamination, as it can affect cell health and drug response. |
Problem 2: Western blot analysis shows incomplete inhibition of downstream signaling (p-ERK, p-AKT) even at high concentrations of Inhibitor 13 in resistant cells.
| Possible Cause | Troubleshooting Step |
| Secondary KRAS Mutation | Sequence the KRAS gene in your resistant cell line to check for secondary mutations that may prevent inhibitor binding or lead to KRAS reactivation.[1] |
| Bypass Pathway Activation | Investigate the activation of alternative signaling pathways (e.g., EGFR, MET, FGFR) that can reactivate the MAPK or PI3K pathways independently of KRAS.[1][3][8] This can be done via phospho-receptor tyrosine kinase (RTK) arrays or western blotting for key pathway components. |
| Loss of Tumor Suppressors | Check for loss-of-function mutations in tumor suppressor genes like NF1 and PTEN, which can lead to RAS pathway reactivation.[3] |
| Histologic Transformation | In some cases, resistance can be associated with a change in cell lineage (e.g., adenocarcinoma to squamous cell carcinoma), which may alter signaling dependencies.[1][3] |
Data Presentation
Table 1: Representative IC50 Values for Inhibitor 13 Against KRAS G12C and Resistant Mutant Cell Lines
| Cell Line | KRAS Genotype | Inhibitor 13 IC50 (nM) | Fold Resistance |
| Parental | G12C | 15 | 1 |
| Resistant Clone 1 | G12C, Y96D | 850 | 56.7 |
| Resistant Clone 2 | G12C, R68S | 620 | 41.3 |
| Resistant Clone 3 | G12C, G12V | >1000 | >66.7 |
Note: These are example data and actual values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Inhibitor 13.
Materials:
-
KRAS mutant cancer cell line
-
Complete growth medium
-
Inhibitor 13
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[10]
-
Prepare serial dilutions of Inhibitor 13 in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of Inhibitor 13. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[11]
Site-Directed Mutagenesis
This protocol is used to introduce a specific secondary mutation into the KRAS gene.
Materials:
-
Plasmid DNA containing the wild-type KRAS G12C sequence
-
Mutagenic primers containing the desired secondary mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Design and synthesize forward and reverse primers containing the desired mutation.[5][6]
-
Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid.[12] Use a high-fidelity polymerase to minimize errors.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.[5]
-
Transform the DpnI-treated plasmid into competent E. coli cells.[5][6]
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight.
-
Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Verify the presence of the desired mutation and the absence of any unintended mutations by Sanger sequencing.
Western Blotting for Downstream Signaling
This protocol is used to assess the phosphorylation status of key downstream effectors of KRAS signaling.
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with Inhibitor 13 for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.
Visualizations
Caption: KRAS signaling pathway and mechanism of resistance to Inhibitor 13.
Caption: Workflow for identifying and characterizing resistance mutations.
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. onclive.com [onclive.com]
- 5. Technical Workflow of Rapid Site-Directed Mutagenesis – Academy of Health [ahfad.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Overcoming Resistance to KRAS G12D Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with KRAS G12D inhibitors.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12D mutant cell line shows a weak response or a high IC50 value to the inhibitor. What are the possible causes?
A1: This could be due to several factors:
-
Intrinsic Resistance: Some cell lines with a KRAS G12D mutation may have inherent resistance mechanisms. This can involve the activation of alternative signaling pathways that bypass the need for KRAS signaling. For instance, high basal activity in pathways like PI3K/AKT or YAP could reduce the cell's dependency on the MAPK pathway.[1]
-
Inhibitor Instability: Ensure the inhibitor is stored correctly, protected from light, and that fresh dilutions are prepared for each experiment from a concentrated stock. Some inhibitors have low water solubility, which can be problematic in certain experimental contexts.[2]
-
Suboptimal Experimental Conditions: Inconsistent cell seeding density, high passage numbers, or variations in media composition can influence the cellular response. It is crucial to maintain standardized cell culture practices.[2]
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the incubation time can significantly impact the calculated IC50 value. Ensure your assay readout is within the linear range and optimize the incubation time for your specific cell line.[2]
Q2: I observed an initial inhibition of downstream signaling (e.g., pERK), but the signal recovers within 24-48 hours. What is happening?
A2: This phenomenon is often due to feedback reactivation . Inhibition of the MAPK pathway by a KRAS G12D inhibitor can trigger a feedback loop that leads to the activation of upstream receptor tyrosine kinases (RTKs), such as EGFR.[1] This, in turn, reactivates the RAS/MAPK signaling pathway, overriding the inhibitor's effect.[1]
Q3: Why is the inhibitor less potent in my 3D cell culture models (spheroids/organoids) compared to 2D monolayer cultures?
A3: This is a common observation as 3D models more closely mimic the in vivo tumor microenvironment.[2] Several factors contribute to this decreased potency:
-
Limited Drug Penetration: The dense structure of spheroids and organoids can hinder the diffusion of the inhibitor, preventing it from reaching all the cells effectively.[2]
-
Altered Cellular State: Cells in 3D cultures often have different proliferation rates and metabolic states compared to those in 2D, which can affect their sensitivity to anticancer drugs.[2]
-
Upregulation of Resistance Pathways: The 3D environment can induce the expression of genes associated with drug resistance.[2]
Q4: After an initial response, my cells have developed acquired resistance to the KRAS G12D inhibitor. What are the likely mechanisms?
A4: Acquired resistance to KRAS G12D inhibitors can arise from several mechanisms:
-
Secondary KRAS Mutations: The development of new mutations in the KRAS gene can prevent the inhibitor from binding effectively.[3][4]
-
Bypass Pathway Activation: The cancer cells can activate other signaling pathways to circumvent the blocked KRAS pathway. Common bypass pathways include the PI3K/AKT/mTOR and YAP/TAZ pathways.[3][5][6]
-
Genomic Amplification of Mutant KRAS: An increase in the copy number of the mutant KRAS gene can alter the stoichiometric relationship between the inhibitor and its target, leading to resistance.[7]
-
Epithelial-to-Mesenchymal Transition (EMT): This process has been associated with resistance to the KRAS G12D inhibitor MRTX1133 in cell line and organoid models.[5]
Troubleshooting Guides
Problem: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability | Store inhibitor at the recommended temperature and protect from light. Prepare fresh dilutions from a concentrated stock for each experiment. Confirm the concentration of your stock solution.[2] |
| Cell Culture Variability | Standardize cell seeding density and passage number. Use cells within a defined passage number range. Verify cell line identity via STR profiling.[2] |
| Assay Performance | Ensure homogenous cell suspension before seeding to avoid well-to-well variability. Optimize incubation time and ensure the readout is within the linear range of the assay.[2] |
Problem: Western Blot Issues for Downstream Signaling Analysis (e.g., pERK)
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or No Signal | Suboptimal antibody concentration, insufficient protein loading, or phosphatase activity. | Optimize primary antibody dilution. Ensure equal protein loading using a total protein stain or housekeeping protein. Use fresh lysis buffer containing phosphatase inhibitors.[2] |
| High Background | Antibody non-specificity, insufficient washing, or inadequate blocking. | Use a highly specific primary antibody. Increase the number and duration of wash steps. Optimize the blocking buffer and incubation time.[2] |
Quantitative Data Summary
IC50 Values of KRAS G12D Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| HRS-4642 | AsPC-1 | Pancreatic Cancer | 2.329 - 822.2 |
| MRTX1133 | Various | Pancreatic Cancer | Generally more sensitive |
| MRTX1133 | Various | Colorectal/Lung Cancer | Generally less sensitive |
Note: IC50 values can vary significantly based on experimental conditions.[1][2][8]
Key Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12D inhibitor in complete growth medium. Replace the old medium with 100 µL of the inhibitor dilutions. Include vehicle control (e.g., DMSO) wells.[2]
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
Western Blot for pERK Analysis
-
Cell Lysis: Seed cells in a 6-well plate and treat with the KRAS G12D inhibitor for the desired time. Wash cells with ice-cold PBS and add RIPA lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
Visualizations
Caption: Bypass signaling pathways mediating resistance to KRAS G12D inhibition.
Caption: General experimental workflow for evaluating a KRAS G12D inhibitor.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of KRAS G12D Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to enhancing the oral bioavailability of KRAS G12D inhibitors. As specific pharmacokinetic data for "KRAS G12D inhibitor 13" is not publicly available, this guide utilizes data from well-characterized KRAS G12D inhibitors such as MRTX1133 and HBW-012-E as representative examples to illustrate key concepts and strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for small molecule inhibitors like those targeting KRAS G12D?
A1: The primary barriers include poor aqueous solubility, low permeability across the intestinal epithelium, rapid first-pass metabolism in the gut wall and liver, and active efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Q2: Why is improving oral bioavailability a critical step in the development of a KRAS G12D inhibitor?
A2: Improving oral bioavailability is crucial for developing a patient-friendly, effective, and safe therapeutic agent. Higher oral bioavailability leads to more consistent and predictable drug exposure, which is essential for maintaining therapeutic concentrations in the body. It can also reduce the required dose, potentially minimizing dose-related side effects and reducing the cost of goods.
Q3: What initial in vitro assays are recommended to assess the potential for poor oral bioavailability?
A3: Initial in vitro assays should include kinetic solubility assays, in vitro metabolism studies using liver microsomes or hepatocytes, and permeability assays such as the Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to evaluate a compound's ability to cross the intestinal barrier and its susceptibility to efflux.
Q4: What is the significance of the efflux ratio in a Caco-2 assay?
A4: The efflux ratio, calculated from a bidirectional Caco-2 assay, is a key indicator of active transport. An efflux ratio significantly greater than 1 suggests that the compound is a substrate of efflux transporters like P-gp, which can actively pump the drug out of the intestinal cells and back into the gut lumen, thereby reducing its absorption and oral bioavailability.
Troubleshooting Guide
Issue 1: Low Aqueous Solubility
Question: My KRAS G12D inhibitor shows potent in vitro activity but has very low aqueous solubility. How can I improve its dissolution and absorption?
Answer: Low aqueous solubility is a common challenge that can severely limit oral absorption. Several formulation strategies can be employed to address this issue:
-
Particle Size Reduction: Decreasing the particle size of the drug substance through micronization or nanomilling increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Formulating the inhibitor as an ASD involves dispersing the drug in a polymer matrix. This prevents the drug from crystallizing and maintains it in a higher-energy amorphous state, which has greater solubility and a faster dissolution rate than the crystalline form.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective. These formulations consist of oils, surfactants, and cosolvents that form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption. A study on a prodrug of MRTX1133 demonstrated that a lipid-based formulation nearly doubled the systemic exposure and increased the oral bioavailability to 11.8%.[1]
-
Salt Formation: If the inhibitor has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
Issue 2: Poor Intestinal Permeability
Question: My inhibitor has good solubility, but in vitro Caco-2 assays indicate low permeability. What are the potential causes and solutions?
Answer: Low intestinal permeability suggests that the compound cannot efficiently cross the intestinal epithelial barrier.
-
High Efflux Ratio: A high efflux ratio in a bidirectional Caco-2 assay indicates that the compound is likely a substrate for efflux transporters like P-gp.
-
Troubleshooting: To confirm P-gp involvement, the Caco-2 assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that your compound is a P-gp substrate.
-
Solution: Strategies to overcome efflux include co-administration with a P-gp inhibitor (though this can lead to drug-drug interactions) or medicinal chemistry efforts to modify the inhibitor's structure to reduce its affinity for efflux transporters.
-
-
Low Passive Diffusion: If the efflux ratio is low but permeability is still poor, the issue may be with passive diffusion. This is often related to the physicochemical properties of the molecule, such as high molecular weight, high polar surface area, or an excessive number of hydrogen bond donors.
-
Solution: Medicinal chemistry optimization to improve the "drug-likeness" of the compound by reducing its size, polarity, or hydrogen bonding capacity can enhance passive permeability.
-
Issue 3: High First-Pass Metabolism
Question: The inhibitor is well-absorbed but shows low oral bioavailability in in vivo studies. How can I determine if first-pass metabolism is the cause?
Answer: High first-pass metabolism means the drug is extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes from different species (e.g., mouse, rat, human). Rapid degradation in these systems is indicative of high metabolic clearance.
-
In Vivo Metabolite Identification: Analyze plasma and excreta from in vivo pharmacokinetic studies to identify major metabolites. This can provide insights into the metabolic pathways involved.
-
-
Solution:
-
Prodrug Approach: A prodrug strategy can be employed to mask the metabolic soft spots of the molecule. The prodrug is designed to be inactive and more stable, and it is converted to the active parent drug in the body. For example, a prodrug of MRTX1133 was developed to improve its oral bioavailability.[1]
-
Medicinal Chemistry: Modify the chemical structure at the sites of metabolism to block or slow down the metabolic process.
-
Quantitative Data Summary
Disclaimer: The following data for representative KRAS G12D inhibitors has been compiled from publicly available sources. Specific values for "this compound" are not available.
Table 1: In Vivo Pharmacokinetic Parameters of Representative KRAS G12D Inhibitors in Rodents
| Compound | Species | Dose (mg/kg, Oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) | t1/2 (h) |
| MRTX1133 | Rat | 25 | 129.90 ± 25.23 | 135.54 ± 46.51 | 2.92 | 1.12 ± 0.46 |
| MRTX1133 | Mouse | 30 | - | 102 | 0.5 | - |
| Prodrug of MRTX1133 | Mouse | - | - | - | 11.8 | - |
| HBW-012-D | Rat | 100 | 82 | 258 | - | - |
| HBW-012-E | Rat | 100 | 1444 | 5724 | - | - |
Data for MRTX1133 in rats from[2][3], in mice from[1]. Data for HBW-012-D and HBW-012-E from[4].
Table 2: In Vitro Permeability Data for MRTX1133
| Compound | Assay System | Permeability (A-B) (10^-6 cm/s) | Efflux Ratio (B-A / A-B) |
| MRTX1133 | Caco-2 | Low | High |
Qualitative data for MRTX1133 from[1].
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice via Oral Gavage
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2, and oral bioavailability) of a KRAS G12D inhibitor after oral administration in mice.
Materials:
-
Test inhibitor
-
Appropriate vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dose Formulation: Prepare the dosing solution of the test inhibitor in the selected vehicle at the desired concentration. Ensure the solution is homogenous.
-
Animal Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Weigh each mouse to determine the exact dosing volume (typically 5-10 mL/kg).
-
Administer the dose accurately via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For bioavailability determination, a separate group of animals should be administered the drug intravenously.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t1/2).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a KRAS G12D inhibitor and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test inhibitor and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Efflux pump inhibitor (e.g., verapamil)
-
Lucifer yellow for monolayer integrity testing
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport:
-
Add the test inhibitor solution to the apical (donor) side of the Transwell insert.
-
At specified time points, collect samples from the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test inhibitor solution to the basolateral (donor) side.
-
Collect samples from the apical (receiver) side at the same time points.
-
-
To investigate efflux pump involvement, repeat the assay with the co-administration of an efflux inhibitor.
-
-
Sample Analysis:
-
Quantify the concentration of the inhibitor in the donor and receiver compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux.
-
Visualizations
References
- 1. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 3. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in KRAS G12D inhibitor 13 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing KRAS G12D inhibitor 13 assays. The information is designed to help identify and resolve common issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of our KRAS G12D inhibitor across different experimental batches. What are the potential causes?
Several factors can contribute to IC50 variability. These can be broadly categorized into issues with the inhibitor itself, cell culture conditions, and the assay specifics.
-
Inhibitor Stability and Handling: Ensure the inhibitor is stored at the recommended temperature, protected from light, and that fresh dilutions are prepared from a concentrated stock for each experiment. Some inhibitors may have low water solubility, which can affect their potency in aqueous assay environments.[1]
-
Cell Culture Conditions: Inconsistent cell density at the time of treatment, variations in passage number, and differences in media composition can all influence the cellular response to the inhibitor. It is crucial to maintain standardized cell culture practices.[1]
-
Assay-Specific Variability: The choice of endpoint assay (e.g., MTT, CellTiter-Glo) and the incubation time with the inhibitor can significantly impact the apparent IC50. Ensure the assay readout is within the linear range and that the incubation time is optimized for your specific cell line.[1]
Q2: Why is the inhibitor significantly less potent in our 3D cell culture models (spheroids/organoids) compared to 2D monolayer cultures?
This is a frequently observed phenomenon. 3D culture models more closely mimic the in vivo tumor microenvironment, which can lead to decreased inhibitor potency due to several factors:[2]
-
Limited Drug Penetration: The dense structure of spheroids and organoids can impede the diffusion of the inhibitor, preventing it from reaching all cells effectively.[2]
-
Altered Cellular State: Cells grown in 3D often have different proliferation rates and metabolic states compared to those in 2D, which can alter their sensitivity to anticancer agents.[2]
-
Upregulation of Resistance Pathways: The 3D environment can induce the expression of genes associated with drug resistance.[2]
Q3: Our KRAS G12D mutant cell line shows a weak or no response to the inhibitor. What are the possible reasons?
A lack of response in a mutant cell line can be due to intrinsic resistance or suboptimal experimental conditions.
-
Intrinsic Resistance: Some KRAS G12D mutant cell lines may have inherent resistance mechanisms. This could be due to the activation of alternative signaling pathways that bypass the need for KRAS signaling.[2]
-
Suboptimal Experimental Conditions: Incorrect inhibitor concentration, insufficient incubation time, or stressful cell culture conditions can all lead to a lack of efficacy.[2] It's also important to confirm the KRAS G12D mutation status of your cell line to ensure it has not been misidentified.[2]
Troubleshooting Guide
Issue 1: High Well-to-Well Variability in Assay Plates
High variability across wells can obscure the true effect of the inhibitor.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension between pipetting steps. |
| Edge effects | Avoid using the outer wells of the plate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Improper mixing of inhibitor | Ensure thorough mixing of the inhibitor dilutions before adding them to the wells. |
Issue 2: Inconsistent Western Blot Results for Downstream Signaling
Western blotting is often used to confirm the mechanism of action by assessing the phosphorylation of downstream effectors like ERK.
| Potential Cause | Troubleshooting Step |
| Weak or no signal for phosphorylated proteins | Optimize the primary antibody concentration. Ensure equal protein loading by performing a total protein stain or using a housekeeping protein. Use fresh lysis buffer containing phosphatase inhibitors.[1] |
| High background | Use a highly specific primary antibody. Increase the number and duration of wash steps. Optimize the blocking buffer and incubation time.[1] |
| Signal recovery after initial inhibition | Assess downstream signaling at multiple time points (e.g., 6, 24, 48 hours) as the inhibitory effect may be transient and signal recovery can occur.[3] |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
It is not uncommon to see a potent inhibitor in a biochemical assay that shows weaker activity in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Cell permeability | The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target. |
| Efflux pumps | The inhibitor may be a substrate for cellular efflux pumps, which actively remove it from the cell. |
| Off-target effects in cells | In a cellular context, the inhibitor may have off-target effects that counteract its intended activity. |
| Inhibitor metabolism | The inhibitor may be metabolized by the cells into an inactive form. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1]
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12D inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
Western Blot for pERK Inhibition
-
Cell Treatment and Lysis: Treat cells with the KRAS G12D inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein per sample onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[1][3]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pERK1/2 overnight at 4°C.[1][3]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
Visualizations
Caption: Simplified KRAS signaling pathway and the point of inhibitor action.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
Technical Support Center: Mitigating Inhibitor Degradation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to mitigate the degradation of small molecule inhibitors in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments. For the purpose of this guide, "Inhibitor-X" will be used to refer to a generic small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inhibitor degradation in cell culture media?
A1: The degradation of small molecule inhibitors in cell culture media can be attributed to several factors:
-
Inherent Instability: The compound may be chemically unstable in aqueous solutions at 37°C.[1]
-
Media Components: Certain components in the cell culture media, such as amino acids or vitamins, can react with and degrade the inhibitor.[1]
-
pH Instability: The pH of the media can influence the stability of the compound.[1]
-
Enzymatic Degradation: If serum is used, esterases and other enzymes present in the serum can metabolize the inhibitor. Cells themselves can also release enzymes that may degrade the compound.
-
Light Sensitivity: Some compounds are sensitive to light and can degrade upon exposure.
-
Oxidation: The inhibitor may be susceptible to oxidation, which can be accelerated by components in the media and the culture environment.
Q2: How can I determine if my inhibitor is degrading in the cell culture media?
A2: The most common method to assess inhibitor stability is to incubate it in the cell culture media over a time course (e.g., 0, 2, 8, 24, 48 hours) and then quantify the remaining inhibitor concentration using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1] A decrease in the peak area of the inhibitor over time indicates degradation.
Q3: What are the recommended storage conditions for inhibitor stock solutions?
A3: Stock solutions should be prepared in a suitable solvent, such as DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[2] It is advisable to use freshly prepared dilutions for experiments.[2]
Q4: Can serum in the culture media affect the stability of my inhibitor?
A4: Yes, serum can have a dual effect. On one hand, serum proteins can sometimes bind to and stabilize compounds.[1][3] On the other hand, serum contains enzymes that can degrade the inhibitor. It is recommended to test the stability of your inhibitor in media with and without serum.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with Inhibitor-X in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of Inhibitor-X is observed. | Inherently unstable compound in aqueous solution at 37°C. | Perform a stability check in a simpler buffer system like PBS at 37°C to assess inherent stability.[1] |
| Reactive components in the cell culture media. | Test stability in different types of cell culture media to identify any problematic components.[1] | |
| pH of the media is affecting stability. | Ensure the pH of the media remains stable throughout the experiment.[1] | |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing.[1] |
| Incomplete solubilization of the inhibitor. | Confirm the complete dissolution of the compound in the stock solution and media.[1] | |
| Issues with the analytical method (e.g., HPLC-MS). | Validate the analytical method for linearity, precision, and accuracy.[1] | |
| Inhibitor-X seems to disappear from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[1] |
| The compound is being taken up by the cells. | Analyze cell lysates to determine the extent of cellular uptake.[1] | |
| Inconsistent results or lack of inhibitor activity. | The inhibitor has degraded. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[2] |
| The inhibitor is not cell-permeable. | Verify from the literature or manufacturer's data that the inhibitor can cross the cell membrane.[2] |
Experimental Protocols
Protocol 1: Stability Assessment of Inhibitor-X in Cell Culture Media
This protocol outlines a general procedure for determining the stability of Inhibitor-X in cell culture media using HPLC-MS.
Materials:
-
Inhibitor-X
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
Acetonitrile (B52724) (ACN) with an internal standard
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Inhibitor-X in DMSO.
-
Prepare Working Solutions: Prepare working solutions of Inhibitor-X by diluting the stock solution in cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
Incubation:
-
Add 1 mL of the 10 µM Inhibitor-X working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours).
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC-MS to determine the peak area of Inhibitor-X.
-
-
Data Analysis:
-
Calculate the percentage of Inhibitor-X remaining at each time point relative to the 0-hour time point.
-
Data Presentation: Hypothetical Stability Data for Inhibitor-X
The following table presents hypothetical stability data for Inhibitor-X in two common cell culture media, with and without 10% FBS, over a 48-hour period at 37°C.
| Time (hours) | DMEM + 10% FBS (% Remaining) | DMEM no FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | RPMI-1640 no FBS (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.2 |
| 2 | 95 ± 3.5 | 88 ± 4.1 | 92 ± 3.8 | 85 ± 4.5 |
| 8 | 82 ± 4.2 | 65 ± 5.3 | 78 ± 4.9 | 60 ± 5.8 |
| 24 | 60 ± 5.1 | 35 ± 6.2 | 55 ± 6.1 | 30 ± 6.9 |
| 48 | 38 ± 6.8 | 15 ± 7.5 | 32 ± 7.2 | 10 ± 8.1 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis. |
Visualizations
Caption: A diagram of a hypothetical signaling pathway showing the inhibitory action of Inhibitor-X.
Caption: Workflow for assessing the stability of Inhibitor-X in cell culture media.
Caption: A troubleshooting workflow for inconsistent results with Inhibitor-X.
References
Validation & Comparative
A Comparative Guide to KRAS G12D Inhibitors: Benchmarking MRTX1133 Against Next-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide aims to compare the efficacy of KRAS G12D inhibitors, publicly available, detailed preclinical data for a specific compound designated "KRAS G12D inhibitor 13" is limited. Therefore, this document will provide a comprehensive comparison of the well-characterized inhibitor MRTX1133 with another promising clinical candidate, HRS-4642 , as a representative guide to illustrate the key evaluation parameters and experimental methodologies in this rapidly evolving field.
Introduction
The KRAS G12D mutation is a critical driver in a significant proportion of intractable cancers, including pancreatic, colorectal, and non-small cell lung cancers. For decades, it was considered an "undruggable" target. The development of direct inhibitors has marked a paradigm shift in oncology, offering new therapeutic avenues. This guide provides a comparative analysis of the biochemical potency, cellular activity, and in vivo efficacy of leading KRAS G12D inhibitors based on published preclinical data.
Quantitative Performance Data
The following tables summarize key performance metrics for MRTX1133 and HRS-4642. Direct comparison should be approached with caution due to potential variations in experimental assays and conditions across different studies.
Table 1: Biochemical Potency and Binding Affinity
| Inhibitor | Target | Assay Method | Binding Affinity (KD) | IC50 | Selectivity |
| MRTX1133 | KRAS G12D | TR-FRET | ~0.2 pM | <2 nM | ~700-fold vs. KRAS WT |
| HRS-4642 | KRAS G12D | Unspecified | 0.083 nM | N/A | High |
Table 2: Cellular Activity
| Inhibitor | Cell Lines | Assay | IC50 (Cell Viability) | pERK Inhibition (IC50) |
| MRTX1133 | KRAS G12D-mutant cell lines | CellTiter-Glo | Median ~5 nM | ~5 nM |
| HRS-4642 | KRAS G12D-mutant cancers | Unspecified | Potent in vitro efficacy | Potent inhibition |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model Type | Cancer Type | Dosing | Outcome |
| MRTX1133 | Cell-line derived and patient-derived xenografts | Pancreatic Ductal Adenocarcinoma (PDAC) | Dose-dependent | Marked tumor regression (≥30%) in 8 of 11 PDAC models |
| HRS-4642 | Xenograft models | KRAS G12D-mutant cancers | Escalating doses in Phase 1 trial | Promising anti-tumor activity |
Signaling Pathway and Experimental Workflow
KRAS Signaling Pathway Inhibition
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS G12D inhibitors. These inhibitors typically bind to the mutant KRAS protein, locking it in an inactive state and preventing downstream signaling through the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.
Caption: KRAS signaling pathway and inhibitor action.
General Experimental Workflow for KRAS G12D Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel KRAS G12D inhibitor, from initial biochemical screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for KRAS G12D inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are generalized protocols for key experiments based on standard practices in the field.
Biochemical Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to determine the binding affinity of an inhibitor to the KRAS G12D protein.
-
Reagents and Materials: Purified, recombinant KRAS G12D protein (GDP-loaded), a fluorescently labeled GTP analog (e.g., Bodipy-GTP), a terbium-labeled anti-His tag antibody (for His-tagged KRAS), assay buffer, and the test inhibitor.
-
Procedure:
-
The KRAS G12D protein is incubated with the test inhibitor at various concentrations in a microplate.
-
The fluorescently labeled GTP analog is added to the wells.
-
The terbium-labeled antibody is added, which binds to the KRAS protein.
-
The plate is incubated to allow binding to reach equilibrium.
-
-
Detection: The plate is read in a TR-FRET-compatible reader. Excitation of the terbium donor results in energy transfer to the fluorescent GTP analog acceptor when they are in close proximity (i.e., when the fluorescent GTP is bound to KRAS).
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of inhibitor bound to KRAS. The data is used to calculate the inhibitor's binding affinity (KD) or IC50.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Culture: KRAS G12D-mutant and wild-type cancer cell lines are seeded in 96-well opaque-walled plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
The CellTiter-Glo® reagent is equilibrated to room temperature.
-
A volume of reagent equal to the volume of cell culture medium is added to each well.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are used to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: KRAS G12D-mutant human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: The inhibitor is administered to the treatment group at a specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumor regression, a reduction in tumor size from baseline, is also a key efficacy measure.
Conclusion
The development of potent and selective KRAS G12D inhibitors like MRTX1133 and HRS-4642 represents a significant advancement in the treatment of KRAS-driven cancers.[1] As demonstrated by the preclinical data, these compounds show high biochemical potency, selective inhibition of mutant cell growth, and robust in vivo anti-tumor activity. The experimental workflows and protocols outlined in this guide provide a framework for the continued evaluation and comparison of new inhibitors in this class. The ongoing clinical development of these and other KRAS G12D inhibitors holds great promise for patients with tumors harboring this once-elusive mutation.
References
Synergistic Effects of KRAS G12D Inhibitor 13 (MRTX1133) with MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12D mutation has opened new avenues for treating cancers harboring this common oncogenic driver. Preclinical evidence strongly suggests that combining KRAS G12D inhibitors with inhibitors of the downstream MAPK/ERK kinase (MEK) pathway can lead to enhanced anti-tumor activity and overcome adaptive resistance mechanisms. This guide provides a comparative overview of the synergistic effects observed when combining the KRAS G12D inhibitor 13 (MRTX1133) with various MEK inhibitors, supported by experimental data from preclinical studies.
Introduction to the Synergistic Combination
The KRAS G12D mutation leads to constitutive activation of the KRAS protein, which in turn drives downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival. While direct inhibition of KRAS G12D with molecules like MRTX1133 is a promising therapeutic strategy, cancer cells can develop resistance, often through the reactivation of the MAPK pathway. The co-administration of a MEK inhibitor is a rational approach to vertically block this key signaling cascade at two different nodes, leading to a more profound and durable inhibition of oncogenic signaling. This dual-inhibition strategy has demonstrated synergistic effects in various cancer models, particularly in pancreatic and non-small cell lung cancers.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of combining the KRAS G12D inhibitor MRTX1133 with different MEK inhibitors in cancer cell lines and preclinical tumor models.
In Vitro Cell Viability
Table 1: In Vitro Synergistic Effects of MRTX1133 in Combination with MEK Inhibitors on KRAS G12D Mutant Pancreatic Cancer Cell Lines
| Cell Line | MEK Inhibitor | MRTX1133 IC50 (nM) | MEK Inhibitor IC50 (nM) | Combination Effect (Combination Index - CI) | Reference |
| HPAF-II | Avutometinib | >1000[1] | Not specified | Synergistic (Average CI = 0.07)[2] | [1][2] |
| AsPC-1 | Avutometinib | Not specified | Not specified | Synergistic (Average CI = 0.55)[2] | [2] |
| PANC-1 | Avutometinib | >5000[1] | Not specified | Additive (Average CI = 0.90)[2] | [1][2] |
Note: A Combination Index (CI) of <1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vitro IC50 Values of MRTX1133 and MEK Inhibitors as Single Agents
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MRTX1133 | LS513 | Colorectal | >100 | [1] |
| MRTX1133 | HPAF-II | Pancreatic | >1000 | [1] |
| MRTX1133 | SNUC2B | Colorectal | >5000 | [1] |
| MRTX1133 | PANC-1 | Pancreatic | >5000 | [1] |
In Vivo Tumor Growth Inhibition
Table 3: In Vivo Efficacy of MRTX1133 in Combination with MEK Inhibitors in Xenograft Models
| Cancer Model | MEK Inhibitor | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer (SUIT-2 Xenograft) | Trametinib | MRTX1133 (0.5 mg/kg, daily) + Trametinib (0.1 mg/kg, daily) | Significant tumor growth inhibition with the combination compared to single agents.[3] | [3] |
| Pancreatic Cancer (PA1252 PDX) | Avutometinib | MRTX1133 (30 mg/kg, twice weekly) + Avutometinib (0.3 mg/kg, daily 5 days on/2 days off) | Enhanced anti-tumor efficacy with the combination.[4] | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the synergistic effects of KRAS G12D and MEK inhibitors.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing cell viability and can be adapted based on specific cell lines and experimental conditions.
Materials:
-
KRAS G12D mutant cancer cell lines (e.g., HPAF-II, AsPC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (MRTX1133)
-
MEK Inhibitor (e.g., Avutometinib, Trametinib)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of MRTX1133 and the MEK inhibitor in complete medium.
-
Treat cells with single agents or the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[6]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Record luminescence using a plate reader.[5]
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Calculate the half-maximal inhibitory concentration (IC50) for each single agent.
-
Determine the synergistic effect of the combination using software like CompuSyn to calculate the Combination Index (CI).[2]
-
Western Blot Analysis
This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-total ERK1/2, anti-pMEK1/2, anti-total MEK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After drug treatment for the desired time (e.g., 24 hours), wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The combination of the KRAS G12D inhibitor MRTX1133 with MEK inhibitors represents a promising therapeutic strategy for cancers driven by the KRAS G12D mutation. Preclinical data, particularly with the dual RAF/MEK inhibitor avutometinib, demonstrates strong synergy in pancreatic cancer models, leading to enhanced inhibition of cell growth and tumor regression. While data for a broader range of MEK inhibitors in direct combination with MRTX1133 is still emerging, the underlying biological rationale and the existing evidence strongly support further investigation of this combination approach in clinical settings. The provided experimental protocols offer a foundation for researchers to further explore and validate these synergistic interactions in various cancer contexts.
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. verastem.com [verastem.com]
- 5. OUH - Protocols [ous-research.no]
- 6. promega.com [promega.com]
Combination Therapy with KRAS G12D Inhibitors and Immunotherapy: A Comparative Guide
The landscape of targeted cancer therapy is rapidly evolving, with a significant focus on developing effective strategies against previously "undruggable" targets like the KRAS oncogene. The KRAS G12D mutation, a prevalent driver in cancers such as pancreatic ductal adenocarcinoma (PDAC), has been a particularly challenging target. However, the advent of specific inhibitors, such as MRTX1133, has opened new avenues for treatment. Preclinical evidence strongly suggests that while these inhibitors show promise as monotherapies, their true potential may be unlocked when combined with immunotherapy.[1][2]
This guide provides a comparative overview of combination therapy strategies involving the KRAS G12D inhibitor MRTX1133 and various immunotherapy approaches. It summarizes key experimental findings, details relevant methodologies, and visualizes the underlying mechanisms to inform researchers, scientists, and drug development professionals.
Mechanism of Synergy: Remodeling the Tumor Microenvironment
The synergy between KRAS G12D inhibition and immunotherapy is not merely additive; it stems from a fundamental reprogramming of the tumor microenvironment (TME).[3][4] KRAS G12D mutations are known to foster an immunosuppressive TME, rendering tumors resistant to immune checkpoint inhibitors.[1][5] MRTX1133 disrupts this environment through several key mechanisms:
-
Increased T-Cell Infiltration: Inhibition of the KRAS G12D signaling pathway leads to a significant influx of cytotoxic CD8+ T cells into the tumor.[3][5]
-
Modulation of Myeloid Cells: The treatment decreases the population of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs).[3]
-
Upregulation of FAS on Cancer Cells: MRTX1133 treatment induces the expression of the FAS death receptor on cancer cells, making them more susceptible to killing by CD8+ T cells.[1][4]
This transformation of the TME from "cold" (immunologically quiescent) to "hot" (immunologically active) primes the tumor for a robust response to immunotherapy.[5] Preclinical studies have shown that the antitumor effects of MRTX1133 are dependent on the presence and activation of CD8+ T cells; in their absence, tumor regrowth occurs rapidly after treatment cessation.[1][5]
Core Signaling Pathway and Therapeutic Intervention
The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which drive uncontrolled cell proliferation and survival. MRTX1133 directly inhibits the mutated KRAS G12D protein, blocking these oncogenic signals. This not only has a direct anti-tumor effect but also initiates the cascade of immune-modulating events described above.
Comparative Efficacy of Combination Therapies
Preclinical studies in various mouse models of KRAS G12D-mutated pancreatic cancer have demonstrated the superiority of combination therapy over monotherapy. While direct cross-study comparisons are challenging due to differing models and methodologies, the collective data highlights significant trends.
Table 1: In Vivo Efficacy of MRTX1133 in Combination with Immunotherapy
| Treatment Group | Animal Model | Key Efficacy Outcomes | Citation |
| MRTX1133 Monotherapy | KPC Mouse Model | Halted tumor growth, but tumors regrew after treatment cessation. | [5] |
| MRTX1133 + Anti-PD-1 | iKPC PDAC Model | Did not significantly prolong survival compared to MRTX1133 alone. | [6] |
| MRTX1133 + Various Checkpoint Inhibitors | 16 PDAC Models | Led to sustained tumor regression, enhanced cancer cell clearance, and improved survival outcomes compared to monotherapy. | [1][2][4] |
| MRTX1133 + Triple Immunotherapy (anti-LAG3, anti-41BB, CXCR1/2i) | iKPC PDAC Model | Complete tumor regression and prolonged survival in 36% of mice at 6 months. | [6] |
Table 2: Immunomodulatory Effects of MRTX1133 Treatment
| Immune Cell Population | Change with MRTX1133 | Quantitative Data (Example) | Citation |
| CD8+ T Cells | Increased Infiltration & Activation | 2-fold increase in tumor-infiltrating CD8+ T cells. | [7] |
| CD4+ T Cells | Increased Infiltration | 1.5-fold increase in tumor-infiltrating CD4+ T cells. | [7] |
| Regulatory T Cells (Tregs) | Decreased | Reduction in the percentage of Tregs in lung cancer models. | [7] |
| Myeloid Cells | Decreased Infiltration | General decrease in myeloid infiltration observed. | [3] |
| M2 Macrophages | Decreased | Depletion of M2-like TAMs. | [6] |
Alternative Combination Strategies
Research is also exploring combinations of MRTX1133 with other therapeutic agents to enhance efficacy and overcome potential resistance mechanisms.
Table 3: Efficacy of MRTX1133 with Other Agents
| Combination Partner | Rationale | Key Efficacy Outcomes (Preclinical) | Citation |
| Afatinib (pan-ERBB inhibitor) | Overcome resistance via EGFR/HER2 reactivation. | Combination significantly reduced tumor growth in mice compared to single agents. | [8][9] |
| Venetoclax (BCL2 inhibitor) | Enhance apoptosis. | Promoted cancer cell death and tumor regression in MRTX1133-resistant models. | [10] |
| Nab-paclitaxel (Chemotherapy) | Synergistic anti-tumor activity. | Combination resulted in tumor regression (-4 mm³ average net growth) vs. tumor growth with single agents. | [11][12] |
| KPT-8602 (XPO1 inhibitor) | Target nuclear transport as a vulnerability. | Remarkable suppression of tumor burden in xenograft models at sub-optimal doses. | [13] |
Experimental Methodologies
The following sections detail the typical protocols used in the preclinical evaluation of these combination therapies.
Orthotopic Pancreatic Cancer Mouse Model
This model is crucial as it recapitulates the native TME of pancreatic cancer more accurately than subcutaneous models.
-
Cell Culture: Murine pancreatic cancer cells harboring a KRAS G12D mutation (e.g., derived from a KPC mouse model) are cultured under standard conditions.
-
Cell Preparation: Cells are harvested and resuspended in a 1:1 mixture of culture medium and Matrigel at a concentration of approximately 5x10^5 cells in 20-25 µL.
-
Animal Procedure:
-
An immunocompetent mouse (e.g., C57BL/6) is anesthetized.
-
A small incision is made in the left abdominal flank to expose the pancreas.
-
The cell suspension is carefully injected into the pancreatic parenchyma.
-
The peritoneum and skin are sutured, and the animal is monitored during recovery.
-
-
Tumor Monitoring & Treatment: Tumor growth is monitored non-invasively. Once tumors reach a predetermined size, mice are randomized into treatment cohorts (e.g., Vehicle, MRTX1133, anti-PD-1, Combination).
Flow Cytometry for Immune Cell Profiling
This technique is used to quantify the different immune cell populations within the tumor.
-
Tumor Digestion: Resected tumors are minced and digested using an enzymatic cocktail (e.g., collagenase, dispase, DNase I) to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorophore-conjugated antibodies specific for various immune cell surface markers (e.g., CD45 for total immune cells, CD3 for T cells, CD4, CD8, FoxP3 for T cell subsets, F4/80 for macrophages, Ly6G/Ly6C for myeloid cells).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Gating and Analysis: A sequential gating strategy is applied to identify and quantify the percentage of each immune cell population within the total live, single-cell, CD45+ gate.
Immunohistochemistry (IHC)
IHC is used to visualize the presence and location of specific proteins (e.g., CD8, PD-L1) within the tumor tissue.
-
Tissue Preparation: Tumors are formalin-fixed and paraffin-embedded (FFPE). Thin sections (4-5 µm) are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with an antigen retrieval solution (e.g., citrate (B86180) buffer) at high temperature to unmask epitopes.
-
Staining:
-
Slides are incubated with a primary antibody against the target protein (e.g., anti-CD8 or anti-PD-L1).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
A chromogen (e.g., DAB) is added, which produces a colored precipitate at the site of the antibody-antigen reaction.
-
Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
-
Imaging and Analysis: Slides are imaged using a microscope, and the staining intensity and distribution are qualitatively or quantitatively assessed.
Conclusion and Future Directions
The combination of the KRAS G12D inhibitor MRTX1133 with immunotherapy represents a highly promising strategy, particularly for KRAS G12D-mutant cancers like PDAC.[1][14] The ability of MRTX1133 to remodel the immunosuppressive TME provides a strong mechanistic rationale for its synergy with immune checkpoint inhibitors.[3] Preclinical data consistently demonstrate that this combination leads to more durable and complete tumor responses than either agent alone.[1][2]
Furthermore, investigations into alternative combinations with other targeted agents or novel immunotherapies, such as those targeting LAG3 and 41BB, are expanding the therapeutic toolkit.[6][15][16] While the Phase 1 clinical trial for MRTX1133 was terminated, the wealth of preclinical data strongly supports the continued development of KRAS G12D inhibitors as a backbone for combination therapies. Future research will need to focus on optimizing these combinations, identifying biomarkers to predict response, and overcoming potential mechanisms of acquired resistance.
References
- 1. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 4. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - ecancer [ecancer.org]
- 5. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting BCL2 with Venetoclax Enhances the Efficacy of the KRASG12D Inhibitor MRTX1133 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]
- 15. Targeting T cell checkpoints 41BB and LAG3 and myeloid cell CXCR1/2 results in anti-tumor immunity and durable response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. williamscancerinstitute.com [williamscancerinstitute.com]
Assessing the Selectivity of KRAS G12D Inhibitors for Mutant vs. Wild-Type KRAS: A Comparative Guide
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12D mutation is a prevalent driver in notoriously aggressive cancers, including pancreatic, colorectal, and lung adenocarcinomas. For many years, KRAS was deemed "undruggable" due to its challenging molecular structure.[1] However, recent advancements have led to the development of potent and selective inhibitors targeting this mutation. This guide provides a comparative analysis of the selectivity of leading KRAS G12D inhibitors for the mutant protein over its wild-type (WT) counterpart, supported by experimental data.
Disclaimer: The prompt specified "KRAS G12D inhibitor 13." As there is no publicly available data for a widely recognized compound with this designation, this guide will focus on well-characterized and clinically relevant KRAS G12D inhibitors, such as MRTX1133 and HRS-4642, as representative examples.
Mechanism of Action: Targeting the Switch
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a perpetually "on" state and driving uncontrolled cell growth through downstream signaling pathways like the RAF-MEK-ERK and PI3K-AKT cascades.[2][3] KRAS G12D inhibitors are designed to specifically bind to the mutant protein, often in a pocket near the switch-II region, thereby preventing its interaction with downstream effectors and inhibiting the exchange of GDP for GTP, which is facilitated by Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless 1 (SOS1).[4][5]
Quantitative Performance Data
The selectivity of KRAS G12D inhibitors is a critical attribute, as it minimizes off-target effects and widens the therapeutic window. This is quantified by comparing the binding affinity (KD) and inhibitory concentrations (IC50) against mutant KRAS G12D and wild-type KRAS.
Table 1: Biochemical Potency and Selectivity
This table summarizes the direct binding affinity and inhibitory activity of selected compounds against purified KRAS proteins. Lower values indicate higher potency.
| Inhibitor | Target | Assay Type | KD (pM) | IC50 (nM) | Selectivity (vs. WT) |
| MRTX1133 | KRAS G12D | SPR | ~0.2 | <2 | ~700-fold (binding) |
| KRAS WT | SPR | - | - | ||
| HRS-4642 | KRAS G12D | SPR | - | - | 17-fold (binding) |
| KRAS WT | SPR | - | - |
Data sourced from publicly available preclinical studies.[4][6] Direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 2: Cellular Activity and Selectivity
This table presents the potency of inhibitors in cellular models, measuring their effect on downstream signaling (pERK inhibition) and cell viability.
| Inhibitor | Cell Line | KRAS Status | Assay Type | IC50 (nM) | Selectivity (vs. WT) |
| MRTX1133 | KRAS G12D Mutant | G12D | pERK Inhibition | ~5 | >1,000-fold |
| KRAS WT | WT | pERK Inhibition | >5,000 | ||
| KRAS G12D Mutant | G12D | Cell Viability | ~5 | >1,000-fold | |
| KRAS WT | WT | Cell Viability | >5,000 | ||
| HRS-4642 | KRAS G12D Mutant | G12D | Cell Proliferation | Potent Inhibition | Highly Selective |
| KRAS WT | WT | Cell Proliferation | Minimal Effect |
Data represents median or representative values from preclinical studies.[4][6] Cell lines and assay conditions can vary.
Signaling Pathway and Experimental Workflow
The efficacy of KRAS G12D inhibitors is assessed by their ability to disrupt the constitutively active downstream signaling pathways. A typical workflow involves a series of biochemical and cellular assays to determine potency and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. While specific protocols may be proprietary, the following are based on established principles.
Surface Plasmon Resonance (SPR) for Binding Affinity (Biacore)
This assay measures the real-time binding and dissociation of the inhibitor to purified KRAS protein to determine the dissociation constant (KD).[1]
-
Materials:
-
Biacore system (e.g., Biacore T200)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant KRAS G12D and KRAS WT proteins
-
KRAS G12D inhibitor
-
Running buffer (e.g., HBS-EP+)
-
-
Methodology:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS/EDC.
-
Immobilize KRAS G12D or KRAS WT protein onto the activated surface to a target level (e.g., 3000-5000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Interaction Analysis:
-
Prepare a serial dilution of the KRAS G12D inhibitor in running buffer.
-
Inject the inhibitor solutions over the immobilized KRAS surface at a constant flow rate.
-
Monitor the change in response units (RU) to measure association.
-
Flow running buffer over the surface to measure dissociation.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
-
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay measures the inhibitor's ability to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS protein.[5]
-
Materials:
-
GDP-loaded KRAS G12D and KRAS WT proteins
-
Recombinant SOS1 protein (catalytic domain)
-
GTP
-
Assay buffer
-
Detection system (e.g., TR-FRET or AlphaScreen)
-
384-well microplate
-
-
Methodology:
-
Plate Setup:
-
Add diluted GDP-loaded KRAS protein to the wells of a 384-well plate.
-
Add serial dilutions of the KRAS G12D inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate at room temperature to allow for inhibitor binding.
-
-
Initiate Exchange Reaction:
-
Prepare a mixture of GTP and SOS1 protein.
-
Add the GTP/SOS1 mixture to the wells to start the nucleotide exchange reaction.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
Detection:
-
Add detection reagents (e.g., labeled anti-His tag donor beads and GST-tagged RAF-RBD acceptor beads for AlphaScreen) to measure the amount of GTP-bound KRAS.
-
Incubate to allow for signal development.
-
-
Data Analysis:
-
Read the plate on a suitable plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to controls.
-
Plot the inhibition data against inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
-
Cellular pERK Inhibition Assay
This cell-based assay assesses the functional consequence of KRAS G12D inhibition by measuring the phosphorylation of the downstream effector ERK.[1]
-
Materials:
-
KRAS G12D mutant and KRAS WT cell lines
-
Cell culture medium and supplements
-
KRAS G12D inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-pERK, anti-total ERK, and a loading control (e.g., anti-GAPDH)
-
Western blot or ELISA reagents
-
-
Methodology:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the KRAS G12D inhibitor or vehicle for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with lysis buffer.
-
Collect the lysates and determine the protein concentration (e.g., using a BCA assay).
-
-
Detection (Western Blot):
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against pERK and total ERK.
-
Incubate with the appropriate secondary antibody and visualize using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal.
-
Calculate the percentage of pERK inhibition at each inhibitor concentration and determine the IC50 value.
-
-
Conclusion
The development of selective KRAS G12D inhibitors represents a significant advancement in targeted cancer therapy.[4] As demonstrated by preclinical data for compounds like MRTX1133 and HRS-4642, high selectivity for the mutant over the wild-type protein is achievable, leading to potent on-target effects in cellular and in vivo models.[4][6] The rigorous application of the described biochemical and cellular assays is essential for characterizing the selectivity profile of new inhibitors and provides a robust framework for their continued development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of KRAS G12D Inhibition: A Comparative Guide
The development of specific inhibitors targeting the KRAS G12D mutation, a prevalent driver in cancers such as pancreatic, colorectal, and non-small cell lung cancer (NSCLC), represents a significant advancement in precision oncology. This guide provides a comparative overview of emerging KRAS G12D inhibitors, summarizing their performance with supporting experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the current therapeutic landscape.
Performance of KRAS G12D Inhibitors: A Comparative Analysis
The following tables summarize the clinical and preclinical data for several leading KRAS G12D inhibitors currently under investigation.
| Inhibitor | Development Phase | Cancer Type(s) | Key Efficacy Data |
| Zoldonrasib (RMC-9805) | Phase 1 | NSCLC | ORR: 61% (n=18), DCR: 89% (n=18) at 1200 mg daily dose.[1][2][3][4][5] |
| Pancreatic Cancer | ORR: 30% (n=12), DCR: 80% (n=32) at 1200 mg daily or 600 mg twice daily.[3] | ||
| VS-7375 | Phase 1/2a | NSCLC | ORR: 57.7% (n=15/26) across all doses; 68.8% (n=11/16) at 600 mg daily. DCR: 88.5% (n=23/26).[6] |
| Pancreatic Cancer | ORR: 52% (n=23), DCR: 100% (n=23).[7] | ||
| Solid Tumors | 4 out of 5 efficacy-evaluable patients showed tumor reduction.[8][9][10] | ||
| HRS-4642 | Phase 1 | NSCLC | ORR: 23.7%, DCR: 76.3%.[11] Median PFS of 6.3-8.4 months depending on dose.[11] |
| Pancreatic Cancer | ORR: 20.8%, DCR: 79.2%.[11] Median PFS of 4.4 months.[11] | ||
| ASP3082 | Phase 1 | NSCLC | ORR: 23.1%, DCR: 84.6% at 300-600 mg weekly.[12] |
| Pancreatic Cancer | ORR: 18.5%, DCR: 48.1% at 300-600 mg weekly.[12] | ||
| MRTX1133 | Phase 1/2 (Terminated prior to Phase 2) | Solid Tumors | The clinical trial was initiated but terminated before Phase 2.[13][14] Preclinical data showed potent in vitro and in vivo antitumor efficacy.[15] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; NSCLC: Non-Small Cell Lung Cancer.
Safety and Tolerability Profile
A crucial aspect of drug development is the safety profile of the therapeutic agent. The following table summarizes the reported treatment-related adverse events (TRAEs) for the discussed KRAS G12D inhibitors.
| Inhibitor | Most Common TRAEs (Grade 1-2) | Grade ≥3 TRAEs |
| Zoldonrasib (RMC-9805) | Nausea (39%), diarrhea (24%), vomiting (18%), rash (12%).[4] | 2% of patients experienced Grade 3 events (diarrhea, ALT elevation). No Grade 4 or 5 TRAEs reported.[1][4] |
| VS-7375 | Diarrhea (69%), nausea (68%), vomiting (61%).[7] | 29% of patients experienced Grade 3 or 4 TRAEs. No Grade 5 TRAEs reported.[7] |
| HRS-4642 | Not specified in detail. | 23.8% of patients experienced Grade ≥3 TRAEs, most commonly hypertriglyceridemia, neutropenia, and hypercholesterolemia.[11] |
| ASP3082 | Not specified in detail. | Acceptable safety profile reported.[12] |
| MRTX1133 | Clinical safety data is limited due to early trial termination. | Not applicable. |
Potential Predictive Biomarkers
Identifying biomarkers to predict patient response to KRAS G12D inhibitors is a critical area of ongoing research. While no definitive predictive biomarkers have been established specifically for G12D inhibitors, several areas are under investigation, drawing parallels from research on other KRAS mutations.
-
Co-mutations: The presence of co-occurring mutations, such as in TP53, may influence the tumor microenvironment and response to therapy. For instance, TP53/KRAS co-mutations have been associated with increased tumor mutation burden, potentially making tumors more responsive to immunotherapy, although this effect was not observed for the KRAS G12D subtype.[16]
-
Tumor Microenvironment (TME): The composition of the TME, including the infiltration of immune cells, is a promising area for biomarker discovery. Some studies suggest that KRAS G12D mutations can create an immunosuppressive microenvironment, which could impact the efficacy of targeted therapies and immunotherapies.[16] For example, KRAS G12D has been linked to increased infiltration of regulatory T cells (Tregs) and impaired cytotoxic CD8+ T cell activation in lung cancer.[16] Conversely, preclinical studies with MRTX1133 have shown that KRAS G12D inhibition can modulate the TME, leading to an influx of effector CD8+ T cells and suppression of neutrophils, which was associated with tumor regression.[17]
-
Transcriptomic Signatures: Gene expression profiles of tumors may hold clues to predicting response. Research has shown that different KRAS mutation subtypes can be associated with distinct gene expression patterns and immunotherapy marker expression.[18]
It is important to note that while biomarkers like TTF-1 expression and circulating tumor DNA (ctDNA) clearance have shown promise for predicting response to KRAS G12C inhibitors, their relevance for G12D inhibitors is yet to be determined.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of KRAS G12D inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of a KRAS G12D inhibitor on cancer cell lines.
Materials:
-
KRAS G12D mutant cancer cell lines (e.g., AsPC-1, GP2d)
-
Complete culture medium
-
96-well plates
-
KRAS G12D inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KRAS G12D mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the KRAS G12D inhibitor in culture medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[20]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[20][21]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20][21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Model
This protocol describes a typical workflow for evaluating the in vivo efficacy of a KRAS G12D inhibitor using a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
KRAS G12D mutant cancer cell line
-
Matrigel (optional)
-
KRAS G12D inhibitor formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12D mutant cancer cells (typically 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the KRAS G12D inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) at regular intervals (e.g., twice a week).
-
Endpoint: Continue treatment until a predefined endpoint is reached, such as a specific tumor volume in the control group or signs of toxicity.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the anti-tumor efficacy of the inhibitor.
Immunohistochemistry (IHC) for Pathway Modulation
This protocol is used to assess the effect of a KRAS G12D inhibitor on downstream signaling pathways in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene or a substitute
-
Graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., 5% normal goat serum)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-AKT)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[22]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer to unmask the antigenic sites.[22]
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.[22]
-
Blocking: Block non-specific antibody binding with a blocking solution.[22]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.[22]
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.[22]
-
Chromogen and Counterstain: Develop the signal with a DAB chromogen solution and counterstain with hematoxylin.[22]
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.[22]
-
Analysis: Analyze the staining intensity and distribution to assess the inhibition of downstream signaling pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and a general experimental workflow for evaluating KRAS G12D inhibitors.
Caption: Simplified KRAS G12D signaling pathway and the point of intervention for inhibitors.
Caption: General experimental workflow for the preclinical evaluation of KRAS G12D inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Study of RMC-9805 in Participants With KRAS G12D-Mutant Solid Tumors [clin.larvol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Revolution Medicines Presents Initial Data from Zoldonrasib [globenewswire.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. investing.com [investing.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Verastem Oncology Announces Encouraging Preliminary Data from Ongoing Phase 1/2a Dose Escalation Trial of VS-7375, an Oral KRAS G12D (ON/OFF) Inhibitor, in Patients with KRAS G12D Mutant Solid Tumors | Verastem, Inc. [investor.verastem.com]
- 11. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
- 12. kraskickers.org [kraskickers.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KRAS as a Modulator of the Inflammatory Tumor Microenvironment: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Evaluating distinct KRAS subtypes as potential biomarkers for immune checkpoint inhibitor efficacy in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New biomarker may guide best use of KRAS inhibitors in lung cancer - ecancer [ecancer.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Revolutionizing Cancer Therapy: A Comparative Guide to KRAS G12D Inhibitor MRTX1133's Impact on the Tumor Microenvironment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KRAS G12D inhibitor MRTX1133 and its transformative effects on the tumor microenvironment. Drawing on preclinical data, we delve into its mechanism of action, compare it with alternative therapeutic strategies, and provide detailed experimental protocols to support further investigation.
The KRAS G12D mutation, a notorious driver of various cancers including pancreatic, lung, and colorectal, has long been considered an undruggable target. However, the advent of targeted therapies like MRTX1133, a potent and selective noncovalent inhibitor of KRAS G12D, is shifting the treatment paradigm. Beyond its direct tumor-cell intrinsic effects, MRTX1133 profoundly remodels the tumor microenvironment (TME), converting it from an immunosuppressive haven to a landscape primed for anti-tumor immunity.
MRTX1133: Reshaping the Tumor Battlefield
MRTX1133's primary mechanism involves binding to the inactive state of the KRAS G12D protein, effectively shutting down its oncogenic signaling.[1] This action leads to a cascade of changes within the TME, most notably the influx and activation of cancer-fighting immune cells.
Key Impacts on the Tumor Microenvironment:
-
Enhanced T-Cell Infiltration and Activity: Treatment with MRTX1133 has been shown to significantly increase the presence of intratumoral CD8+ effector T cells.[1][2][3] These cytotoxic T cells are critical for recognizing and eliminating cancer cells. The full anti-tumor efficacy of MRTX1133 is dependent on these CD8+ T cells.[1][4]
-
Reduction of Immunosuppressive Cells: The inhibitor actively decreases the infiltration of myeloid cells and reduces the percentage of regulatory T cells (Tregs), which are known to dampen the anti-tumor immune response.[2][5][6][7]
-
Reprogramming of Cancer-Associated Fibroblasts (CAFs): MRTX1133 has been observed to reprogram CAFs, which are key components of the TME that can promote tumor growth and immunosuppression.[2][8][9]
-
Modulation of Immune Checkpoints: The treatment upregulates the expression of immune checkpoint molecules such as PD-L1, PD-1, TIGIT, TIM-3, and LAG-3 on CD4+ and CD8+ T cells.[6][7][10] This finding provides a strong rationale for combination therapies.
-
Induction of Pro-Inflammatory Signaling: MRTX1133 enhances interferon-gamma (IFNγ) signaling and promotes antigen presentation, further stimulating an anti-tumor immune response.[3][10][11]
-
Induction of FAS-Mediated Killing: Inhibition of KRAS G12D by MRTX1133 induces the expression of FAS on cancer cells, making them susceptible to killing by CD8+ T cells.[1][2]
Comparative Analysis: MRTX1133 vs. Alternative Strategies
While MRTX1133 stands out for its direct and potent inhibition of KRAS G12D, other therapeutic strategies are also being explored.
| Therapeutic Strategy | Mechanism of Action | Impact on Tumor Microenvironment |
| MRTX1133 | Selective, noncovalent inhibitor of KRAS G12D. | Increases CD8+ T cell infiltration, decreases myeloid cells and Tregs, reprograms CAFs, upregulates immune checkpoints, enhances IFNγ signaling and antigen presentation, induces FAS-mediated killing.[1][2][3][4][5][6][7][8][9][10][11] |
| RMC-9805 | KRAS G12D inhibitor. | Preclinical data suggests tumor regression.[12] Detailed TME impact data is less available compared to MRTX1133. |
| ASP3082 | KRAS G12D degrader (PROTAC). | Induces degradation of the KRAS G12D protein.[13] The specific impact on the TME is an area of ongoing investigation. |
| ELI-002 2P | KRAS G12D vaccine. | Aims to generate a T-cell response against KRAS G12D-mutant cancer cells.[13] Focuses on activating the adaptive immune system to target the tumor. |
| Immune Checkpoint Inhibitors (ICIs) | Block inhibitory pathways on T cells (e.g., PD-1/PD-L1). | Generally less effective as monotherapy in KRAS G12D-mutant tumors due to the immunosuppressive TME.[7][10] |
The data strongly suggests that the efficacy of MRTX1133 is significantly enhanced when combined with immune checkpoint inhibitors. This synergistic combination has been shown in preclinical models to lead to complete tumor eradication and prolonged survival, a feat not achieved by either agent alone.[1][2][5]
Visualizing the Mechanism of Action
To better understand the intricate processes at play, the following diagrams illustrate the KRAS signaling pathway and the experimental workflow for evaluating TME changes.
Caption: KRAS G12D Signaling Pathway and MRTX1133 Inhibition.
Caption: Experimental Workflow for TME Analysis.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the evaluation of MRTX1133's impact on the TME.
In Vivo Efficacy and Tumor Microenvironment Analysis in Syngeneic Mouse Models
-
Animal Models: Conditional KRAS G12D-mutant mice (e.g., CCSP-rtTA/TetO-Cre crossed with LSL-KRAS G12D knock-in mice) are often used to induce lung-specific tumors.[7] For pancreatic cancer models, patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) like the KPC model are utilized.[14]
-
Drug Administration: MRTX1133 is typically administered via intraperitoneal injection at a specified dose (e.g., 10 mg/kg) once daily for a defined period (e.g., 4, 8, or 12 days).[7] A vehicle control group is run in parallel.
-
Tumor and Tissue Collection: At the end of the treatment period, tumors and spleens are harvested for downstream analysis.
-
Flow Cytometry: Single-cell suspensions are prepared from tumors and spleens. Cells are then stained with fluorophore-conjugated antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T-cell subsets; CD11b, Gr-1 for myeloid cells; PD-1, TIM-3, LAG-3 for immune checkpoints). Data is acquired on a flow cytometer and analyzed to quantify the different immune cell populations.[6][7][15]
-
RNA Sequencing: RNA is extracted from tumor tissue or sorted cell populations. RNA sequencing is performed to analyze differential gene expression between treatment and control groups, focusing on immune-related genes and pathways.[10]
-
Immunofluorescence: Tumor tissues are fixed, sectioned, and stained with antibodies against specific markers (e.g., F4/80 for macrophages, GFP if tumor cells are labeled) to visualize the spatial distribution and co-localization of different cell types within the TME.[15]
In Vitro Assays
-
Cell Lines: Human KRAS G12D-mutant cancer cell lines (e.g., A427 and SK-LU-1 for lung cancer; ASPC1 and HPAF-II for pancreatic cancer) are used.[3][10]
-
Proliferation Assays: Cells are treated with varying concentrations of MRTX1133, and cell viability or proliferation is measured over time using methods like live-cell imaging or standard colorimetric assays.[3]
-
Gene Expression Analysis: Cells are treated with MRTX1133, and RNA is extracted for quantitative PCR (qPCR) or RNA sequencing to assess changes in the expression of genes related to cell cycle, apoptosis, and immune signaling.[10]
-
Western Blotting and ELISA: Protein levels of key signaling molecules (e.g., phosphorylated ERK) and cytokines (e.g., CCL20) are measured to confirm the inhibitor's effect on downstream pathways and secreted factors.[10]
Conclusion
The KRAS G12D inhibitor MRTX1133 represents a significant breakthrough in targeting a previously intractable oncogene. Its profound impact on the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state, is a key component of its therapeutic efficacy. The preclinical data strongly supports the clinical development of MRTX1133, particularly in combination with immune checkpoint inhibitors, offering a promising new treatment avenue for patients with KRAS G12D-mutant cancers. Further research utilizing the outlined experimental approaches will continue to unravel the full potential of this novel therapeutic agent.
References
- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. KRASG12D inhibition reprograms the microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Oncogenic Kras<sup>G12D</sup>specific non-covalent inhibitor reprograms tumor microenvironment to prevent and reverse e… [ouci.dntb.gov.ua]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. reddit.com [reddit.com]
- 13. preprints.org [preprints.org]
- 14. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Preclinical Long-Term Efficacy of KRAS G12D Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading KRAS G12D Inhibitors
The landscape of targeted cancer therapy is rapidly evolving, with the once "undruggable" KRAS oncogene now a focal point of intensive research and development. Among the various KRAS mutations, G12D is one of the most prevalent and is a key driver in a significant number of cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] This guide provides a comparative overview of the long-term preclinical efficacy of three prominent KRAS G12D inhibitors: MRTX1133, HRS-4642, and INCB161734. The data presented is based on publicly available preclinical studies and is intended to offer a valuable resource for the scientific community.
Quantitative Performance Data
The following tables summarize the in vivo efficacy of MRTX1133, HRS-4642, and INCB161734 in various animal models. These data highlight the potent anti-tumor activity of these compounds, leading to significant tumor growth inhibition and, in some cases, tumor regression.
Table 1: In Vivo Efficacy of MRTX1133 in Animal Models
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Citation |
| KPC Genetically Engineered Mouse Model | Pancreatic Cancer | Not Specified | Significant tumor shrinkage | [2] |
| HPAC Xenografts | Pancreatic Cancer | 3, 10, 30 mg/kg IP BID | Dose-dependent tumor growth inhibition; -62% to -73% regression at 10 and 30 mg/kg | [3][4] |
| Panc 04.03 Xenografts | Pancreatic Cancer | 3, 10, 30 mg/kg IP BID | Dose-dependent tumor growth inhibition; 94% TGI at 3 mg/kg, regression at higher doses | [3] |
| AsPC-1 Xenografts (Prodrug 9 of MRTX1133) | Pancreatic Cancer | 100 mpk oral BID | Antitumor activity with no weight loss | [5] |
| High-Grade Pseudomyxoma Peritonei (PMP) Xenograft | Appendiceal Neoplasm | Not Specified | Profound inhibition of tumor growth | [6] |
| KRAS G12D Mutant Lung Cancer Model | Lung Cancer | 10 mg/kg IP daily | Strong inhibition of tumor progression | [7] |
Table 2: In Vivo Efficacy of HRS-4642 in Animal Models
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Citation |
| AsPC-1 Xenografts | Pancreatic Cancer | 3.75, 7.5, 15 mg/kg IV | Significant tumor volume inhibition | [8][9] |
| GP2d Xenografts | Colorectal Cancer | 3.75, 7.5, 15 mg/kg IV | Significant tumor volume inhibition | [8] |
| Lung Adenocarcinoma PDX Model | Lung Cancer | 7.5, 15 mg/kg IV | Complete tumor eradication | [8] |
Table 3: In Vivo Efficacy of INCB161734 in Animal Models
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Citation |
| HPAC Xenografts | Pancreatic Cancer | Not Specified | Significant tumor growth inhibition, arrest, and/or regression | [1][10] |
| Panc 04.03 Xenografts | Pancreatic Cancer | 30 mg/kg PO QD | Significant tumor growth inhibition | [11] |
| 2838c3 Syngeneic Model | Pancreatic Cancer | Not Specified | Significant tumor growth inhibition, arrest, and/or regression | [1][10] |
| CT26 Syngeneic Model | Colorectal Cancer | Not Specified | Significant tumor growth inhibition, arrest, and/or regression | [1][10] |
| GP2D Xenografts | Colorectal Cancer | Not Specified | Significant tumor growth inhibition, arrest, and/or regression | [1][10] |
| LS513 Xenografts | Colorectal Cancer | Not Specified | Significant tumor growth inhibition, arrest, and/or regression | [1][10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
The following methodologies are based on descriptions from the cited preclinical studies and represent a general framework for assessing the in vivo efficacy of KRAS G12D inhibitors.
Animal Models
A variety of animal models have been utilized to evaluate the efficacy of KRAS G12D inhibitors, each with its own advantages:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with the KRAS G12D mutation (e.g., HPAC, AsPC-1, GP2d) are subcutaneously injected into immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice).[9][12] These models are useful for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[8]
-
Genetically Engineered Mouse Models (GEMMs): These models, such as the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model of pancreatic cancer, have the KRAS G12D mutation engineered into their genome.[2] This allows for the study of tumor development in an immunocompetent setting, providing insights into the interaction between the inhibitor, the tumor, and the immune system.[12]
In Vivo Efficacy Studies
-
Tumor Implantation and Growth: For xenograft and PDX models, cancer cells or tumor fragments are implanted into the appropriate anatomical location (e.g., subcutaneously or orthotopically). Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the initiation of treatment.[13]
-
Dosing and Administration: The KRAS G12D inhibitors are typically administered via intraperitoneal (IP) injection, intravenous (IV) infusion, or oral (PO) gavage.[1][3][8] The dosing regimen, including the dose level and frequency of administration (e.g., once or twice daily), is a critical parameter.
-
Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice a week) using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[12]
-
Tumor Regression: In some cases, potent inhibitors can lead to a reduction in tumor size from the baseline, which is reported as tumor regression.[3]
-
Survival Analysis: For some studies, particularly with GEMMs, overall survival is a key endpoint.[14]
-
-
Pharmacodynamic and Biomarker Analysis: To confirm target engagement and understand the mechanism of action in vivo, tumor tissues are often collected at the end of the study. These tissues can be analyzed for downstream signaling pathway modulation (e.g., levels of phosphorylated ERK) and markers of apoptosis (e.g., cleaved caspase-3) through techniques like immunohistochemistry or western blotting.[4]
Concluding Remarks
The preclinical data for MRTX1133, HRS-4642, and INCB161734 demonstrate significant promise for the targeted treatment of KRAS G12D-mutant cancers. All three inhibitors exhibit potent and selective anti-tumor activity in a range of animal models, leading to substantial tumor growth inhibition and, in many instances, tumor regression. While direct cross-trial comparisons should be made with caution due to variations in experimental design, the collective evidence strongly supports the clinical development of these and other KRAS G12D inhibitors. Future long-term studies will be crucial to further elucidate their efficacy, understand potential resistance mechanisms, and explore rational combination therapies to provide durable clinical benefits for patients.
References
- 1. incytemi.com [incytemi.com]
- 2. New KRAS Drug MRTX1133 Targets Pancreatic Cancer - Seena Magowitz Foundation [seenamagowitzfoundation.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 9. Frontiers | HRS-4642 combined with nimotuzumab in the treatment of recurrent or metastatic pancreatic ductal adenocarcinoma: study protocol of a single-arm, prospective phase Ib/II trial [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. incytemi.com [incytemi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of KRAS G12C Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of acquired resistance to targeted therapies is paramount. This guide provides an objective comparison of the cross-resistance profiles of two prominent KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, based on available preclinical data. By examining the impact of secondary KRAS mutations and outlining the methodologies used to assess resistance, this document aims to inform the strategic development of next-generation inhibitors and combination therapies.
Acquired resistance to KRAS G12C inhibitors, such as sotorasib and adagrasib, is a significant clinical challenge that can limit the duration of patient response.[1][2] Resistance mechanisms are diverse and can be broadly categorized as either "on-target," involving secondary mutations in the KRAS gene itself, or "off-target," where cancer cells activate alternative signaling pathways to bypass their dependency on KRAS G12C.[3][4] This guide focuses on on-target resistance, specifically the cross-resistance patterns conferred by secondary KRAS mutations against sotorasib and adagrasib.
Comparative Analysis of Inhibitor Potency Against Secondary KRAS Mutations
Preclinical studies utilizing engineered cell lines have been instrumental in elucidating the differential effects of secondary KRAS mutations on the activity of sotorasib and adagrasib. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these inhibitors against Ba/F3 cells expressing KRAS G12C alone or with additional resistance mutations. Lower IC50 values indicate greater potency.
| KRAS Mutation | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) | Cross-Resistance Profile |
| G12C (Parental) | Data not available in snippets | Data not available in snippets | Sensitive to both |
| G12C + G13D | Highly Resistant | Sensitive | Sotorasib Resistant, Adagrasib Sensitive[4] |
| G12C + R68M | Highly Resistant | Sensitive | Sotorasib Resistant, Adagrasib Sensitive[4] |
| G12C + A59S | Highly Resistant | Sensitive | Sotorasib Resistant, Adagrasib Sensitive[4] |
| G12C + A59T | Highly Resistant | Sensitive | Sotorasib Resistant, Adagrasib Sensitive[4] |
| G12C + Q99L | Sensitive | Resistant | Sotorasib Sensitive, Adagrasib Resistant[4] |
| G12C + Y96D | Resistant | Resistant | Cross-Resistant[4] |
| G12C + Y96S | Resistant | Resistant | Cross-Resistant[4] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies employing isogenic cell lines. Below are detailed methodologies for key experiments cited in the literature.
Generation of KRAS G12C Inhibitor-Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to sotorasib or adagrasib to identify mechanisms of resistance.
Methodology:
-
Cell Line Transduction: Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival, are transduced with a retroviral vector expressing human KRAS G12C. This makes the cells dependent on KRAS G12C signaling for proliferation in the absence of IL-3.
-
Mutagenesis (Optional but recommended): To accelerate the development of resistance mutations, the transduced Ba/F3 cells are exposed to a chemical mutagen, such as N-ethyl-N-nitrosourea (ENU), prior to inhibitor treatment.[4]
-
Chronic Inhibitor Exposure: The transduced Ba/F3 cells are cultured in the absence of IL-3 and in the presence of either sotorasib or adagrasib. The initial concentration of the inhibitor is typically at or near the IC50 value for the parental cell line.
-
Dose Escalation: The concentration of the KRAS G12C inhibitor is gradually increased in a stepwise manner as the cells adapt and resume proliferation. This process of continuous culture under increasing drug pressure selects for resistant clones.[4]
-
Isolation of Resistant Clones: Once cell populations demonstrate stable growth at high concentrations of the inhibitor, single-cell cloning is performed to isolate individual resistant clones.
-
Genomic Analysis: The KRAS gene in the resistant clones is sequenced to identify any secondary mutations that may have arisen.
Cell Viability and IC50 Determination Assays
Objective: To quantify the potency of KRAS G12C inhibitors against parental and resistant cell lines.
Methodology:
-
Cell Seeding: Parental and resistant cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A serial dilution of the KRAS G12C inhibitor (e.g., sotorasib or adagrasib) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a standard period, typically 72 hours, under normal cell culture conditions.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence readings are normalized to the vehicle-treated control cells. The IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%, is calculated by fitting the dose-response data to a nonlinear regression curve.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Experimental workflow for generating and characterizing resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for KRAS G12D Inhibitor 13
This document provides crucial safety and logistical guidance for the handling and disposal of KRAS G12D inhibitor 13. As a potent, targeted anti-cancer agent, this compound should be treated as hazardous and potentially cytotoxic. The following procedures are based on general best practices for handling similar research compounds. Crucially, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using before commencing any work.
Immediate Safety Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR (cardiopulmonary resuscitation), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to potent compounds. All personnel handling this compound must wear the following:
| PPE Category | Item | Specifications |
| Hand Protection | Double gloves | Nitrile or other chemically resistant material. Change immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Disposable gown | Solid front, long-sleeved, with tight-fitting cuffs. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound or when there is a risk of aerosol generation. |
Step-by-Step Disposal Procedures
All waste contaminated with this compound must be treated as hazardous chemical waste. Proper segregation at the point of generation is the most critical step in safe disposal.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste: This includes unused or expired pure compounds, contaminated PPE (gloves, gowns), and lab materials (e.g., weigh boats, pipette tips, bench paper).
-
Collect in a designated, leak-proof container lined with a heavy-duty plastic bag (e.g., a 4-mil polyethylene (B3416737) bag).[2]
-
This container must be clearly labeled as "Hazardous Cytotoxic Waste."[2]
-
-
Liquid Waste: This includes stock solutions, experimental media, and solvent rinses.
-
Collect in a dedicated, shatter-resistant container (plastic is preferred over glass when compatible) with a secure screw-top cap.[2]
-
Do not mix with other chemical waste streams unless compatibility has been verified by consulting chemical compatibility charts and the SDS.[2]
-
Maintain a log of the contents, including the name and approximate quantity of each chemical added.
-
-
Sharps Waste: This includes needles, syringes, scalpels, and contaminated broken glass.
-
All sharps must be placed directly into a designated, puncture-proof sharps container labeled for "Cytotoxic Waste."[2]
-
Step 2: Empty Container Disposal
-
Empty containers that held the pure compound must also be managed as hazardous waste.
-
Containers that held acutely hazardous materials should be triple-rinsed with a suitable solvent.[2]
-
The rinsate (the solvent from rinsing) must be collected and disposed of as liquid hazardous waste.[2]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, or as instructed by your institution's Environmental Health and Safety (EHS) department.[2]
Step 3: Final Disposal
-
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area.
-
Schedule a pickup for the waste containers through your institution's EHS department.[2]
-
The typical final disposal method for cytotoxic waste is high-temperature incineration to ensure complete destruction.[2]
-
Never dispose of this compound or its containers in the regular trash or down the drain. [2]
Experimental Protocols
While specific protocols for "inhibitor 13" are not available, a general workflow for characterizing the in-vitro activity of a KRAS G12D inhibitor is outlined below.
General Workflow for In-Cell ELISA to Measure KRAS G12D Pathway Inhibition
This experiment aims to determine the concentration-dependent inhibitory effect of a compound on the KRAS signaling pathway by measuring the phosphorylation of a downstream effector like ERK.
-
Cell Culture: Plate cancer cells with a KRAS G12D mutation (e.g., AsPC-1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and treat the cells for a specified period (e.g., 24 hours).[3]
-
Cell Lysis: After treatment, lyse the cells to release cellular proteins.
-
ELISA:
-
Coat a new 96-well plate with a capture antibody for total ERK.
-
Add the cell lysates to the wells.
-
Add a detection antibody that specifically binds to the phosphorylated form of ERK (p-ERK).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a detectable signal in the presence of the enzyme.
-
-
Data Analysis: Measure the signal intensity, which corresponds to the amount of p-ERK. Plot the signal against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the maximum inhibition is observed).
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of a KRAS G12D inhibitor.
Caption: Workflow for the safe disposal of this compound and associated waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling KRAS G12D Inhibitor 13
For Immediate Implementation: This guide provides essential safety and logistical information for laboratory personnel handling KRAS G12D inhibitor 13. Given the potent nature of KRAS inhibitors, a robust safety protocol is critical to minimize exposure and ensure a safe research environment. The following procedures are based on best practices for handling potent, targeted anti-cancer agents and should be adhered to at all times.
When handling novel or potent compounds like this compound, it is crucial to assume the substance may be highly hazardous in the absence of specific data.[1] All personnel must be trained on the proper use of personal protective equipment (PPE) and be familiar with the safety protocols outlined in this document.[2]
Hazard Assessment and Primary Routes of Exposure
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds are classified as potentially harmful if swallowed and toxic to aquatic life.[3] The primary routes of exposure in a laboratory setting are inhalation, ingestion, and skin and eye contact.[3] Therefore, all handling procedures should be designed to prevent the generation of dust or aerosols and to avoid direct contact with the compound.[3][4]
Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is essential to minimize exposure risk. The required level of PPE will vary depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | |
| Handling Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling Liquids/Solutions (e.g., solution preparation, cell treatment) | - Chemical splash goggles or face shield- Chemical-resistant gloves (double gloving recommended)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat | - Face shield (if splashing is possible) |
This table is a summary of best practices for handling potent compounds.[1][5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is mandatory for all personnel.
Caption: Workflow for the safe handling of potent chemical compounds.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.[6]
Handling and Storage:
-
Ventilation: All manipulations of this compound, especially of the solid compound, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][4]
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The recommended storage temperature is often -20°C.[3]
-
Quantities: Minimize the quantity of the compound handled at any given time.[6]
Spill and Decontamination Procedures: In the event of a spill, evacuate the immediate area and prevent the spill from spreading.[3]
-
Personal Protection: Wear appropriate PPE, including double gloves, a gown, and eye protection.[3]
-
Cleanup: For liquid spills, cover with an absorbent material. For solid spills, carefully cover with damp absorbent paper to avoid raising dust.[3]
-
Collection: Collect all cleanup materials into a designated hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water.[3]
Waste Disposal: All waste contaminated with this compound must be treated as hazardous chemical waste.[5]
-
Solid Waste: Contaminated gloves, gowns, bench paper, pipette tips, and vials containing the solid compound should be collected in a designated, labeled hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing the inhibitor in a labeled, leak-proof hazardous waste container.[5] Do not dispose of this waste down the drain.[5]
-
Sharps Waste: Needles, syringes, and contaminated broken glass must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[3]
-
Container Disposal: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[3] After rinsing, deface the original label and dispose of the container as instructed by your EHS department.[3]
Logical Framework for PPE Selection
The selection of appropriate PPE is a critical step in the risk assessment process. The following diagram illustrates the decision-making process for choosing the correct level of protection.
Caption: Decision tree for selecting appropriate PPE based on the handling procedure.
By implementing these safety protocols, researchers can effectively mitigate the risks associated with handling potent compounds like this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
